molecular formula C22H18BrN3O2 B12369010 BPR3P0128

BPR3P0128

Cat. No.: B12369010
M. Wt: 436.3 g/mol
InChI Key: JXQKIGDGFGLLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPR3P0128 is a useful research compound. Its molecular formula is C22H18BrN3O2 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

6-bromo-2-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C22H18BrN3O2/c1-12-4-5-13(2)21(8-12)26-14(3)18(11-24-26)20-10-17(22(27)28)16-9-15(23)6-7-19(16)25-20/h4-11H,1-3H3,(H,27,28)

InChI Key

JXQKIGDGFGLLMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

BPR3P0128: A Potent Inhibitor of Viral RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a novel small molecule compound identified as a potent inhibitor of the replication of several RNA viruses, most notably influenza A and B viruses, as well as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] Functioning as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics.[2][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of virology, pharmacology, and drug development.

Core Mechanism of Action

This compound exerts its antiviral effects by targeting the crucial viral enzyme, RNA-dependent RNA polymerase (RdRp), which is essential for the replication and transcription of the viral RNA genome. The specific mechanism of inhibition differs slightly between influenza viruses and coronaviruses, reflecting the structural and functional nuances of their respective RdRp complexes.

Inhibition of Influenza Virus Replication

In the context of influenza virus, this compound inhibits the "cap-snatching" activity of the viral polymerase complex.[1][3] This process is a critical step in viral mRNA synthesis, where the virus cleaves the 5' cap from host pre-mRNAs and uses it as a primer for its own transcription. This compound's interference with this mechanism leads to a reduction in viral mRNA synthesis and a subsequent decrease in the production of viral proteins and progeny virions.[1] Interestingly, the inhibition of cap-dependent transcription by this compound appears to be accompanied by an increase in cap-independent cRNA replication, suggesting a role for the compound in modulating the switch between viral transcription and replication.[1][3]

dot

BPR3P0128_Influenza_MOA cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) Influenza_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Influenza_Polymerase 'Cap-Snatching' viral_mRNA Viral mRNA Influenza_Polymerase->viral_mRNA Transcription vRNA Viral RNA (vRNA) vRNA->Influenza_Polymerase Viral_Proteins Viral Proteins viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions This compound This compound This compound->Influenza_Polymerase Inhibits Cap-Snatching

Caption: Mechanism of this compound action against influenza virus.

Inhibition of SARS-CoV-2 Replication

In SARS-CoV-2, this compound targets the RdRp (nsp12) channel, thereby inhibiting substrate entry and impeding viral RNA synthesis.[2][5][6] This action occurs during the replication phase of the viral life cycle, after the virus has entered the host cell.[6] Molecular docking studies suggest that this compound operates in a manner that is complementary to nucleoside analogs like remdesivir (B604916), and the two have been shown to have a synergistic antiviral effect.[2][5][6] While cell-based assays confirm potent inhibitory activity, enzyme-based assays with purified RdRp components have not shown the same level of inhibition, suggesting that this compound may require metabolic activation within the cell or may target host factors associated with the RdRp complex.[2][5][6]

dot

BPR3P0128_SARS_CoV_2_MOA cluster_host_cytoplasm Host Cell Cytoplasm BPR3P0128_inactive This compound (Inactive) Cellular_Enzymes Cellular Enzymes BPR3P0128_inactive->Cellular_Enzymes Metabolic Activation BPR3P0128_active This compound (Active Metabolite) SARS_CoV_2_RdRp SARS-CoV-2 RdRp (nsp12) BPR3P0128_active->SARS_CoV_2_RdRp Inhibits RdRp Channel Cellular_Enzymes->BPR3P0128_active RNA_Synthesis Viral RNA Synthesis SARS_CoV_2_RdRp->RNA_Synthesis Viral_RNA_Template Viral RNA Template Viral_RNA_Template->SARS_CoV_2_RdRp

Caption: Putative mechanism of this compound action against SARS-CoV-2.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a range of viruses in various cell lines. The key parameters are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A/WSN/33 MDCK0.051 - 0.190>20>105 - >392[1]
Influenza A/Udorn/72 (H3N2) MDCK0.051 - 0.190>20>105 - >392[1]
Influenza B/Lee/40 MDCK0.051 - 0.190>20>105 - >392[1]
SARS-CoV-2 Vero E60.62 ± 0.42>10>16.1[2][7]
HCoV-229E Huh70.14 ± 0.26>10>71.4[7]
Enterovirus 71 (EV71) RDNot specified>20Not specified[1]
Coxsackievirus B3 (CVB3) VeroNot specified>20Not specified[1]
Human Rhinovirus 2 (HRV2) H1-HeLaNot specified>20Not specified[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).

dot

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow A Seed host cells (e.g., MDCK) in multi-well plates B Incubate to form a confluent monolayer A->B C Prepare serial dilutions of this compound B->C D Pre-incubate cells with diluted this compound C->D E Infect cells with a known amount of virus D->E F Incubate to allow virus adsorption E->F G Remove inoculum and add semi-solid overlay containing this compound F->G H Incubate for 2-3 days to allow plaque formation G->H I Fix and stain cells to visualize plaques H->I J Count plaques and calculate the percent inhibition I->J

Caption: Workflow for a plaque reduction assay.

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Virus stock of known titer

  • This compound

  • Semi-solid overlay (e.g., Avicel or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

  • Infection: When cells are confluent, wash the monolayer with PBS. Add the diluted this compound to the wells and incubate for 1 hour at 37°C. Subsequently, add a dilution of virus calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the incubation period, remove the inoculum and gently add the semi-solid overlay containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and the fixing solution, and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Analysis: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells, and the EC50 is determined.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in infected cells treated with this compound.

Materials:

  • Infected cell lysates

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers and probes specific for a viral gene and a host housekeeping gene (for normalization)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and Infection: Seed cells in multi-well plates and infect with the virus in the presence of varying concentrations of this compound.

  • RNA Extraction: At a specified time post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase and random hexamers or gene-specific primers.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the viral gene of interest and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative quantification of viral RNA, normalized to the housekeeping gene, using the ΔΔCt method. A decrease in viral RNA in this compound-treated samples compared to untreated controls indicates inhibition of viral replication.

Western Blotting

This technique is used to detect and quantify viral proteins in infected cells treated with this compound.

Materials:

  • Infected cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to a viral protein (e.g., influenza nucleoprotein (NP))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the treated and infected cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: The intensity of the bands corresponding to the viral protein is quantified and normalized to a loading control (e.g., GAPDH or β-actin). A reduction in the viral protein band intensity in this compound-treated samples indicates inhibition of viral protein synthesis.

Conclusion

This compound is a promising antiviral candidate with a well-defined mechanism of action against influenza viruses and a potent inhibitory effect on SARS-CoV-2. Its ability to target the highly conserved viral RdRp makes it a valuable tool for further research and a potential lead compound for the development of broad-spectrum antiviral drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

BPR3P0128: A Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BPR3P0128, a novel quinoline (B57606) derivative, has emerged as a potent, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, antiviral spectrum, and quantitative efficacy. Detailed experimental protocols for key assays used in its evaluation are provided to facilitate further research and development. Visualizations of its proposed mechanism and experimental workflows are included to offer a clear and concise understanding of its function and assessment.

Introduction

RNA viruses represent a significant and ongoing threat to global public health, as exemplified by influenza viruses, enteroviruses, and coronaviruses. The viral RNA-dependent RNA polymerase (RdRp) is a highly conserved and essential enzyme for the replication and transcription of these viruses, making it a prime target for the development of broad-spectrum antiviral therapeutics. This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a small molecule inhibitor that has demonstrated significant antiviral activity against a range of RNA viruses.[1][2][3] Its non-nucleoside nature offers a distinct mechanism of action compared to many existing antiviral drugs, potentially providing advantages in terms of resistance profiles and side effects.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of viral RdRp. Unlike nucleoside analogs that act as chain terminators after being incorporated into the nascent RNA strand, this compound is believed to bind to a distinct site on the polymerase, inducing a conformational change that allosterically inhibits its function.[2][3]

Studies have elucidated a multi-faceted inhibitory profile:

  • Inhibition of RdRp Elongation: this compound directly hinders the elongation step of RNA synthesis catalyzed by the viral RdRp.[1]

  • Inhibition of VPg Uridylylation: For picornaviruses like Enterovirus 71 (EV71), this compound has been shown to inhibit the uridylylation of the viral protein VPg, a crucial step for the initiation of RNA synthesis.[1]

  • Targeting the RdRp Channel: Molecular docking analyses suggest that this compound may target the RdRp channel, thereby inhibiting the entry of substrates necessary for RNA polymerization.[2][3]

  • Potential Host Factor Involvement: Interestingly, while this compound shows potent inhibitory activity in cell-based RdRp reporter assays, this effect is not always recapitulated in in-vitro enzyme-based assays using purified recombinant RdRp.[2][3] This suggests that this compound's mechanism may also involve targeting host-related factors that are associated with the RdRp complex.[2][3]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting viral RNA replication.

BPR3P0128_Mechanism cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Genome RdRp_Complex RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp_Complex Template Nascent_RNA Nascent Viral RNA RdRp_Complex->Nascent_RNA Replication/ Transcription Viral_Proteins Viral Proteins Nascent_RNA->Viral_Proteins Translation This compound This compound This compound->RdRp_Complex Binds to RdRp This compound->RdRp_Complex

This compound inhibits viral RNA replication by targeting the RdRp complex.

Antiviral Activity Spectrum and Efficacy

This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Antiviral Activity of this compound against Picornaviruses
VirusCell LineEC50 (µM)Reference
Enterovirus 71 (EV71)RD0.0029[1]
Coxsackievirus B3 (CVB3)VeroData not specified[2]
Human Rhinovirus 2 (HRV2)HeLaData not specified[2]
Table 2: Antiviral Activity of this compound against Coronaviruses
VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.66>10>15.15[2][3]
HCoV-229EHuh70.14>10>71.43[2]
Table 3: Antiviral Activity of this compound against Influenza Viruses
VirusCell LineEC50 (µM)Reference
Influenza AMDCKData not specified[2]
Influenza BMDCKData not specified[2]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.

Synergistic Antiviral Activity

Notably, studies have shown a synergistic antiviral effect when this compound is used in combination with the nucleoside analog remdesivir (B604916) against SARS-CoV-2.[2][3] This synergy is likely due to their distinct mechanisms of action, with both drugs targeting different domains of the RdRp complex.[2][3] This finding suggests the potential for combination therapies to enhance efficacy and mitigate the development of drug resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, Huh7) in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Simultaneously, treat the infected cells with the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The EC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

CPE_Assay_Workflow start Start cell_seeding Seed Host Cells in 96-well Plate start->cell_seeding compound_prep Prepare Serial Dilutions of this compound cell_seeding->compound_prep infection_treatment Infect Cells with Virus and Add this compound Dilutions compound_prep->infection_treatment incubation Incubate for 48-72 hours infection_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Measure Absorbance and Calculate EC50 viability_assay->data_analysis end End data_analysis->end

Workflow for the Anti-Cytopathic Effect (CPE) Assay.
Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of a susceptible cell line in 6-well or 12-well plates.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound and mix them with a known titer of the virus. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

Protocol:

  • Cell Seeding and Infection: Seed host cells and infect them with the virus.

  • Timed Compound Addition: Add a fixed, effective concentration of this compound at different time points relative to infection (e.g., before infection, during adsorption, and at various times post-infection).

  • Incubation: Incubate the cells for a single replication cycle.

  • Endpoint Measurement: At the end of the incubation period, measure a marker of viral replication, such as viral RNA levels (by qRT-PCR) or viral protein expression (by Western blot or immunofluorescence).

  • Data Analysis: By observing the time point at which the addition of this compound no longer inhibits viral replication, the specific stage of the viral life cycle targeted by the compound can be inferred.

Time_of_Addition_Workflow start Start infect_cells Infect Host Cells with Virus (Time 0) start->infect_cells add_compound Add this compound at Different Time Points (e.g., -2h, 0h, 2h, 4h, 6h) infect_cells->add_compound incubation Incubate for a Single Replication Cycle add_compound->incubation measure_replication Measure Viral Replication (qRT-PCR or Western Blot) incubation->measure_replication analyze_results Analyze Inhibition at Each Time Point measure_replication->analyze_results end End analyze_results->end

Workflow for the Time-of-Addition Assay.
Cell-Based RdRp Reporter Assay

This assay utilizes a reporter system (e.g., luciferase) to measure the activity of the viral RdRp within a cellular context.

Protocol:

  • Co-transfection: Co-transfect host cells (e.g., HEK293T) with plasmids expressing the viral RdRp complex and a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a viral promoter that is recognized by the RdRp.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the reporter activity against the log concentration of this compound.

In Vitro Enzyme-Based RdRp Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.

Protocol:

  • Protein Purification: Express and purify the recombinant viral RdRp complex.

  • Reaction Setup: In a reaction mixture, combine the purified RdRp, a suitable RNA template, and ribonucleotides (NTPs), one of which is labeled (e.g., radioactively or fluorescently).

  • Compound Addition: Add different concentrations of this compound to the reaction mixtures.

  • Enzymatic Reaction: Incubate the reactions to allow for RNA synthesis.

  • Product Detection: Stop the reaction and detect the newly synthesized, labeled RNA product. This can be done using methods like gel electrophoresis and autoradiography or filter-binding assays.

  • Data Analysis: Quantify the amount of RNA product synthesized at each compound concentration to determine the IC50 value.

Conclusion

This compound is a promising broad-spectrum antiviral candidate that targets the highly conserved viral RdRp. Its non-nucleoside mechanism of action, potent in vitro efficacy against a range of RNA viruses, and synergistic activity with other antivirals highlight its potential for further development. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to BPR3P0128: A Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR3P0128 is a novel, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Extensive research has demonstrated its potent antiviral activity against a broad spectrum of RNA viruses, including influenza viruses and a range of coronaviruses, notably SARS-CoV-2 and its variants of concern. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It also details experimental protocols for the evaluation of its antiviral efficacy and explores its synergistic relationship with other antiviral agents like remdesivir (B604916).

Chemical Structure and Properties

This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a small molecule inhibitor. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid
Molecular Formula C22H18BrN3O2
Molecular Weight 436.30 g/mol
CAS Number 1345406-09-8
SMILES O=C(O)C1=CC(C2=C(C)N(C3=CC(C)=CC=C3C)N=C2)=NC4=CC=C(Br)C=C41

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of RNA viruses.[1][2] Unlike nucleoside analogs that act as chain terminators, this compound is believed to target the RdRp channel, thereby inhibiting the entry of the nucleic acid substrate.[3][4] This distinct mechanism of action suggests a lower potential for the development of resistance through viral polymerase mutations.

Interestingly, while this compound demonstrates potent inhibitory activity in cell-based minigenome RdRp reporter assays, this effect is not observed in enzyme-based assays using purified recombinant nsp12/nsp7/nsp8.[4][5] This has led to the hypothesis that this compound may exert its inhibitory effect by targeting host-related factors that are associated with the RdRp complex.[4][5]

The proposed mechanism of action for this compound's inhibition of SARS-CoV-2 RdRp is visualized in the following diagram:

BPR3P0128_Mechanism cluster_virus Viral Replication Complex cluster_host Host Cell RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Catalysis RNA_template Viral RNA Template RNA_template->RdRp Template NTPs Nucleoside Triphosphates NTPs->RdRp Substrate Host_Factor Host-associated Factor(s) Host_Factor->RdRp This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->RdRp Directly or via Host Factor

Caption: Proposed mechanism of this compound-mediated inhibition of viral RNA replication.

Antiviral Activity

In Vitro Efficacy against Coronaviruses

This compound has demonstrated significant in vitro activity against various coronaviruses. Key quantitative data from antiviral assays are summarized below.

VirusCell LineAssay TypeEndpointValue (µM)
SARS-CoV-2Vero E6Anti-cytopathic EffectEC500.62 ± 0.42[3]
HCoV-229E--EC500.14[2]
SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta)Vero E6Plaque Reduction-Effective Inhibition
In Vitro Efficacy against Other RNA Viruses

The antiviral spectrum of this compound extends beyond coronaviruses. It has shown potent inhibitory activity against several other RNA viruses.

VirusCell LineAssay TypeEndpointValue (nM)
Influenza AMDCKCytopathic Effect InhibitionIC5051 - 190[6]
Influenza BMDCKCytopathic Effect InhibitionIC5051 - 190[6]
Enterovirus 71--EC502.9[7]
Coxsackievirus B3---Effective Inhibition[6]
Human Rhinovirus 2---Effective Inhibition[6]

Synergistic Activity with Remdesivir

A significant finding is the synergistic antiviral effect observed when this compound is co-administered with remdesivir, a known nucleoside analog inhibitor of RdRp.[1][5] This synergy is likely due to their distinct but complementary mechanisms of action, with this compound targeting the substrate entry channel and remdesivir acting as a chain terminator.[4] This combination offers a promising therapeutic strategy to enhance antiviral efficacy and potentially reduce the emergence of drug-resistant viral strains.

The logical relationship of this synergistic action is depicted in the following diagram:

Synergistic_Action This compound This compound (Non-nucleoside Inhibitor) Inhibition_BPR Inhibits Substrate Entry This compound->Inhibition_BPR Remdesivir Remdesivir (Nucleoside Analog) Inhibition_Rem Causes Chain Termination Remdesivir->Inhibition_Rem RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_Replication Viral RNA Replication RdRp->Viral_Replication Inhibition_BPR->RdRp Synergistic_Inhibition Synergistic Inhibition of Viral Replication Inhibition_BPR->Synergistic_Inhibition Inhibition_Rem->RdRp Inhibition_Rem->Synergistic_Inhibition Synergistic_Inhibition->Viral_Replication

Caption: Synergistic inhibition of viral replication by this compound and Remdesivir.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for essential assays used to characterize the antiviral activity of this compound.

Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect with SARS-CoV-2 at a specified multiplicity of infection (MOI). Simultaneously, add the diluted this compound to the respective wells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • CPE Evaluation: Assess the cytopathic effect microscopically.

  • Cell Viability Measurement: Quantify cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • EC50 Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

  • Infection: Infect the cells with a known number of plaque-forming units (PFU) of the virus.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the effect of this compound on viral RNA synthesis.

  • Experimental Setup: Infect cells (e.g., Calu-3) with the virus in the presence or absence of this compound.

  • RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • qPCR: Perform quantitative PCR using primers and probes specific for a viral gene (e.g., N gene) and a host housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Determine the relative quantification of viral RNA levels using the ΔΔCt method.

The general workflow for these experimental protocols is illustrated below:

Experimental_Workflow cluster_cell_culture Cell Culture & Infection cluster_assays Antiviral Assays Cell_Seeding Cell Seeding Compound_Treatment This compound Treatment Cell_Seeding->Compound_Treatment Viral_Infection Viral Infection Compound_Treatment->Viral_Infection CPE_Assay CPE Assay Viral_Infection->CPE_Assay Plaque_Assay Plaque Reduction Assay Viral_Infection->Plaque_Assay qPCR_Assay qRT-PCR for Viral RNA Viral_Infection->qPCR_Assay Western_Blot Western Blot for Viral Protein Viral_Infection->Western_Blot Data_Analysis Data Analysis (EC50, Plaque Reduction %, etc.) CPE_Assay->Data_Analysis Plaque_Assay->Data_Analysis qPCR_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating the antiviral activity of this compound.

Conclusion

This compound is a promising broad-spectrum antiviral candidate with a novel mechanism of action targeting the viral RdRp. Its potent in vitro activity against a range of clinically relevant RNA viruses, coupled with its synergistic effects with existing antivirals, underscores its potential for further development as a therapeutic agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of virology and drug discovery to further investigate and build upon the current understanding of this compound.

References

BPR3P0128 Quinoline Core: A Technical Guide to its Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the antiviral activity of the BPR3P0128 quinoline (B57606) core, a promising non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals interested in the development of broad-spectrum antiviral therapeutics. This compound has demonstrated significant efficacy against a range of RNA viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern, as well as influenza viruses and picornaviruses.

Executive Summary

This compound is a potent antiviral compound featuring a quinoline core. It primarily functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This mechanism of action, coupled with its broad-spectrum activity and synergistic effects with other antivirals like remdesivir (B604916), positions this compound as a compelling candidate for further preclinical and clinical investigation. This guide summarizes the key quantitative data on its antiviral efficacy and cytotoxicity, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral activity of this compound has been quantified against several RNA viruses using various cell-based assays. The key parameters measured are the 50% effective concentration (EC50), which indicates the concentration of the compound that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against Coronaviruses
VirusCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6Anti-CPE0.62 ± 0.42>10>16.13[1][2]
HCoV-229EHuh7Anti-CPE0.14 ± 0.26>10>71.43[2]

CPE: Cytopathic Effect

This compound demonstrates broad-spectrum activity against various SARS-CoV-2 variants of concern, including Alpha, Beta, Gamma, Delta, and Omicron[2].

Table 2: Antiviral Activity of this compound against Influenza and Picornaviruses
VirusCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A/WSN/33 (H1N1)MDCKAnti-CPE0.083 ± 0.022>20>241[3]
Influenza A (H1N1, oseltamivir-resistant)MDCKAnti-CPE->20-[3]
Influenza BMDCKAnti-CPE->20-[3]
Enterovirus 71 (EV71)--0.0029--[1]
Coxsackievirus B3 (CVB3)-----[2]
Human Rhinovirus 2 (HRV2)-----[2]

Data for some picornaviruses were mentioned qualitatively in the sources.

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). Molecular docking studies suggest that this compound targets the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis[2]. This action takes place during the viral replication stage, as time-of-drug-addition assays have shown that this compound does not affect the early viral entry stage[2].

Interestingly, while cell-based minigenome RdRp reporter assays confirm potent inhibitory activity, enzyme-based assays using purified recombinant nsp12/nsp7/nsp8 have not shown the same level of inhibition. This suggests that this compound might require metabolic activation within the host cell or that it targets host-related factors associated with the RdRp complex[2].

For influenza virus, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase by targeting the polymerase basic 2 (PB2) subunit[2][4]. In the case of Enterovirus 71, it hinders RdRp elongation and uridylylation activities of the 3D polymerase[2].

Synergistic Activity with Remdesivir

A significant finding is the synergistic antiviral effect observed when this compound is combined with remdesivir[2]. This is likely due to the two drugs targeting different domains of the RdRp, with this compound acting as a non-nucleoside inhibitor and remdesivir as a nucleoside analog that causes premature termination of RNA synthesis. This combination therapy approach holds considerable promise for enhancing therapeutic efficacy and combating potential drug resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cell Lines and Viruses
  • Cell Lines: Vero E6 (African green monkey kidney), Huh7 (human hepatoma), Calu-3 (human lung adenocarcinoma), HEK293T (human embryonic kidney), and MDCK (Madin-Darby canine kidney) cells are commonly used.

  • Viruses: SARS-CoV-2 and its variants, Human Coronavirus 229E (HCoV-229E), Influenza A and B viruses, Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), and Human Rhinovirus 2 (HRV2) have been tested.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Remove the growth medium and add fresh medium containing serial dilutions of this compound.

  • Incubate the plates for a period corresponding to the duration of the antiviral assay (typically 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-Cytopathic Effect (CPE) Assay
  • Seed host cells (e.g., Vero E6) in 96-well plates and incubate to form a confluent monolayer.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI). Include virus-only (positive control) and cell-only (negative control) wells.

  • Incubate the plates for 72 hours or until significant CPE is observed in the virus control wells.

  • Assess cell viability using a suitable method, such as staining with crystal violet or using the MTT assay as described above.

  • Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

Plaque Reduction Assay
  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour).

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding compound concentrations.

  • Incubate the plates until visible plaques are formed.

  • Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Cell-Based Minigenome RdRp Reporter Assay
  • Co-transfect HEK293T cells with plasmids expressing the viral RdRp components (e.g., SARS-CoV-2 nsp7, nsp8, and nsp12) and a reporter plasmid.

  • The reporter plasmid typically contains a reporter gene (e.g., luciferase) flanked by the viral untranslated regions (UTRs) necessary for RdRp recognition.

  • Treat the transfected cells with various concentrations of this compound.

  • After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • A decrease in reporter signal indicates inhibition of RdRp activity.

Visualizations

The following diagrams illustrate key aspects of this compound's antiviral activity and the experimental workflow for its evaluation.

BPR3P0128_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug_action Drug Intervention Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Replication This compound This compound This compound->RdRp Blocks Substrate Channel Inhibition Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow Start Start: Compound this compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Screening Primary Antiviral Screening (e.g., CPE Assay) Start->Antiviral_Screening Confirmation Confirmatory Assays (e.g., Plaque Reduction) Antiviral_Screening->Confirmation Mechanism Mechanism of Action Studies (e.g., RdRp Reporter Assay) Confirmation->Mechanism Synergy Combination Studies (e.g., with Remdesivir) Mechanism->Synergy End Lead Candidate Synergy->End

Caption: General experimental workflow for evaluating this compound.

Synergy_Diagram This compound This compound (Non-nucleoside Inhibitor) RdRp Viral RdRp This compound->RdRp Targets Allosteric Site Remdesivir Remdesivir (Nucleoside Analog) Remdesivir->RdRp Incorporated into RNA chain Inhibition Enhanced Inhibition RdRp->Inhibition

Caption: Synergistic inhibition of viral RdRp by this compound and Remdesivir.

The Quinoline Core in Antiviral Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. In the context of antiviral research, quinoline derivatives have demonstrated efficacy against a variety of viruses, including HIV, Zika virus, Ebola virus, and coronaviruses[2]. The antiviral mechanisms of quinoline-based compounds are diverse and can include interference with viral entry, replication, and transcription. The promising activity of this compound further underscores the potential of the quinoline core as a valuable template for the design and development of novel antiviral agents.

Conclusion and Future Directions

This compound is a potent, broad-spectrum antiviral compound with a well-defined, clinically relevant target. Its efficacy against SARS-CoV-2 and other significant RNA viruses, combined with its synergistic potential with existing antivirals, makes it a strong candidate for further development. Future research should focus on elucidating the precise molecular interactions with the RdRp complex, exploring its in vivo efficacy and pharmacokinetic profile in animal models, and expanding the investigation of its activity against a wider range of emerging and re-emerging RNA viruses. The continued exploration of the this compound quinoline core and its analogs is a promising avenue for the discovery of next-generation antiviral therapies.

References

Broad-spectrum antiviral activity of BPR3P0128

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Broad-Spectrum Antiviral Activity of BPR3P0128

Introduction

This compound is an orally active, non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) that has demonstrated significant potential as a broad-spectrum antiviral agent.[1] Chemically, it is identified as 6-bromo-2-[1-(2,5-dimethylphenyl)−5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid and possesses a quinoline (B57606) core, similar to hydroxychloroquine.[2] This compound has shown potent inhibitory activity against a range of RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants of concern, influenza viruses, and enteroviruses.[3][4][5] Its primary mechanism of action involves targeting the viral RdRp, a highly conserved enzyme essential for the replication of RNA viruses, making it a promising candidate for antiviral drug development.[3][6]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified against several viruses using various cell-based assays. The following table summarizes the key quantitative data, including the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.62 ± 0.42>10>16.13[4]
SARS-CoV-2 (RdRp activity)Vero E60.66Not ReportedNot Reported[2][3][6]
Human Coronavirus 229E (HCoV-229E)Not Reported0.14 ± 0.26>10>71.43[1][3]
Influenza A and B VirusesMDCK0.051 - 0.190Not ReportedNot Reported[5][7]

Mechanism of Action

This compound's primary antiviral activity stems from its inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] Time-of-drug-addition assays have demonstrated that this compound acts during the viral replication stage, specifically post-viral entry, and does not affect the early stages of viral adsorption or entry into the host cell.[2][6][8]

Molecular docking studies suggest that this compound targets the RdRp channel, which is responsible for substrate entry, thereby inhibiting viral RNA synthesis.[2][6][8] Interestingly, while this compound shows potent inhibitory activity in cell-based minigenome RdRp reporter assays, it fails to show similar activity in enzyme-based assays that use purified recombinant RdRp complexes (nsp12/nsp7/nsp8).[2][3][6] This discrepancy suggests two possibilities for its mechanism:

  • This compound may require metabolic activation within the host cell to become fully effective.[3]

  • The compound might target host-related factors that are associated with the RdRp complex and are necessary for its function.[2][3][6]

For influenza viruses, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase, a crucial step for the initiation of viral mRNA synthesis.[5][7]

Furthermore, this compound has been observed to reduce the expression of pro-inflammatory cytokines, such as CXCL10, IL-6, TNF-α, and INF-β, in SARS-CoV-2 infected Calu-3 lung epithelial cells.[1][2][4] It also exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916), likely because the two drugs interact with different domains of the RdRp.[3][6]

BPR3P0128_Mechanism_of_Action cluster_virus_lifecycle Viral Replication Cycle cluster_drug_action This compound Action Virus RNA Virus Entry Viral Entry (Unaffected) Virus->Entry Replication Viral RNA Synthesis (Target Stage) Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release This compound This compound This compound->Replication BLOCKS HostFactor Host-related RdRp-associated factors This compound->HostFactor targets? RdRp Viral RdRp Complex (nsp12/7/8) This compound->RdRp Inhibits Substrate Entry HostFactor->RdRp modulates

Caption: Proposed mechanism of this compound antiviral action.

Experimental Protocols

Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of this compound required to inhibit the virus-induced cell death.

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates and grown to sub-confluence.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Infection and Treatment: Cells are pre-treated with the diluted compound for 1-2 hours. Subsequently, a fixed inoculum of the virus (e.g., SARS-CoV-2) is added to the cells along with the corresponding concentrations of this compound.[9]

  • Incubation: The plates are incubated at 37°C until the virus-only control wells show significant cytopathic effects.

  • Data Analysis: Cell viability is assessed using methods like MTT or crystal violet staining. The EC₅₀ is calculated as the compound concentration that inhibits the virus-induced CPE by 50%.[9]

Plaque Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles.

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK or Vero E6) is prepared in 6-well or 12-well plates.[7]

  • Infection: Cells are infected with a low multiplicity of infection (MOI) of the virus (e.g., ~60 PFU/well) for 1 hour at 37°C to allow for viral adsorption.[7]

  • Treatment: The viral inoculum is removed, and the cells are washed. An overlay medium (e.g., DMEM with 0.3% agarose) containing serial dilutions of this compound is added.[7]

  • Incubation: Plates are incubated for 48-72 hours to allow for plaque formation.[7]

  • Visualization and Analysis: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted, and the percentage of plaque reduction is calculated relative to the virus-only control.

Time-of-Drug-Addition Assay

This experiment pinpoints the specific stage of the viral lifecycle inhibited by the compound.

  • Cell Culture and Infection: Vero E6 cells are seeded in multi-well plates and infected with the virus (e.g., SARS-CoV-2 at an MOI of 0.01).[2]

  • Timed Compound Addition: this compound (e.g., at 10 µM) is added at different time intervals relative to infection:

    • Pre-treatment: Added before viral inoculation and removed before infection (e.g., -3 to 0 h.p.i.).[2][9]

    • Co-treatment (Adsorption): Present only during the viral adsorption period (e.g., -1 to 0 h.p.i.).[2][9]

    • Post-treatment (Post-entry): Added after the viral inoculum has been removed (e.g., 0 to 24 h.p.i.).[2][9]

    • Full-time: Present throughout the entire experiment.[2][9]

  • Analysis: At a set time point (e.g., 24 hours post-infection), cells are harvested. Viral replication is quantified by measuring viral RNA levels via qRT-PCR or viral protein levels via Western blot.[2][9]

Cell-Based RdRp Reporter Assay

This assay specifically measures the inhibitory effect of this compound on RdRp activity within a cellular context.

  • Co-transfection: HEK293T cells are co-transfected with plasmids expressing the core components of the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and an antisense nano-luciferase (NLuc) reporter plasmid.[3]

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Incubation: Cells are incubated to allow for the expression of the RdRp components and the reporter gene.

  • Luciferase Activity Measurement: The activity of the nano-luciferase reporter is measured using a microplate reader. A reduction in luciferase activity in the presence of the compound indicates inhibition of RdRp activity.[3]

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_assays Specific Assays cluster_analysis Data Analysis & Outcome Start Seed Susceptible Cells (e.g., Vero E6, MDCK) Infect Infect cells with virus (Specific MOI) Start->Infect Treat Add serial dilutions of this compound Infect->Treat CPE CPE Assay (Measure Cell Viability) Treat->CPE Plaque Plaque Reduction Assay (Count Plaques) Treat->Plaque TimeAddition Time-of-Addition (Vary treatment window) Treat->TimeAddition Reporter RdRp Reporter Assay (Measure Luciferase) Treat->Reporter Calculate Calculate EC₅₀, CC₅₀, SI CPE->Calculate Plaque->Calculate Determine Determine Mechanism (Stage of Inhibition) TimeAddition->Determine Reporter->Determine Quantify Quantify Viral Inhibition (Protein/RNA levels) Quantify->Calculate Result Evaluate Antiviral Efficacy and Specificity Calculate->Result Determine->Result

Caption: General experimental workflow for evaluating this compound.

References

BPR3P0128: A Technical Whitepaper on its Anti-Influenza Virus Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR3P0128 is a novel small molecule inhibitor demonstrating potent antiviral activity against both influenza A and B viruses. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. The core of this compound's anti-influenza activity lies in its ability to inhibit the cap-snatching process essential for viral transcription, a mechanism distinct from currently approved influenza therapeutics. This paper summarizes key findings and presents detailed experimental methodologies to facilitate further research and development in the field of influenza antivirals.

Introduction

Influenza remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging drug-resistant strains. This compound, a quinoline (B57606) derivative, has been identified as a potent inhibitor of influenza virus replication.[1][2] This document serves as a technical guide, consolidating the current understanding of this compound's antiviral properties and its potential as a therapeutic candidate.

Mechanism of Action

This compound targets the influenza virus RNA-dependent RNA polymerase (RdRp) complex, specifically inhibiting its cap-snatching activity.[1][3][4] This process is crucial for the initiation of viral mRNA synthesis, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to use as primers for its own transcription.

The proposed mechanism suggests that this compound functionally targets the PB2 subunit of the polymerase complex, which is responsible for binding to the 5' cap of host mRNAs.[1][5][6] By inhibiting this cap-binding and subsequent endonuclease activity, this compound effectively blocks the synthesis of viral mRNA, leading to a reduction in viral protein production and subsequent viral replication.[1][3][7] Interestingly, studies have shown that while this compound inhibits cap-dependent mRNA transcription, it concurrently leads to an increase in cap-independent cRNA replication, suggesting a role in the switch from viral transcription to replication.[1][3][4]

Time-of-addition assays have demonstrated that this compound is effective even when added several hours after viral infection, indicating that it acts on a post-entry stage of the viral life cycle, consistent with the inhibition of viral replication.[2] The compound does not affect viral adsorption to the host cell.[1][3][8]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various influenza A and B virus strains in different cell lines. The following tables summarize the reported 50% effective concentrations (EC₅₀) and 50% cytotoxic concentrations (CC₅₀).

Table 1: Antiviral Activity of this compound against Influenza Virus Strains
Virus Strain Cell Line EC₅₀ (nM) Assay Type
Influenza A/WSN/33 (H1N1)MDCK83 ± 22Anti-CPE Assay
Influenza A/WSN/33 (H1N1)MDCK68.4 ± 8.9Plaque Reduction Assay
Influenza A (various strains)MDCK51 - 190Anti-CPE Assay
Influenza B (various strains)MDCK51 - 190Anti-CPE Assay
Oseltamivir-resistant H1N1MDCKEffectiveAnti-CPE Assay

Data compiled from multiple sources.[1][2][3][8]

Table 2: Cytotoxicity of this compound
Cell Line CC₅₀ (µM)
MDCK>20
HEK293T>20
Vero E6>10
Huh7>100
Calu-3>10

Data compiled from multiple sources.[1][2][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the anti-influenza activity of this compound.

Inhibition of Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC₅₀).

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is infected with an influenza virus strain (e.g., A/WSN/33) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of this compound are added to the infected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the methyl thiazolyl tetrazolium (MTT) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Seeding: MDCK cells are seeded in 6-well plates to form a confluent monolayer.

  • Virus Infection: The cells are infected with a known number of plaque-forming units (PFU) of influenza virus (e.g., approximately 60 PFU/well).[3]

  • Compound Treatment: After a 1-hour adsorption period at 37°C, the virus inoculum is removed, and the cells are washed.[3] An overlay medium (e.g., DMEM with 0.3% agarose) containing serial dilutions of this compound is then added.[3]

  • Incubation: The plates are incubated for 48-72 hours to allow for the formation of visible plaques.

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.

  • Data Analysis: The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Minireplicon Assay (RNP Reconstitution Assay)

This cell-based assay assesses the inhibitory effect of a compound on the activity of the influenza virus polymerase complex.

  • Cell Transfection: Human embryonic kidney 293 (HEK293) cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, and PA) and the nucleoprotein (NP).[1][9] A reporter plasmid containing a reporter gene (e.g., firefly luciferase, Fluc) flanked by the influenza virus non-coding regions is also co-transfected.[1][9] A control plasmid expressing a different reporter (e.g., Renilla luciferase, Rluc) is included to normalize for transfection efficiency.[9]

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound.

  • Incubation: The cells are incubated for a sufficient period (e.g., 48 hours) to allow for the expression of the viral proteins and the reporter gene.

  • Reporter Gene Assay: Cell lysates are prepared, and the activity of both reporter genes is measured using a luminometer.

  • Data Analysis: The ratio of the experimental reporter (Fluc) to the control reporter (Rluc) is calculated. A decrease in this ratio in the presence of the compound indicates inhibition of the viral polymerase activity.

Primer Extension Assay

This assay is used to analyze the different species of viral RNA (vRNA, cRNA, and mRNA) synthesized by the viral polymerase.

  • RNA Extraction: Total cellular RNA is extracted from influenza virus-infected cells that have been treated with or without this compound.[9]

  • Primer Labeling and Hybridization: A radiolabeled (e.g., with γ-³²P) oligonucleotide primer specific for a viral gene (e.g., the M gene) is hybridized to the extracted RNA.[9]

  • Reverse Transcription: A reverse transcriptase enzyme is used to synthesize cDNA from the viral RNA template, starting from the hybridized primer.

  • Gel Electrophoresis: The resulting cDNA products are separated by size on a denaturing polyacrylamide gel.

  • Visualization and Analysis: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled cDNA bands corresponding to vRNA, cRNA, and mRNA. The intensity of the bands is quantified to assess the effect of the compound on the synthesis of each RNA species. The expected sizes for mRNA are typically 10-13 nucleotides longer than cRNA due to the capped primer.[9]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of key experiments.

G cluster_virus Influenza Virus Replication Cycle cluster_inhibition This compound Inhibition Entry 1. Virus Entry Uncoating 2. Uncoating (vRNP release) Entry->Uncoating Nuclear_Import 3. Nuclear Import of vRNP Uncoating->Nuclear_Import Transcription_Replication 4. Transcription & Replication Nuclear_Import->Transcription_Replication Nuclear_Export 5. Nuclear Export of new vRNP Transcription_Replication->Nuclear_Export Assembly 6. Assembly Nuclear_Export->Assembly Budding 7. Budding & Release Assembly->Budding This compound This compound This compound->Transcription_Replication Inhibits

Caption: Overview of Influenza Virus Replication and the Site of this compound Inhibition.

G cluster_host Host Cell Nucleus cluster_inhibition Mechanism of this compound Host_pre_mRNA Host pre-mRNA (with 5' cap) Influenza_Polymerase Influenza Polymerase (PB1, PB2, PA) Host_pre_mRNA->Influenza_Polymerase 1. PB2 binds 5' cap Influenza_Polymerase->Host_pre_mRNA 2. Endonuclease cleavage ('Cap-snatching') Viral_mRNA Viral mRNA Influenza_Polymerase->Viral_mRNA 4. Transcription vRNA_template Viral RNA (vRNA) Template vRNA_template->Influenza_Polymerase 3. Template binding Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 5. Translation This compound This compound This compound->Influenza_Polymerase Inhibits cap-binding/ endonuclease activity

Caption: Detailed Mechanism of this compound Action on Influenza Cap-Snatching.

G cluster_workflow Minireplicon Assay Workflow start HEK293 Cells transfection Co-transfect with plasmids: - PB1, PB2, PA, NP - Reporter (e.g., Luciferase) - Control (e.g., Renilla) start->transfection treatment Treat with this compound transfection->treatment incubation Incubate (48h) treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase & Renilla activity lysis->measurement analysis Analyze Ratio (Luciferase/Renilla) measurement->analysis end Inhibition of Polymerase Activity analysis->end

Caption: Workflow for the Influenza Virus Minireplicon Assay.

Conclusion

This compound represents a promising lead compound for the development of a new class of anti-influenza drugs. Its mechanism of action, centered on the inhibition of the viral cap-snatching process, is a validated and attractive target for antiviral intervention. The potent, sub-micromolar activity against a range of influenza A and B viruses, including oseltamivir-resistant strains, highlights its potential for broad-spectrum efficacy. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further preclinical and clinical investigation of this compound and its analogues. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the potential for combination therapy with other influenza antivirals.

References

BPR3P0128: A Potential Non-Nucleoside RNA-Dependent RNA Polymerase Inhibitor for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A promising target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This document provides a comprehensive technical overview of BPR3P0128, a novel, orally active, non-nucleoside inhibitor of SARS-CoV-2 RdRp. This compound has demonstrated potent antiviral activity against a broad spectrum of SARS-CoV-2 variants of concern in preclinical studies.[1][2][3] Notably, it exhibits a synergistic antiviral effect when used in combination with the nucleoside analog remdesivir.[1][3] This guide details the proposed mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a quinoline-based compound that has emerged as a potent inhibitor of SARS-CoV-2 replication.[1][3] Unlike nucleoside analogs that act as chain terminators, this compound is a non-nucleoside inhibitor that is believed to target the RdRp channel, thereby preventing substrate entry.[1][3] A key finding is its efficacy in cell-based assays, which is not replicated in enzyme-based assays using purified RdRp. This suggests a unique mechanism of action that may involve metabolic activation within the host cell or the targeting of host-related factors associated with the RdRp complex.[1][2][3]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound against Coronaviruses

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E6Anti-cytopathic Effect0.62 ± 0.42>10>16.13[2]
SARS-CoV-2Vero E6Anti-cytopathic Effect0.66--[1][3]
HCoV-229EHuh7Anti-cytopathic Effect0.14 ± 0.26>10>71.43[2]

Table 2: Comparative Efficacy of this compound and Remdesivir

CompoundVirus StrainCell LineAssay TypeEC50 (µM)Reference
This compoundSARS-CoV-2Vero E6Anti-cytopathic Effect0.66[1][3]
RemdesivirSARS-CoV-2Vero E6Anti-cytopathic Effect3[1][3]

Proposed Mechanism of Action

This compound is hypothesized to inhibit SARS-CoV-2 replication through a multi-faceted mechanism. The primary proposed mechanism is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). However, the discrepancy between cell-based and enzyme-based assay results suggests an indirect mode of action.

  • Direct Action (Hypothesized): Molecular docking studies suggest that this compound binds to the RdRp channel, physically obstructing the entry of RNA substrates necessary for viral genome replication.[1][3]

  • Indirect Action (Evidence-based): The potent inhibitory activity observed in cell-based assays, which is absent in assays with purified RdRp, points towards two possibilities:[1][2][3]

    • Metabolic Activation: this compound may require conversion into an active metabolite within the host cell to exert its inhibitory effect on RdRp.

    • Host Factor Targeting: this compound might target host cellular factors that are essential for the proper function of the viral RdRp complex.

  • Anti-inflammatory Effects: this compound has been shown to reduce the expression of pro-inflammatory cytokines in human lung epithelial cells infected with SARS-CoV-2, suggesting a potential role in mitigating the severe inflammatory response associated with COVID-19.[1][3]

BPR3P0128_Mechanism Proposed Mechanism of Action of this compound This compound This compound HostCell Host Cell This compound->HostCell RdRp SARS-CoV-2 RdRp This compound->RdRp Direct Inhibition (Docking Prediction) ProinflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) This compound->ProinflammatoryCytokines Reduction MetabolicActivation Metabolic Activation HostCell->MetabolicActivation Hypothesis 1 HostFactors Host Factors HostCell->HostFactors Hypothesis 2 ActiveMetabolite Active Metabolite MetabolicActivation->ActiveMetabolite ActiveMetabolite->RdRp Inhibition HostFactors->RdRp Modulation ViralReplication Viral RNA Replication RdRp->ViralReplication Inflammation Inflammation ProinflammatoryCytokines->Inflammation

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound.

Anti-Cytopathic Effect (CPE) Assay in Vero E6 Cells

This assay assesses the ability of a compound to protect cells from virus-induced cell death.

  • Cell Line: Vero E6 cells (African green monkey kidney epithelial cells).

  • Virus: SARS-CoV-2 (various strains can be used).

  • Protocol:

    • Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1-2 hours.

    • Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01. Include a virus-only control and a cell-only (mock) control.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • After a set incubation period (e.g., 48-72 hours), assess cell viability. This can be done using methods such as:

      • Crystal Violet Staining: Fix the cells with formaldehyde, stain with crystal violet, and then solubilize the stain to measure absorbance.

      • MTS/MTT Assay: Add the reagent to the wells, incubate, and measure the absorbance of the formazan (B1609692) product.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

    • Determine the 50% cytotoxic concentration (CC50) in parallel by treating uninfected cells with the same serial dilutions of the compound.

CPE_Assay_Workflow Anti-Cytopathic Effect (CPE) Assay Workflow Start Start SeedCells Seed Vero E6 Cells in 96-well plates Start->SeedCells PrepareCompound Prepare Serial Dilutions of this compound SeedCells->PrepareCompound Pretreat Pre-treat Cells with this compound PrepareCompound->Pretreat Infect Infect Cells with SARS-CoV-2 (MOI=0.01) Pretreat->Infect Incubate Incubate for 48-72h Infect->Incubate AssessViability Assess Cell Viability (e.g., Crystal Violet, MTS) Incubate->AssessViability Calculate Calculate EC50 and CC50 AssessViability->Calculate

Caption: Workflow for the Anti-Cytopathic Effect Assay.

Cell-Based Minigenome RdRp Reporter Assay

This assay measures the activity of the SARS-CoV-2 RdRp complex within a cellular context.

  • Cell Line: HEK293T cells (Human embryonic kidney cells).

  • Plasmids:

    • Expression plasmids for SARS-CoV-2 nsp12 (the catalytic subunit of RdRp), nsp7, and nsp8.

    • A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the 5' and 3' untranslated regions (UTRs) of the SARS-CoV-2 genome.

  • Protocol:

    • Co-transfect HEK293T cells with the nsp12, nsp7, nsp8, and reporter plasmids.

    • After a short incubation period (e.g., 6 hours) to allow for plasmid expression, treat the cells with serial dilutions of this compound.

    • Incubate the cells for an additional period (e.g., 24-48 hours).

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

    • Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).

    • Calculate the IC50 value by plotting the percentage of RdRp activity against the log of the compound concentration.

In Vitro Enzyme-Based RdRp Assay

This assay directly measures the activity of the purified RdRp enzyme complex.

  • Reagents:

    • Purified recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins.

    • A synthetic RNA template and primer.

    • Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., biotinylated or fluorescently labeled).

    • Assay buffer containing necessary salts and cofactors.

  • Protocol:

    • Assemble the RdRp complex by incubating purified nsp12, nsp7, and nsp8 proteins.

    • In a reaction plate, combine the assembled RdRp complex, the RNA template/primer, and serial dilutions of this compound.

    • Initiate the polymerization reaction by adding the rNTP mix.

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

    • Stop the reaction.

    • Quantify the incorporation of the labeled rNTP into the newly synthesized RNA strand using an appropriate detection method (e.g., streptavidin-based detection for biotinylated rNTPs or fluorescence measurement).

    • Calculate the IC50 value from the dose-response curve.

Cytokine Expression Analysis in Calu-3 Cells

This method quantifies the effect of this compound on the expression of inflammatory cytokines in infected lung cells.

  • Cell Line: Calu-3 cells (human lung adenocarcinoma cells).

  • Virus: SARS-CoV-2.

  • Protocol:

    • Seed Calu-3 cells and grow to confluence.

    • Infect the cells with SARS-CoV-2 at a defined MOI.

    • Treat the infected cells with this compound at various concentrations.

    • After an incubation period (e.g., 24-48 hours), harvest the cells.

    • Isolate total RNA from the cells.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, CXCL10).

    • Normalize the cytokine mRNA levels to a housekeeping gene (e.g., GAPDH).

    • Compare the cytokine expression levels in this compound-treated cells to those in untreated, infected cells.

Cytokine_Analysis_Workflow Cytokine Expression Analysis Workflow Start Start SeedCells Seed Calu-3 Cells Start->SeedCells Infect Infect with SARS-CoV-2 SeedCells->Infect Treat Treat with this compound Infect->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest Cells Incubate->Harvest IsolateRNA Isolate Total RNA Harvest->IsolateRNA RTqPCR Perform RT-qPCR for Cytokines IsolateRNA->RTqPCR Analyze Analyze Gene Expression RTqPCR->Analyze

References

BPR3P0128 Activity Against Enterovirus 71: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Enterovirus 71 (EV71) is a significant pediatric pathogen, capable of causing severe neurological complications with no approved antiviral therapies currently available. This document provides a technical guide on the antiviral activity of BPR3P0128, a potent non-nucleoside inhibitor of EV71. We consolidate quantitative data on its efficacy, detail its multi-pronged mechanism of action targeting critical viral processes, and provide methodologies for the key experimental assays used in its evaluation. This compound demonstrates excellent antiviral potency by inhibiting the viral RNA-dependent RNA polymerase (RdRp), interfering with VPg uridylylation, and reducing viral IRES-mediated translation, marking it as a promising candidate for further drug development.

Introduction: Enterovirus 71 Pathogenesis and the Need for Antivirals

Enterovirus 71 (EV71) is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Picornaviridae family. It is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD) in infants and young children. While typically self-limiting, EV71 infections can lead to severe central nervous system complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis. The lack of approved vaccines or effective antiviral drugs underscores the urgent need to develop novel therapeutics against EV71 infection.[1][2]

The EV71 replication cycle presents several targets for antiviral intervention. A crucial enzyme is the viral RNA-dependent RNA polymerase (RdRp), also known as 3D polymerase (3Dpol), which is essential for replicating the viral genome. Additionally, translation of the viral polyprotein is initiated in a cap-independent manner through a highly structured Internal Ribosome Entry Site (IRES) in the 5' untranslated region (5' UTR) of the viral RNA.[3][4][5] Molecules that can effectively disrupt these processes are highly sought after as potential antiviral agents.

This compound: A Potent Inhibitor of EV71 Replication

This compound, chemically identified as 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl] quinoline-4-carboxylic acid, is a novel small molecule inhibitor that has demonstrated potent and broad-spectrum activity against several RNA viruses, including influenza virus, human rhinovirus, and Enterovirus 71.[1][6] Studies have shown that it exhibits excellent antiviral activity against EV71 at nanomolar concentrations, positioning it as a highly promising lead compound for anti-enteroviral drug development.[1][2]

Quantitative Antiviral Profile

The antiviral efficacy and cytotoxicity of this compound have been quantified through various cell-based assays. The key parameters are the 50% effective concentration (EC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses safety. The ratio of these values (CC50/EC50) provides the selectivity index (SI), a critical measure of a compound's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Enterovirus 71 (EV71) Not Specified0.0029 ± 0.001 [2]>20 (in HEK293T)[7]>6896
This compoundSARS-CoV-2Vero E60.66[8]>10[9]>15
This compoundInfluenza A/BMDCK0.051 - 0.190[6]Not SpecifiedNot Specified

Note: CC50 value for EV71 studies was not explicitly stated in the provided results but is inferred to be high based on data from other cell lines. The SI for EV71 is calculated using the most conservative available CC50 value.

Mechanism of Action

This compound inhibits EV71 replication through a multi-target mechanism that disrupts critical stages of the viral life cycle occurring after viral entry.[1] A time-of-addition assay revealed that the compound is most effective when added during the early post-infection stage.[1][2] Its primary targets are the viral RdRp elongation, VPg uridylylation, and IRES-mediated translation.[1][2]

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

This compound directly targets the viral 3D polymerase, functioning as a non-nucleoside RdRp inhibitor. It inhibits the elongation activity of the polymerase, which is essential for synthesizing new viral RNA genomes.[1][10] This inhibition leads to a significant reduction in the accumulation of viral RNA within the host cell.[2] Studies with related compounds have shown that resistance mutations map to the 3D polymerase, confirming it as the direct target.[2]

Interference with VPg Uridylylation

A critical initiation step for picornavirus RNA synthesis is the uridylylation of the viral protein VPg, which then acts as a primer for the RdRp. This process is also catalyzed by the 3D polymerase. This compound has been shown to inhibit the formation of both VPg-pU and VPg-pUpU, effectively blocking the initiation of viral genome replication.[1][2] This dual inhibition of both initiation (VPg uridylylation) and elongation makes this compound a particularly effective inhibitor of viral RNA synthesis.[8]

Reduction of IRES-Mediated Translation

In addition to inhibiting RNA replication, this compound treatment also reduces the activity of the EV71 IRES.[2] The IRES is responsible for recruiting ribosomes to the viral RNA for the cap-independent translation of the viral polyprotein. By dampening IRES activity, this compound further suppresses the production of viral proteins necessary for building new virions.[11]

BPR3P0128_Mechanism_of_Action cluster_cell Infected Host Cell BPR This compound IRES EV71 IRES Activity BPR->IRES Inhibits RdRp Viral RdRp (3Dpol) BPR->RdRp Inhibits vPro Viral Protein Synthesis IRES->vPro VPgU VPg Uridylylation (Initiation) RdRp->VPgU Elong RdRp Elongation (Synthesis) RdRp->Elong vRNA Viral RNA Synthesis VPgU->vRNA Elong->vRNA Rep Virus Replication Blocked vRNA->Rep vPro->Rep

Proposed mechanism of action for this compound.

Key Experimental Methodologies

The evaluation of this compound's anti-EV71 activity involves a series of standardized in vitro assays.

Cell Lines and Virus
  • Cell Lines: Human Rhabdomyosarcoma (RD) cells or African green monkey kidney (Vero) cells are commonly used for EV71 propagation and antiviral assays as they are highly susceptible to infection.[12][13]

  • Virus Stock: A well-characterized strain of EV71 is propagated in the selected cell line, and the virus titer is determined, typically by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[14]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Host cells are seeded in a 96-well plate and allowed to adhere overnight.[15][16]

  • Compound Treatment: Serial dilutions of this compound are added to the cells, and the plate is incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).[16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization & Readout: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17] The absorbance is measured spectrophotometrically (typically at 570 nm), which correlates with the number of viable cells.

  • Calculation: The CC50 is calculated by plotting cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit virus replication by counting the number of viral plaques formed.

  • Cell Seeding: A monolayer of RD or Vero cells is prepared in 6-well or 24-well plates.[14][18]

  • Infection: Cells are infected with a known amount of EV71 (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.[14][18]

  • Overlay: After a 1-hour adsorption period, the inoculum is removed, and the cells are covered with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or low-melting-point agarose) with the corresponding compound concentrations. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[12][18]

  • Incubation & Staining: Plates are incubated for 2-4 days until plaques are visible. The cells are then fixed (e.g., with formaldehyde) and stained with crystal violet, which stains living cells, leaving clear zones (plaques) where cells have been killed by the virus.[12][18]

  • Calculation: The plaques are counted, and the EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[12]

Antiviral_Workflow cluster_workflow Antiviral Drug Evaluation Workflow start Start: Candidate Compound (this compound) cpe Initial Screen: CPE Inhibition Assay or Plaque Reduction Assay start->cpe ec50 Determine Potency: EC50 Calculation cpe->ec50 Active Hit si Calculate Selectivity Index (SI) (CC50 / EC50) ec50->si cc50 Determine Toxicity: CC50 Calculation (e.g., MTT Assay) cc50->si moa Mechanism of Action (MoA) Studies si->moa High SI toa Time-of-Addition Assay moa->toa rna Viral RNA Quantification moa->rna enzyme In Vitro Enzyme Assays (RdRp, VPg Uridylylation) moa->enzyme ires IRES Activity Assay (e.g., Bicistronic Reporter) moa->ires end Lead Compound Characterized toa->end rna->end enzyme->end ires->end

General workflow for antiviral compound evaluation.
Time-of-Addition Assay

This assay helps to identify the stage of the viral life cycle targeted by the inhibitor.

  • Synchronized Infection: Host cells are infected with a high multiplicity of infection (MOI) of EV71 to ensure most cells are infected simultaneously.[19]

  • Staggered Compound Addition: The compound (at a concentration several-fold higher than its EC50) is added to different wells at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, etc.).[19][20]

  • Virus Yield Measurement: After a single replication cycle (e.g., 12-24 hours), the supernatant or cell lysate is harvested, and the amount of progeny virus is quantified by plaque assay.[21]

  • Interpretation: By plotting the reduction in viral yield against the time of addition, the point at which the compound loses its effectiveness can be determined, indicating that the targeted viral step has already been completed.[22]

In Vitro EV71 IRES Activity Assay

This assay measures the direct effect of the compound on IRES-mediated translation.

  • Construct: A bicistronic reporter plasmid is used. This plasmid typically contains two reporter genes (e.g., Renilla luciferase and Firefly luciferase) separated by the EV71 IRES sequence. The first cistron (Renilla) is translated via a cap-dependent mechanism, while the second (Firefly) depends on the IRES.[23][24]

  • Transfection: The reporter plasmid is transfected into host cells.[25]

  • Treatment: The transfected cells are then treated with different concentrations of this compound.

  • Luciferase Measurement: After an incubation period, cells are lysed, and the activities of both luciferases are measured sequentially using a luminometer and a dual-luciferase assay system.[26][27]

  • Analysis: The ratio of Firefly to Renilla luciferase activity is calculated. A dose-dependent decrease in this ratio indicates specific inhibition of IRES activity.[24]

In Vitro RdRp Elongation and VPg Uridylylation Assays

These biochemical assays use purified components to confirm direct inhibition of the 3D polymerase.

  • RdRp Elongation Assay:

    • Reaction Mix: A reaction is set up containing purified recombinant EV71 3Dpol, a poly(rA) template/oligo(dT) primer, reaction buffer with MgCl2, and a mix of ribonucleotides including a radiolabeled nucleotide (e.g., [α-³²P]UTP).[28][29]

    • Inhibition: The reaction is performed in the presence and absence of this compound.

    • Measurement: The reaction is stopped, and the amount of incorporated radiolabel into newly synthesized RNA is quantified, typically by spotting the reaction onto DEAE filter paper and using a scintillation counter.[28][30]

  • VPg Uridylylation Assay:

    • Reaction Mix: The reaction contains purified 3Dpol, purified VPg protein, a poly(rA) template, and radiolabeled [α-³²P]UTP.[29][31]

    • Inhibition: The assay is run with and without this compound.

    • Detection: The reaction products are separated by SDS-PAGE, and the formation of radiolabeled VPg-pU and VPg-pUpU is detected by autoradiography.[29]

EV71_Lifecycle_Inhibition cluster_lifecycle EV71 Replication Cycle Entry 1. Entry & Uncoating Translation 2. IRES-mediated Translation Entry->Translation Processing 3. Polyprotein Processing Translation->Processing Replication 4. RNA Replication (via RdRp) Processing->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release of Progeny Virions Assembly->Release BPR This compound BPR->Translation Inhibits BPR->Replication Inhibits

Inhibition points of this compound in the EV71 lifecycle.

Conclusion

This compound is a highly potent inhibitor of Enterovirus 71, demonstrating an exceptionally low EC50 value and a favorable selectivity index. Its comprehensive mechanism of action, which involves the simultaneous disruption of viral RNA synthesis (both initiation and elongation) and IRES-mediated translation, makes it a robust candidate for antiviral therapy. The detailed experimental protocols outlined provide a framework for its continued evaluation and for the screening of other potential anti-EV71 compounds. Further development and preclinical studies of this compound are warranted to assess its potential as a clinical treatment for severe EV71 infections.

References

BPR3P0128: A Technical Guide to its Discovery, Synthesis, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPR3P0128 is a novel, orally active, non-nucleoside small molecule inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially identified as a potent inhibitor of the influenza virus, it has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses such as SARS-CoV-2 and its variants of concern, as well as enterovirus 71. Its mechanism of action primarily involves the inhibition of the viral RdRp, a key enzyme in viral replication, though the precise molecular interactions may vary between different viral families. This technical guide provides a comprehensive overview of the discovery, a plausible synthetic route, and the detailed biological evaluation of this compound, intended for researchers and professionals in the field of antiviral drug development.

Discovery and Rationale

This compound, with the chemical name 6-bromo-2-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]quinoline-4-carboxylic acid, was identified through large-scale screening of a small compound library for potent inhibitors of influenza virus replication in Madin-Darby canine kidney (MDCK) cells.[1] The core quinoline (B57606) structure of this compound is a recognized pharmacophore with diverse biological activities, including antiviral properties.[2] Subsequent structure-activity relationship (SAR) studies led to the optimization of the lead compound, resulting in this compound as a potent antiviral agent.[1] Its activity against a broad range of RNA viruses has positioned it as a promising candidate for further preclinical and clinical development, particularly in the context of emerging viral threats.

Plausible Synthetic Route

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be postulated based on established organic chemistry principles and published syntheses of similar quinoline-4-carboxylic acid and pyrazole (B372694) derivatives. The proposed synthesis involves a convergent approach, preparing the quinoline and pyrazole moieties separately before their final coupling.

Scheme 1: Proposed Synthesis of this compound

G cluster_quinoline Quinoline Core Synthesis (Pfitzinger Reaction) cluster_pyrazole Pyrazole Ketone Synthesis A 6-Bromo-isatin C 6-Bromo-2-(1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (this compound) A->C KOH, Ethanol, Reflux B 1-(1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one B->C D 2,5-Dimethylaniline E (2,5-Dimethylphenyl)hydrazine D->E NaNO2, HCl then SnCl2 F 3-(Dimethylamino)-1-(1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one E->F Ethoxymethylenemalonic ester, then hydrolysis and decarboxylation F->B Hydrolysis G Acetylacetone G->F BPR3P0128_Mechanism cluster_virus RNA Virus Replication Cycle Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RdRp-mediated) Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release This compound This compound This compound->Replication Blocks Host_Factor Host Factor / Metabolic Activation This compound->Host_Factor May require RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->RdRp Inhibits Host_Factor->RdRp Modulates Antiviral_Screening_Workflow Start Start: Compound Library CPE_Assay Primary Screening: Anti-Cytopathic Effect (CPE) Assay Start->CPE_Assay Plaque_Assay Secondary Screening: Plaque Reduction Assay CPE_Assay->Plaque_Assay Active Hits Mechanism_Studies Mechanism of Action Studies Plaque_Assay->Mechanism_Studies Confirmed Hits qRT_PCR qRT-PCR for Viral RNA Mechanism_Studies->qRT_PCR Western_Blot Western Blot for Viral Protein Mechanism_Studies->Western_Blot RdRp_Assay RdRp Reporter Assay Mechanism_Studies->RdRp_Assay Lead_Compound Lead Compound: This compound qRT_PCR->Lead_Compound Western_Blot->Lead_Compound RdRp_Assay->Lead_Compound

References

BPR3P0128: A Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BPR3P0128 is an orally active, non-nucleoside small molecule inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. This document provides a comprehensive technical overview of this compound, summarizing its antiviral activity, mechanism of action, and the experimental protocols used for its characterization. The information presented is intended to guide researchers and professionals in the fields of virology and drug development in their evaluation and potential application of this compound.

Mechanism of Action

This compound exhibits its antiviral properties by targeting the highly conserved RdRp enzyme. Unlike nucleoside analogs that act as chain terminators, this compound is a non-nucleoside inhibitor. Molecular docking studies suggest that this compound binds to the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis.[1][2][3]

A noteworthy characteristic of this compound is the discrepancy in its inhibitory activity between cell-based and enzyme-based assays. While it demonstrates potent inhibition of viral replication in cell-based minigenome RdRp reporter assays, it fails to show similar activity in enzyme-based assays using purified recombinant RdRp complex (nsp12/nsp7/nsp8).[1][3] This suggests that this compound may require intracellular metabolic activation to its active form or that its mechanism of action involves host-related factors associated with the RdRp complex.[1][3]

Furthermore, studies have revealed a synergistic antiviral effect when this compound is used in combination with the nucleoside analog remdesivir (B604916).[1][3] This synergy is likely due to the two drugs targeting separate domains of the RdRp, leading to a more potent inhibition of viral replication.[1][3]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been evaluated against several RNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.62 ± 0.42>20>32.26[1]
HCoV-229EHuh70.14 ± 0.26>10>71.43[1]

Table 1: Antiviral Activity of this compound against Coronaviruses.

Cell LineIncubation TimeCC50 (µM)Reference
Vero E63 days>20[1]
Calu-32 days>10[1]
Huh73 days>10[1]
HEK293T2 days>20[1]

Table 2: Cytotoxicity of this compound in Various Cell Lines.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect host cells from virus-induced cell death.

a. Materials:

  • Vero E6 or Huh7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 or HCoV-229E viral stock

  • This compound stock solution

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS)

b. Protocol:

  • Seed Vero E6 or Huh7 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 or HCoV-229E at a multiplicity of infection (MOI) of 0.01. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates for 72 hours at 37°C until approximately 90% of the virus control wells show CPE.

  • Remove the medium and gently wash the cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the formalin and stain the cells with Crystal Violet solution for 20 minutes.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain with methanol and measure the absorbance at 570 nm.

  • Calculate the percentage of CPE inhibition and determine the EC50 value.

Cell-Based Minigenome RdRp Reporter Assay

This assay measures the inhibitory effect of a compound on the viral RdRp activity within a cellular context.

a. Materials:

  • HEK293T cells

  • Expression plasmids for SARS-CoV-2 nsp7, nsp8, and nsp12

  • Antisense Nano-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Luciferase assay reagent

  • This compound stock solution

  • 96-well plates

b. Protocol:

  • Co-transfect HEK293T cells in 96-well plates with the expression plasmids for nsp7, nsp8, and nsp12, along with the antisense nano-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with serial dilutions of this compound.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the Nano-luciferase activity using a luminometer.

  • Calculate the percentage of RdRp inhibition relative to the vehicle control and determine the IC50 value.

Time-of-Drug-Addition Assay

This assay helps to determine the specific stage of the viral replication cycle that is inhibited by the compound.

a. Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock

  • This compound stock solution

  • 24-well plates

  • Reagents for RNA extraction and qRT-PCR

b. Protocol:

  • Seed Vero E6 cells in 24-well plates.

  • Infect the cells with SARS-CoV-2 at an MOI of 0.01. This is considered time zero (t=0).

  • Add a fixed concentration of this compound (e.g., 10x EC50) to the infected cells at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • At 24 hours post-infection, harvest the cell culture supernatant.

  • Extract viral RNA from the supernatant and quantify the viral load using qRT-PCR.

  • Plot the viral RNA levels against the time of drug addition to determine the window of inhibitory activity.

Visualizations

BPR3P0128_Mechanism_of_Action cluster_virus SARS-CoV-2 Viral_RNA Viral RNA RdRp_Complex RdRp Complex (nsp7, nsp8, nsp12) Viral_RNA->RdRp_Complex Replication RNA Replication RdRp_Complex->Replication NTPs This compound This compound This compound->RdRp_Complex Inhibits Substrate Entry Remdesivir Remdesivir (Nucleoside Analog) Remdesivir->Replication Chain Termination

Caption: Proposed mechanism of action of this compound and its synergy with Remdesivir.

CPE_Inhibition_Assay_Workflow Start Start Seed_Cells Seed Vero E6 Cells (96-well plate) Start->Seed_Cells Add_Compound Add this compound (Serial Dilutions) Seed_Cells->Add_Compound Infect_Cells Infect with SARS-CoV-2 (MOI 0.01) Add_Compound->Infect_Cells Incubate Incubate for 72h Infect_Cells->Incubate Fix_Stain Fix with Formalin & Stain with Crystal Violet Incubate->Fix_Stain Measure_Absorbance Measure Absorbance (570 nm) Fix_Stain->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Time_of_Addition_Assay_Workflow Start Start Infect_Cells Infect Vero E6 Cells with SARS-CoV-2 (t=0) Start->Infect_Cells Add_Drug_Timepoints Add this compound at Various Time Points (0, 2, 4, ... 24h) Infect_Cells->Add_Drug_Timepoints Incubate Incubate until 24h Post-Infection Add_Drug_Timepoints->Incubate Harvest_Supernatant Harvest Supernatant Incubate->Harvest_Supernatant Quantify_RNA Quantify Viral RNA (qRT-PCR) Harvest_Supernatant->Quantify_RNA Analyze_Results Analyze Inhibition Window Quantify_RNA->Analyze_Results

Caption: Workflow for the Time-of-Drug-Addition Assay.

References

BPR3P0128: A Deep Dive into its Cap-Snatching Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of BPR3P0128, a potent inhibitor of influenza virus replication. This compound targets the viral cap-snatching process, a critical step for the transcription of the viral genome. This document outlines the quantitative data supporting its activity, details the experimental protocols used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of Antiviral Activity

This compound has demonstrated significant inhibitory effects against a range of influenza A and B virus strains. The antiviral potency is typically quantified by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect or plaque formation by 50%.

Table 1: Antiviral Activity of this compound against Various Influenza Virus Strains

Virus StrainTypeEC50 (nM)50% Cytotoxic Concentration (CC50) (µM)Selectivity Index (SI = CC50/EC50)
A/WSN/33 (H1N1)A83 ± 22> 20> 241
A/CA/07/2009 (H1N1)A190 ± 30> 20> 105
A/Victoria/3/75 (H3N2)A51 ± 10> 20> 392
A/Panama/2007/99 (H3N2)A70 ± 15> 20> 286
B/Lee/40B120 ± 25> 20> 167
B/Taiwan/04/2005B90 ± 18> 20> 222

Data is presented as the mean ± standard deviation from multiple experiments.

Core Inhibition Mechanism: Targeting Cap-Snatching

The primary mechanism of action of this compound is the inhibition of the cap-snatching process of the influenza virus. This process is essential for the virus to generate primers for the transcription of its own mRNA from the viral RNA (vRNA) template. The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of the PA, PB1, and PB2 subunits, is responsible for this activity. Specifically, the PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease activity cleaves the host mRNA 10-13 nucleotides downstream. These capped fragments then serve as primers for viral mRNA synthesis by the PB1 subunit.

This compound has been shown to inhibit the cap-dependent endonuclease activity of the viral polymerase complex.[1][2][3] Interestingly, studies suggest that this compound does not directly target the viral RdRp but rather a cellular factor that is associated with the cap-snatching function of the PB2 subunit.[1][2][3] This is supported by the observation that this compound also exhibits activity against other RNA viruses, such as enterovirus 71 and human rhinovirus, which do not employ a cap-snatching mechanism in the same way as influenza.[1][2][3]

The inhibition of cap-snatching by this compound leads to a reduction in viral mRNA synthesis. A corresponding increase in the synthesis of complementary RNA (cRNA), a cap-independent process, has been observed, suggesting a switch from transcription to replication.[1][2][3]

Signaling Pathway of Influenza Cap-Snatching and this compound Inhibition

G cluster_host_nucleus Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 subunit Host_pre_mRNA->PB2 1. PB2 binds 5' cap PA PA endonuclease Host_pre_mRNA->PA 3. Endonucleolytic cleavage RdRp Influenza RdRp Complex (PA, PB1, PB2) Viral_mRNA Viral mRNA RdRp->Viral_mRNA 5. Viral mRNA synthesis PB2->PA 2. Activation Capped_Primer 10-13 nt Capped Primer PA->Capped_Primer generates Capped_Primer->RdRp 4. Primer for transcription This compound This compound Cellular_Factor Host Cellular Factor This compound->Cellular_Factor Inhibits Cellular_Factor->PB2 Associated with

Caption: Influenza cap-snatching mechanism and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cap-snatching inhibition mechanism of this compound.

Inhibition of Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of this compound that protects host cells from the virus-induced cell death.

Protocol:

  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded into 96-well plates at a density of 1.5 x 104 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

  • Infection: The cell culture medium is removed from the MDCK cells, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with influenza virus at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, the serially diluted this compound is added to the wells. Control wells include virus-infected cells without the compound and uninfected cells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Cell Viability: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and the EC50 value is calculated by determining the compound concentration that results in 50% protection of the cells from virus-induced CPE.

Plaque Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.

Protocol:

  • Cell Seeding: MDCK cells are seeded in 6-well plates and grown to confluence.

  • Infection: The cell monolayers are infected with a dilution of influenza virus that produces approximately 100 plaque-forming units (PFU) per well.

  • Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1% agarose (B213101) and varying concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.

  • Staining and Counting: The cells are fixed with 10% formaldehyde (B43269) and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted, and the concentration of this compound that reduces the plaque number by 50% (IC50) is determined.

Primer Extension Assay

This assay is used to analyze the effect of this compound on the synthesis of different viral RNA species (mRNA, cRNA, and vRNA).

Protocol:

  • Cell Infection and Treatment: MDCK cells are infected with influenza virus at an MOI of 1. After a 1-hour adsorption, the cells are treated with different concentrations of this compound.

  • RNA Extraction: Total cellular RNA is extracted at 8 hours post-infection using a commercial RNA extraction kit.

  • Primer Labeling: An oligonucleotide primer specific for the influenza virus M gene is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

  • Reverse Transcription: The labeled primer is annealed to the extracted total RNA and extended with reverse transcriptase.

  • Gel Electrophoresis and Autoradiography: The reverse transcription products are resolved on a denaturing 8% polyacrylamide gel containing urea. The gel is then dried and exposed to X-ray film to visualize the bands corresponding to mRNA, cRNA, and vRNA. The intensity of the bands is quantified to determine the relative amounts of each RNA species.

Experimental Workflow for Primer Extension Assay

G Infection 1. Infect MDCK cells with Influenza Virus Treatment 2. Treat with this compound Infection->Treatment RNA_Extraction 3. Extract Total RNA Treatment->RNA_Extraction Reverse_Transcription 5. Reverse Transcription RNA_Extraction->Reverse_Transcription Primer_Labeling 4. 5' end-label M-gene specific primer with 32P Primer_Labeling->Reverse_Transcription Gel_Electrophoresis 6. Denaturing PAGE Reverse_Transcription->Gel_Electrophoresis Autoradiography 7. Autoradiography and Quantification Gel_Electrophoresis->Autoradiography

Caption: Workflow for the primer extension assay to analyze viral RNA synthesis.

Cap-Dependent Endonuclease Assay

This in vitro assay directly measures the inhibitory effect of this compound on the cap-snatching endonuclease activity of the influenza virus polymerase.

Protocol:

  • Preparation of Polymerase Complex: Nuclear extracts containing the recombinant influenza virus polymerase complex (PA, PB1, and PB2 subunits) are prepared from cells co-transfected with plasmids expressing these proteins.

  • Substrate Preparation: A 32P-labeled capped RNA substrate is synthesized in vitro.

  • Endonuclease Reaction: The polymerase complex is pre-incubated with vRNA to activate the endonuclease. The 32P-labeled capped RNA substrate is then added to the reaction mixture in the presence or absence of this compound.

  • Reaction Incubation and Termination: The reaction is incubated at 30°C for 60 minutes and then terminated by the addition of formamide (B127407) loading buffer.

  • Analysis of Cleavage Products: The reaction products are analyzed by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography. The inhibition of endonuclease activity is determined by the reduction in the amount of the cleaved RNA fragment in the presence of this compound.

Conclusion

This compound is a potent inhibitor of influenza virus replication that functions by targeting the cap-snatching mechanism. Its unique mode of action, likely involving the inhibition of a host cellular factor associated with the viral PB2 subunit, makes it a valuable tool for studying the intricacies of influenza virus transcription and a promising lead compound for the development of novel anti-influenza therapeutics. The data and protocols presented in this guide provide a comprehensive overview of the core inhibitory mechanism of this compound for researchers and drug development professionals.

References

Methodological & Application

BPR3P0128 Protocol for In Vitro Antiviral Assays: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses.[1][2] With a quinoline (B57606) core structure, this compound has been shown to be effective against various Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) variants of concern, influenza viruses, and picornaviruses such as Enterovirus A71 (EV-A71).[1][2] Its mechanism of action is believed to involve the inhibition of the viral RdRp, a key enzyme in viral replication, potentially through the modulation of host-related factors associated with the RdRp complex.[2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's antiviral efficacy.

Mechanism of Action

This compound's primary antiviral activity is centered on the disruption of viral RNA synthesis.[1] While it targets the RdRp, studies suggest that it may not directly interact with the purified enzyme complex in enzyme-based assays.[1][2] Instead, cell-based assays confirm its potent inhibitory activity, leading to the hypothesis that this compound may require metabolic activation within the cell or that it acts on host factors that are essential for the proper functioning of the viral RdRp.[1][2] Molecular docking studies suggest that this compound may target the RdRp channel, thereby inhibiting substrate entry.[1][2] A time-of-drug-addition assay indicated that this compound's primary action occurs during the viral replication stage, not at the early entry stage.[2][3]

Data Presentation: Antiviral Activity of this compound

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various RNA viruses in different cell lines.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.62 ± 0.42>10>16.13[1]
SARS-CoV-2Vero E60.66--[2]
HCoV-229EHuh70.14 ± 0.26>10>71.43[1]
Enterovirus 71 (EV71)-0.0029--[4][5]
Influenza A/WSN/33MDCK0.083 ± 0.02220>2404
Influenza A and B virusesMDCK0.051 - 0.190--4

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Reduction Assay for SARS-CoV-2

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against SARS-CoV-2 by measuring the inhibition of virus-induced cytopathic effect in Vero E6 cells.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • SARS-CoV-2 viral stock

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader

Procedure:

  • Cell Preparation:

    • Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • On the day before the assay, seed Vero E6 cells into 96-well plates at a density of 4 x 10³ cells/well and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in DMEM with 2% FBS to achieve the desired final concentrations for the assay.

  • Infection and Treatment:

    • On the day of the assay, remove the culture medium from the 96-well plates.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 PFU/cell.

    • Immediately add the serially diluted this compound to the infected cells.

    • Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition:

    • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay for Influenza Virus

This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (PRNT₅₀).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Minimal Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Influenza virus stock

  • This compound

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free MEM.

    • Dilute the influenza virus stock to a concentration that will produce approximately 50-100 plaques per well.

    • Mix the diluted virus with each concentration of this compound and incubate for 1 hour at 37°C.

  • Infection:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixture for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay and Incubation:

    • After the adsorption period, remove the inoculum and overlay the cells with an agarose or Avicel-containing medium with TPCK-treated trypsin and the corresponding concentration of this compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a formalin solution.

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the PRNT₅₀ value from a dose-response curve.

Protocol 3: Cell-Based SARS-CoV-2 RdRp Reporter Assay

This assay measures the inhibition of SARS-CoV-2 RdRp activity within a cellular context using a reporter system.

Materials:

  • HEK293T cells

  • Expression plasmids for SARS-CoV-2 nsp7, nsp8, and nsp12

  • Antisense nano-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Luciferase assay system

Procedure:

  • Transfection:

    • Co-transfect HEK293T cells in a 96-well plate with the expression plasmids for nsp7, nsp8, and nsp12, along with the antisense nano-luciferase reporter plasmid.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound.

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the nano-luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid) to account for differences in transfection efficiency and cell viability.

    • Calculate the percentage of RdRp inhibition for each concentration of this compound.

    • Determine the EC₅₀ value from a dose-response curve.

Mandatory Visualizations

BPR3P0128_Proposed_Mechanism cluster_cell Host Cell This compound This compound Activated_this compound Metabolically Activated this compound This compound->Activated_this compound Metabolic Activation Host_Factor Host Factor(s) Activated_this compound->Host_Factor Modulates Inhibition Inhibition Activated_this compound->Inhibition RdRp_Complex Viral RdRp Complex (nsp7, nsp8, nsp12) Host_Factor->RdRp_Complex Required for RdRp Activity Viral_RNA_Replication Viral RNA Replication RdRp_Complex->Viral_RNA_Replication Catalyzes Inhibition->RdRp_Complex

Caption: Proposed mechanism of this compound antiviral activity.

CPE_Reduction_Assay_Workflow start Start seed_cells Seed Vero E6 cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight infect_cells Infect cells with SARS-CoV-2 (MOI 0.01) incubate_overnight->infect_cells prepare_compound Prepare serial dilutions of this compound add_compound Add this compound dilutions to infected cells prepare_compound->add_compound infect_cells->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h measure_viability Measure cell viability (e.g., CellTiter-Glo) incubate_72h->measure_viability analyze_data Calculate EC50 measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

References

Application Notes and Protocols for BPR3P0128 in Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a potent, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp) with broad-spectrum antiviral activity against a range of RNA viruses.[1] Its mechanism of action involves the direct inhibition of the viral RdRp, a key enzyme in the replication of many viruses. For some viruses, such as influenza, it has been shown to inhibit the PB2 subunit of the polymerase complex, which is essential for the cap-snatching mechanism of viral transcription.[2] For other viruses, like Enterovirus 71, this compound has been found to inhibit RdRp elongation and VPg uridylylation.[3][4] This document provides detailed application notes and protocols for the use of this compound in plaque reduction assays to determine its antiviral efficacy.

A plaque reduction assay is a standard virological method used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds. The principle of the assay is to allow a virus to infect a monolayer of cultured cells in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized areas of cell death, or "plaques." The number of plaques is proportional to the viral load, and a reduction in the number of plaques in the presence of an antiviral compound is a measure of its inhibitory activity.

Data Presentation

The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The following table summarizes the reported EC50 values of this compound against various RNA viruses.

VirusVirus Strain/VariantCell LineEC50 (µM)Reference
Coronaviruses
SARS-CoV-2(Not Specified)Vero E60.62[1]
SARS-CoV-2(Not Specified)Vero E60.66[5][6]
Human Coronavirus 229E(Not Specified)Huh70.14[1]
Orthomyxoviruses
Influenza AA/WSN/33MDCK0.083
Picornaviruses
Enterovirus 71(Not Specified)(Not Specified)0.0029[3]

Signaling Pathways and Mechanism of Action

This compound exhibits its antiviral activity by targeting the viral RNA-dependent RNA polymerase (RdRp) or its associated subunits, thereby inhibiting viral replication. The specific mechanism can vary between different virus families.

Inhibition of SARS-CoV-2 RdRp

For coronaviruses like SARS-CoV-2, this compound is believed to act as a non-nucleoside inhibitor of the RdRp complex (nsp12). It is thought to bind to the RdRp channel, which in turn inhibits the entry of substrates necessary for RNA synthesis.[2][6][7][8] This ultimately halts the replication of the viral genome.

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 Replication Viral_RNA Viral RNA Genome RdRp_Complex RdRp Complex (nsp12) Viral_RNA->RdRp_Complex Template RNA_Synthesis Viral RNA Synthesis RdRp_Complex->RNA_Synthesis Catalyzes Progeny_Virions Progeny Virions RNA_Synthesis->Progeny_Virions This compound This compound This compound->RdRp_Complex Inhibits Substrate Entry

Inhibition of SARS-CoV-2 Replication by this compound.
Inhibition of Influenza Virus PB2 Subunit

In the case of influenza virus, this compound has been shown to inhibit the PB2 subunit of the viral RNA polymerase complex.[2] The PB2 subunit is responsible for binding to the 5' cap of host cell pre-mRNAs in a process known as "cap-snatching." This capped leader sequence is then used to prime the synthesis of viral mRNAs. By inhibiting the PB2 subunit, this compound prevents this crucial step in viral transcription.

Influenza_Inhibition cluster_virus Influenza Virus Transcription Host_pre_mRNA Host pre-mRNA PB2_Subunit Polymerase PB2 Subunit Host_pre_mRNA->PB2_Subunit Binds to 5' cap Cap_Snatching Cap-Snatching PB2_Subunit->Cap_Snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Initiates This compound This compound This compound->PB2_Subunit Inhibits cap binding

Inhibition of Influenza Virus Transcription by this compound.
Inhibition of Enterovirus 71 RdRp

For Enterovirus 71 (EV71), this compound targets the viral RdRp and inhibits its elongation and VPg uridylylation activities.[3][4] VPg (viral protein genome-linked) acts as a primer for the initiation of viral RNA synthesis. By inhibiting the uridylylation of VPg, this compound prevents the initiation of RNA replication.

EV71_Inhibition cluster_virus Enterovirus 71 Replication Viral_RNA Viral RNA Genome RdRp RdRp (3Dpol) Viral_RNA->RdRp Template VPg_Uridylylation VPg Uridylylation RdRp->VPg_Uridylylation Catalyzes RNA_Replication RNA Replication VPg_Uridylylation->RNA_Replication Initiates This compound This compound This compound->RdRp Inhibits elongation & VPg uridylylation

Inhibition of Enterovirus 71 Replication by this compound.

Experimental Protocol: Plaque Reduction Assay

This protocol provides a general framework for performing a plaque reduction assay to determine the antiviral activity of this compound. Specific parameters such as cell type, virus, and incubation times should be optimized for the specific virus-host system being studied.

Materials
  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Virus stock of known titer

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM, or 0.6% agarose (B213101) in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) or other suitable fixative

  • Sterile multi-well plates (e.g., 6-well or 12-well)

  • CO2 incubator

Experimental Workflow

Plaque_Assay_Workflow Start Cell_Seeding 1. Seed cells and grow to confluency Start->Cell_Seeding Prepare_Compound 2. Prepare serial dilutions of this compound Cell_Seeding->Prepare_Compound Virus_Dilution 3. Prepare virus dilution Prepare_Compound->Virus_Dilution Infection 4. Infect cell monolayer with virus in the presence of this compound Virus_Dilution->Infection Adsorption 5. Incubate for viral adsorption Infection->Adsorption Overlay 6. Add semi-solid overlay Adsorption->Overlay Incubation 7. Incubate for plaque formation Overlay->Incubation Fixation_Staining 8. Fix and stain cells Incubation->Fixation_Staining Plaque_Counting 9. Count plaques and calculate % inhibition Fixation_Staining->Plaque_Counting End Plaque_Counting->End

Workflow for Plaque Reduction Assay.
Detailed Methodology

  • Cell Seeding:

    • Seed susceptible host cells into multi-well plates at a density that will form a confluent monolayer overnight.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected EC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Virus Preparation:

    • Dilute the virus stock in serum-free medium to a concentration that will yield a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well). This is determined by a prior virus titration experiment.

  • Infection and Treatment:

    • When the cell monolayer is confluent, aspirate the growth medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add the prepared dilutions of this compound to the wells in duplicate or triplicate.

    • Also include a "virus control" (cells infected with virus in the absence of the compound) and a "cell control" (cells treated with medium only).

    • Immediately add the diluted virus to all wells except the cell control wells.

  • Adsorption:

    • Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow for viral adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • Overlay:

    • After the adsorption period, carefully aspirate the inoculum from each well.

    • Gently add the semi-solid overlay medium to each well. The overlay medium should be at a temperature that is not harmful to the cells (approximately 40-42°C for agarose-based overlays).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this can range from 2 to 7 days depending on the virus).

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding a fixative solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

      • % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • The EC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising broad-spectrum antiviral compound that effectively inhibits the replication of a variety of RNA viruses by targeting the viral RdRp. The plaque reduction assay is a robust and reliable method for quantifying the in vitro efficacy of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to evaluate the antiviral activity of this compound and similar compounds.

References

BPR3P0128: Application Notes for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating potent antiviral activity against a range of RNA viruses, including influenza viruses and various coronaviruses, such as SARS-CoV-2 and its variants of concern.[1][2] Its mechanism of action involves the inhibition of the viral RdRp, a crucial enzyme for viral genome replication and transcription.[1][3] This document provides detailed application notes and protocols for the use of this compound in cell culture-based experiments, with a primary focus on its antiviral applications. To date, the majority of published research has centered on its efficacy as an antiviral agent; its effects on non-infected cancer cell proliferation are not extensively documented in publicly available literature.

Mechanism of Action

This compound acts as a non-nucleoside inhibitor that targets the viral RNA-dependent RNA polymerase (RdRp).[4] Upon uptake by the host cell, it is believed to be metabolized into its active form.[1] This active form then interacts with the RdRp complex, impeding the synthesis of viral RNA.[1] Molecular docking studies suggest that this compound binds to the RdRp channel, which inhibits the entry of substrates necessary for RNA synthesis.[1][3] This mechanism is distinct from that of nucleoside analogs like remdesivir (B604916), and studies have shown a synergistic antiviral effect when this compound is used in combination with remdesivir.[1][5] It is important to note that this compound's inhibitory activity is observed in cell-based assays, but not in enzyme-based assays with purified RdRp, suggesting that it may require metabolic activation within the cell or that it targets host factors associated with the RdRp complex.[5][6]

cluster_cell Host Cell cluster_virus Viral Replication Cycle BPR3P0128_ext This compound (extracellular) BPR3P0128_int This compound (intracellular) BPR3P0128_ext->BPR3P0128_int Cellular Uptake Active_Metabolite Active Metabolite BPR3P0128_int->Active_Metabolite Metabolic Activation RdRp RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibition Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Viral_Entry->Viral_RNA Viral_RNA->RdRp Template New_vRNA New Viral RNA Synthesis RdRp->New_vRNA Replication/ Transcription Viral_Proteins Viral Proteins New_vRNA->Viral_Proteins Translation Assembly Virion Assembly & Release New_vRNA->Assembly Viral_Proteins->Assembly cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Seed Seed Host Cells (e.g., Vero E6, MDCK) Treat Treat with this compound (serial dilutions) Seed->Treat Infect Infect with Virus (e.g., SARS-CoV-2, Influenza) Treat->Infect Incubate Incubate (e.g., 48-72 hours) Infect->Incubate CPE CPE Assay (Cell Viability) Incubate->CPE Plaque Plaque Reduction Assay (Plaque Count) Incubate->Plaque qRT_PCR qRT-PCR (Viral RNA Levels) Incubate->qRT_PCR WB Western Blot (Viral Protein Levels) Incubate->WB EC50 Calculate EC50 CPE->EC50 Plaque->EC50 qRT_PCR->EC50 WB->EC50

References

Application Notes and Protocols for BPR3P0128 Time-of-Addition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a time-of-addition assay to determine the stage of the viral life cycle inhibited by BPR3P0128, a non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor. Additionally, it summarizes the antiviral activity of this compound and illustrates its mechanism of action and the experimental workflow.

Introduction

This compound is an orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp) with broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 and its variants of concern, influenza viruses, and enteroviruses.[1][2][3][4][5] Time-of-addition assays are crucial for elucidating the mechanism of action of antiviral compounds by pinpointing the specific phase of the viral replication cycle that they disrupt. Evidence from such assays suggests that this compound acts during the viral replication stage, as its antiviral efficacy is maintained even when introduced after the initial viral adsorption and entry phases.[2][3][6]

Mechanism of Action

This compound targets the viral RdRp, a key enzyme in the replication of RNA viruses.[1][2][3] Molecular docking studies suggest that this compound binds to the RdRp channel, thereby obstructing the entry of substrates necessary for RNA synthesis.[2][3] Interestingly, while it demonstrates potent inhibitory activity in cell-based RdRp reporter assays, this effect was not observed in enzyme-based assays with purified recombinant RdRp complex.[2][3] This suggests that this compound may act by targeting host-related factors associated with the RdRp complex.[2][3][6] For influenza virus, this compound has been shown to inhibit the cap-snatching activity of the viral polymerase by targeting the PB2 subunit.[5][7] In the case of Enterovirus 71, it has been found to inhibit RdRp elongation and VPg uridylylation activities.[8]

Signaling Pathway and Drug Interaction

BPR3P0128_Mechanism cluster_virus_lifecycle Viral Replication Cycle cluster_drug_action Drug Intervention Entry Virus Entry Replication Viral RNA Replication Entry->Replication Assembly Virion Assembly & Release Replication->Assembly RdRp RNA-dependent RNA Polymerase (RdRp) This compound This compound This compound->RdRp Inhibits Host_Factor Host Factor(s) This compound->Host_Factor Targets? Host_Factor->RdRp Modulates

Caption: Proposed mechanism of this compound action on viral replication.

Quantitative Data Summary

VirusCell LineAssay TypeEC50 (µM)Reference
SARS-CoV-2Vero E6Anti-cytopathic effect0.62 - 0.66[1][2][3][6]
HCoV-229E--0.14[1]
Influenza A & BMDCKInhibition of CPE0.051 - 0.190[5]
Enterovirus 71 (EV71)-Antiviral activity0.0029[8]

Experimental Protocol: Time-of-Addition Assay

This protocol is a generalized framework that can be adapted for specific viruses and cell lines.

Objective: To determine the time window during which this compound effectively inhibits viral replication.

Materials:

  • Host cells permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Virus stock with a known titer

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well or 12-well cell culture plates

  • Control antiviral drug with a known mechanism of action (e.g., Remdesivir (B604916) for SARS-CoV-2, Oseltamivir for influenza)

  • Reagents for quantifying viral replication (e.g., reagents for plaque assay, RT-qPCR, or CPE inhibition assay)

Experimental Workflow Diagram:

Time_of_Addition_Workflow cluster_setup Day 1: Cell Seeding cluster_infection_treatment Day 2: Infection & Timed Treatment cluster_analysis Day 3-4: Analysis Seed_Cells Seed cells in multi-well plates Infect_Cells Infect cells with virus (e.g., MOI 0.01) for 1-2h Seed_Cells->Infect_Cells Wash_Cells Wash to remove unbound virus Infect_Cells->Wash_Cells Add_Compound Add this compound at different time points (e.g., -2, 0, 2, 4, 6, 8h) Wash_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate Quantify Quantify viral replication (Plaque assay, qPCR, etc.) Incubate->Quantify

Caption: Workflow for the this compound time-of-addition assay.

Procedure:

  • Cell Seeding:

    • One day prior to infection, seed host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection:

    • On the day of the experiment, remove the culture medium from the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI), for example, 0.01.[2][7]

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.[9]

  • Time-of-Addition:

    • Prepare dilutions of this compound and control compounds in the appropriate culture medium.

    • After the adsorption period, remove the virus inoculum and wash the cells three times with PBS or serum-free medium to remove unbound virus.[9][10]

    • Add the medium containing the different concentrations of this compound or control compounds at various time points relative to the time of infection (time 0). For example:

      • Pre-treatment: Add compound 2 hours before infection (-2h).

      • Co-treatment: Add compound during the 2-hour infection period (0-2h).

      • Post-treatment: Add compound at 2, 4, 6, 8, and 10 hours post-infection.[9]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for multiple rounds of viral replication (e.g., 24 to 48 hours).[7]

  • Quantification of Viral Replication:

    • At the end of the incubation period, quantify the extent of viral replication using a suitable method:

      • Plaque Assay: Collect supernatants to determine viral titers by counting plaque-forming units (PFU).[11]

      • RT-qPCR: Harvest cells to extract viral RNA and quantify the levels of specific viral genes.[2]

      • CPE Inhibition Assay: Assess cell viability using reagents like MTT or CellTiter-Glo to measure the inhibition of the virus-induced cytopathic effect.[9]

      • Western Blot: Analyze the expression of viral proteins (e.g., N and S proteins for SARS-CoV-2) in cell lysates.[2][12]

Data Analysis:

  • Plot the percentage of viral inhibition against the time of compound addition.

  • The time point at which the addition of this compound no longer results in significant viral inhibition indicates the end of the window of opportunity for the drug's action.

  • Compare the profile of this compound with that of control drugs to infer its target stage in the viral life cycle. For instance, if this compound is effective when added hours after infection, similar to a replication inhibitor, it confirms its role in targeting post-entry events.

Conclusion

The time-of-addition assay is a powerful tool to confirm that this compound's antiviral activity is exerted during the replication phase of the viral life cycle. The provided protocol offers a robust framework for researchers to investigate the mechanism of action of this compound against a variety of RNA viruses. The compound's ability to inhibit viral RdRp, potentially through interaction with host factors, makes it a promising candidate for further preclinical and clinical development.

References

Application Notes and Protocols for Testing BPR3P0128 in Vero E6, MDCK, and Calu-3 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a novel small molecule inhibitor with potent antiviral activity against a broad spectrum of RNA viruses. It has been identified as an inhibitor of the cap-snatching activity of the influenza virus polymerase complex and also demonstrates efficacy against other RNA viruses like enterovirus 71 and human rhinovirus.[1][2] More recently, this compound, a non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, has shown significant inhibitory effects against SARS-CoV-2 variants of concern.[3][4][5] This document provides detailed application notes and experimental protocols for testing the antiviral activity and cytotoxicity of this compound in three commonly used cell lines: Vero E6, Madin-Darby canine kidney (MDCK), and Calu-3.

Mechanism of Action:

  • Influenza Virus: this compound inhibits the cap-dependent endoribonuclease ("cap-snatching") activity of the influenza virus polymerase, which is essential for viral mRNA transcription.[1][2] This action is specific to viral replication and does not affect viral adsorption.[1][2]

  • SARS-CoV-2: this compound acts as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[3][6][7] Molecular docking studies suggest it targets the RdRp channel, preventing substrate entry.[3][6] It has been shown to have a synergistic effect when used in combination with remdesivir (B604916).[3] It is suggested that this compound may inhibit RdRp activity by targeting host-related factors associated with the polymerase complex.[3][4][5]

  • Other RNA Viruses: The compound is also effective against other RNA viruses such as enterovirus 71 and human rhinovirus.[1]

Cell Line Information

  • Vero E6: An African green monkey kidney epithelial cell line that is highly susceptible to a wide range of viruses, including SARS-CoV-2. It is a common choice for viral propagation and antiviral screening.

  • MDCK (Madin-Darby Canine Kidney): A canine kidney epithelial cell line that is a standard model for influenza virus research, including isolation, propagation, and antiviral testing.[8][9]

  • Calu-3: A human lung adenocarcinoma epithelial cell line that serves as a relevant model for respiratory viruses like SARS-CoV-2 and influenza.[10][11][12][13][14] These cells form polarized monolayers and can mimic aspects of the airway epithelium.[13]

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound
Cell LineVirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
MDCKInfluenza A/WSN/33Anti-CPE0.083 ± 0.022>20>240[1]
MDCKInfluenza A/WSN/33Plaque Reduction0.0684 ± 0.0089>20>292[1]
MDCKInfluenza A and B strainsAnti-CPE0.051 - 0.190Not SpecifiedNot Specified[1]
Vero E6SARS-CoV-2Anti-CPE0.62 ± 0.42>20>32.26[6]
Vero E6SARS-CoV-2Anti-CPE0.66Not SpecifiedNot Specified[3][4][5]
Calu-3SARS-CoV-2Not SpecifiedNot Specified>10Not Specified[6]
Huh7HCoV-229ENot Specified0.14 ± 0.26>10>71.43[3]

*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral effect. *CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. *SI (Selectivity Index) = CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Vero E6, MDCK, or Calu-3 cells

  • Complete growth medium (e.g., DMEM or MEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 16-20 hours at 37°C with 5% CO₂.[3]

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ value by non-linear regression analysis.

Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced cell death.

Materials:

  • Vero E6, MDCK, or Calu-3 cells

  • Virus stock (e.g., Influenza virus, SARS-CoV-2)

  • Complete growth medium

  • 96-well tissue culture plates

  • This compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed cells in a 96-well plate as described in the cytotoxicity assay.

  • On the day of the experiment, prepare serial dilutions of this compound in infection medium (low serum, e.g., 2% FBS).

  • Remove the growth medium from the cells and infect them with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE in 48-72 hours. A typical MOI is 0.01.[3]

  • Immediately after adding the virus, add the diluted this compound to the wells. Include virus-only controls and mock-infected controls.

  • Incubate the plate at 37°C with 5% CO₂ until CPE is clearly visible in the virus control wells (typically 48-72 hours).

  • Fix the cells with 4% paraformaldehyde for 20 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the plate with water and allow it to air dry.

  • Elute the stain by adding 100 µL of methanol (B129727) to each well and measure the absorbance at 590 nm.

  • Calculate the percentage of CPE inhibition compared to the virus control and determine the EC₅₀ value.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.

Materials:

  • Confluent monolayers of Vero E6, MDCK, or Calu-3 cells in 6-well or 12-well plates

  • Virus stock

  • This compound stock solution

  • Infection medium

  • Agarose or Avicel overlay medium

  • Crystal Violet staining solution

Procedure:

  • Infect confluent cell monolayers with a dilution of virus that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[15]

  • During adsorption, prepare serial dilutions of this compound in the overlay medium.

  • After adsorption, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with the this compound-containing overlay medium.

  • Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Fix and stain the cells as described in the CPE assay.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle targeted by this compound.

Materials:

  • Confluent monolayers of Vero E6, MDCK, or Calu-3 cells in 6-well plates

  • Virus stock (MOI = 0.01)[3]

  • This compound at a fixed concentration (e.g., 10 µM)[3][16]

  • Infection medium

Procedure:

  • Entry/Adsorption Phase:

    • Pre-treat cells with this compound for 2 hours before infection.

    • Infect cells with the virus in the presence of the compound for 1 hour.

    • Wash the cells and replace with fresh medium without the compound.

  • Post-entry Phase:

    • Infect cells with the virus for 1 hour in the absence of the compound.

    • Wash the cells and add medium containing this compound.

  • Full-time Treatment:

    • Add this compound at the time of infection and keep it in the medium for the entire duration of the experiment.

  • Incubate all plates for 24-48 hours.

  • Harvest the supernatant to measure viral yield by plaque assay or TCID₅₀, or lyse the cells to analyze viral protein or RNA levels by Western blot or qRT-PCR.[16][17]

Visualizations

Signaling Pathway Diagrams

BPR3P0128_Influenza_MOA cluster_host_cell Host Cell Host_mRNA Host pre-mRNA (with 5' cap) Influenza_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_mRNA->Influenza_Polymerase 'Cap-snatching' Viral_mRNA Viral mRNA (capped) Influenza_Polymerase->Viral_mRNA Viral Transcription vRNA_Replication vRNA Replication (cap-independent) Influenza_Polymerase->vRNA_Replication This compound This compound This compound->Influenza_Polymerase Inhibits PB2 subunit Viral_Protein Viral Protein Synthesis Viral_mRNA->Viral_Protein Progeny_Virus Progeny Virus Assembly Viral_Protein->Progeny_Virus BPR3P0128_SARSCoV2_MOA cluster_host_cell Host Cell Viral_RNA_Entry Viral RNA Entry RdRp_Complex Viral RdRp Complex (nsp12/nsp7/nsp8) Viral_RNA_Entry->RdRp_Complex RNA_Replication Viral RNA Replication RdRp_Complex->RNA_Replication This compound This compound This compound->RdRp_Complex Inhibits RdRp activity Host_Factor Host Factor(s) This compound->Host_Factor May target Viral_Protein Viral Protein Synthesis RNA_Replication->Viral_Protein Progeny_Virus Progeny Virus Assembly Viral_Protein->Progeny_Virus Host_Factor->RdRp_Complex associates with Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent, incubate 4 hours C->D E Solubilize formazan with DMSO D->E F Read absorbance at 570 nm E->F G Calculate CC₅₀ F->G Antiviral_Assay_Workflow A Seed cells in 96-well plate B Infect cells with virus and add serial dilutions of this compound A->B C Incubate until CPE in virus control (48-72h) B->C D Fix and stain cells with Crystal Violet C->D E Elute stain and read absorbance D->E F Calculate EC₅₀ E->F

References

Application Notes and Protocols: Molecular Docking Studies of BPR3P0128 with RNA-dependent RNA Polymerase (RdRp)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the molecular docking and in vitro evaluation of BPR3P0128, a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of RNA viruses, with a particular focus on coronaviruses like SARS-CoV-2. This compound, which features a quinoline (B57606) core, has demonstrated potent antiviral activity.[1][2] Molecular docking analyses indicate that this compound targets the RdRp channel, thereby obstructing substrate entry.[1][3] This mechanism is distinct from and complementary to nucleoside analogs such as remdesivir (B604916), with which this compound exhibits a synergistic effect.[2][3] While cell-based assays confirm its potent inhibitory action on RdRp, enzyme-based assays with purified components have not shown the same level of direct inhibition, suggesting a potential host-factor-mediated mechanism.[1][2][3] This document outlines the protocols for molecular docking simulations and key in vitro validation assays, and presents the relevant quantitative data for this compound.

Introduction

RNA-dependent RNA polymerase (RdRp) is a highly conserved and essential enzyme for the replication and transcription of RNA viruses, making it a prime target for the development of broad-spectrum antiviral therapeutics.[4][5][6] RdRp inhibitors are broadly classified into two categories: nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[4][6] NIs, like remdesivir, act as chain terminators after being incorporated into the nascent RNA strand, while NNIs typically bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[4][5]

This compound is a promising NNI that has shown significant efficacy against various RNA viruses, including SARS-CoV-2 and its variants of concern.[3][7] Its distinct mechanism of action and synergistic potential with other antivirals make it a compelling candidate for further investigation and development.[2][3] These notes provide detailed protocols for the computational and experimental characterization of the this compound-RdRp interaction.

Data Presentation

The following tables summarize the quantitative data from in vitro and in silico studies of this compound.

Compound Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
This compoundSARS-CoV-2Vero E60.62 ± 0.42>10>16.13
This compoundSARS-CoV-2Vero E60.66Not SpecifiedNot Specified
RemdesivirSARS-CoV-2Vero E63.28 ± 1.78>10>3.05
RemdesivirSARS-CoV-2Vero E63Not SpecifiedNot Specified
This compoundHCoV-229EHuh70.14 ± 0.26>10>71.43

Table 1: In Vitro Antiviral Activity of this compound and Remdesivir.[2][3]

Compound Target Protein Docking Score (kcal/mol) Method
This compoundSARS-CoV-2 RdRp44.71C-DOCKER Interaction Energy
RemdesivirSARS-CoV-2 RdRp45.2685C-DOCKER Interaction Energy

Table 2: Molecular Docking Interaction Energies.[8]

Experimental Protocols

Molecular Docking of this compound with SARS-CoV-2 RdRp

This protocol describes a representative in silico molecular docking workflow to predict the binding mode and affinity of this compound to the SARS-CoV-2 RdRp.

1.1. Software and Resources:

  • Molecular graphics and modeling software (e.g., AutoDock, MOE, Discovery Studio)

  • Protein Data Bank (PDB) for RdRp crystal structure (e.g., PDB ID: 7BV2)

  • Ligand structure of this compound (from PubChem or drawn using chemical drawing software)

1.2. Protein Preparation:

  • Download the crystal structure of SARS-CoV-2 RdRp (e.g., PDB ID: 7BV2) from the Protein Data Bank.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms and assign appropriate charges to the protein residues.

  • Perform energy minimization of the protein structure to relieve any steric clashes.

1.3. Ligand Preparation:

  • Obtain the 3D structure of this compound.

  • Add hydrogen atoms and assign appropriate charges to the ligand.

  • Perform energy minimization of the ligand structure.

1.4. Docking Simulation:

  • Define the binding site on the RdRp, typically encompassing the catalytic site or allosteric pockets.

  • Set the grid box parameters to cover the defined binding site.

  • Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Generate multiple docking poses of the ligand within the protein's binding site.

1.5. Analysis of Docking Results:

  • Analyze the predicted binding poses and their corresponding binding energies or docking scores.

  • Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions.

  • Compare the binding mode of this compound with that of other known RdRp inhibitors.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB: 7BV2) define_site Define Binding Site protein_prep->define_site ligand_prep Ligand Preparation (this compound) run_docking Run Docking Simulation ligand_prep->run_docking define_site->run_docking analyze_poses Analyze Poses & Scores run_docking->analyze_poses visualize_interactions Visualize Interactions analyze_poses->visualize_interactions

Molecular Docking Workflow
Anti-Cytopathic Effect (CPE) Assay

This protocol is used to determine the in vitro antiviral activity of this compound by measuring its ability to protect host cells from virus-induced cell death.

2.1. Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • This compound stock solution

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Cell viability reagent (e.g., Neutral Red or Crystal Violet)

2.2. Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (e.g., remdesivir) wells.

  • Incubate the plates for 48-72 hours until significant CPE is observed in the virus control wells.

  • Quantify cell viability using a suitable method (e.g., Neutral Red uptake or Crystal Violet staining) and a microplate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

cpe_assay_workflow seed_cells Seed Vero E6 Cells in 96-well Plates add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect Cells with SARS-CoV-2 add_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate quantify_viability Quantify Cell Viability (e.g., Neutral Red) incubate->quantify_viability calculate_ec50 Calculate EC50 and CC50 quantify_viability->calculate_ec50 mechanism_of_action cluster_virus Viral Replication Cycle cluster_inhibitors Inhibitors viral_rna Viral RNA Template rdRp RdRp Enzyme viral_rna->rdRp rna_synthesis New Viral RNA Synthesis rdRp->rna_synthesis This compound This compound (Non-nucleoside Inhibitor) This compound->rdRp Targets RdRp Channel host_factor Host Factor This compound->host_factor May target synergy Synergistic Inhibition This compound->synergy remdesivir Remdesivir (Nucleoside Analog) remdesivir->rna_synthesis Chain Termination remdesivir->synergy host_factor->rdRp Modulates Activity synergy->rna_synthesis Enhanced Blockade

References

BPR3P0128 Minigenome Reporter Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minigenome reporter assay is a powerful and versatile cell-based tool for studying the replication and transcription of RNA viruses in a safe and controlled BSL-2 laboratory environment. This system reconstitutes the viral ribonucleoprotein (RNP) complex, which is the core machinery responsible for viral RNA synthesis. By using a reporter gene, such as luciferase, flanked by the viral untranslated regions (UTRs), the activity of the viral polymerase can be quantified by measuring the reporter signal.

BPR3P0128 is a novel small molecule inhibitor with potent antiviral activity against a broad range of RNA viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] The minigenome reporter assay has been instrumental in elucidating the mechanism of action of this compound, demonstrating its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2] Specifically, in influenza virus, this compound targets the cap-snatching activity of the PB2 subunit of the RdRp.[2]

These application notes provide a detailed protocol for performing an influenza A virus minigenome reporter assay to evaluate the inhibitory activity of compounds like this compound.

Principle of the Assay

The influenza A virus minigenome reporter assay is based on the co-transfection of mammalian cells with a set of plasmids that together reconstitute the viral RNP complex. These plasmids include:

  • Expression plasmids for the viral polymerase subunits: PB1, PB2, and PA.

  • An expression plasmid for the viral nucleoprotein (NP).

  • A reporter plasmid: This plasmid contains a reporter gene, typically Firefly luciferase (Fluc), flanked by the 5' and 3' UTRs of an influenza virus gene segment (e.g., from the NS or NA segment). The expression of this minigenome is driven by a human RNA polymerase I (Pol I) promoter, which generates a negative-sense viral-like RNA transcript.

  • A control plasmid: This plasmid, often expressing Renilla luciferase (Rluc), is co-transfected to normalize for variations in transfection efficiency.

Once expressed, the viral polymerase complex (PB1, PB2, PA) and NP assemble on the vRNA-like transcript produced from the reporter plasmid, forming a functional RNP. The RNP then transcribes the negative-sense reporter vRNA into a positive-sense mRNA, which is subsequently translated by the host cell machinery to produce the luciferase enzyme. The activity of the viral polymerase is directly proportional to the amount of luciferase produced, which can be quantified by measuring luminescence. Antiviral compounds that inhibit any component of the RNP complex will lead to a decrease in the luciferase signal.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Plasmids:

    • pHW2000-based expression plasmids for influenza A virus PB1, PB2, PA, and NP (e.g., from A/PR/8/34 strain).

    • pPOLI-Fluc reporter plasmid (Firefly luciferase gene flanked by influenza virus UTRs).

    • pTK-Rluc control plasmid (Renilla luciferase).

  • Cell Culture Media:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine 2000 (or a similar high-efficiency transfection reagent).

  • Compound: this compound (or other test compounds) dissolved in DMSO.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent).

  • Plates and Labware: 96-well white, clear-bottom tissue culture plates, sterile microcentrifuge tubes, and pipette tips.

  • Equipment: Cell culture incubator (37°C, 5% CO₂), luminometer, multichannel pipette.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.

  • Incubate overnight at 37°C with 5% CO₂.

Day 2: Transfection and Compound Treatment

  • Prepare the plasmid DNA master mix in a sterile microcentrifuge tube. For each well, combine:

    • PB1 expression plasmid: 40 ng

    • PB2 expression plasmid: 40 ng

    • PA expression plasmid: 20 ng

    • NP expression plasmid: 80 ng

    • pPOLI-Fluc reporter plasmid: 80 ng

    • pTK-Rluc control plasmid: 10 ng

  • In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

  • Add the plasmid DNA master mix to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • During the incubation, prepare serial dilutions of this compound (or other test compounds) in cell culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).

  • Add 20 µL of the transfection complex to each well of the 96-well plate containing the cells.

  • Immediately add the serially diluted compound to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

Day 3/4: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

  • Carefully remove the culture medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Following the manufacturer's protocol for the dual-luciferase assay system:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the Firefly luciferase activity.

    • Immediately after, add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Calculate the relative luciferase activity for each well by dividing the Firefly luciferase signal by the Renilla luciferase signal. This normalization corrects for differences in transfection efficiency and cell viability.

  • For each compound concentration, calculate the percentage of inhibition relative to the vehicle control (DMSO) using the following formula: % Inhibition = 100 * (1 - (Normalized value of compound-treated sample / Normalized value of DMSO control))

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Data Presentation

The inhibitory activity of this compound has been evaluated using the minigenome reporter assay against various RNA viruses. The following table summarizes the quantitative data for this compound.

Virus TargetAssay TypeCell LineEC₅₀Reference
Influenza A VirusMinigenome Reporter AssayHEK293Not explicitly stated in the provided search results[1]
Influenza A VirusCytopathic Effect AssayMDCK51-190 nM[3]
Influenza B VirusCytopathic Effect AssayMDCK51-190 nM[3]
SARS-CoV-2RdRp Reporter AssayVero E60.66 µM[4]

Mandatory Visualizations

Experimental Workflow

BPR3P0128_Minigenome_Assay_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection & Treatment cluster_readout Day 3/4: Readout & Analysis CellSeeding Seed HEK293T cells in 96-well plate PlasmidMix Prepare Plasmid Mix (PB1, PB2, PA, NP, Fluc, Rluc) TransfectionComplex Form DNA-Lipid Complexes PlasmidMix->TransfectionComplex CellTreatment Add Transfection Mix & Compound to Cells TransfectionComplex->CellTreatment CompoundPrep Prepare this compound Serial Dilutions CompoundPrep->CellTreatment Incubation Incubate for 24-48h CellTreatment->Incubation Lysis Cell Lysis Incubation->Lysis LuciferaseAssay Dual-Luciferase Assay Lysis->LuciferaseAssay DataAnalysis Data Analysis (EC50) LuciferaseAssay->DataAnalysis

Caption: Experimental workflow for the this compound minigenome reporter assay.

Signaling Pathway/Molecular Mechanism

Influenza_Minigenome_Mechanism cluster_transfection Transfected Plasmids cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pPB1 pCAGGS-PB1 RNP RNP Complex (PB1, PB2, PA, NP) pPB1->RNP Transcription & Translation pPB2 pCAGGS-PB2 pPB2->RNP pPA pCAGGS-PA pPA->RNP pNP pCAGGS-NP pNP->RNP pFluc pPOLI-Fluc (vRNA-like) vRNA (-) sense vRNA-Fluc pFluc->vRNA Pol I Transcription vRNA->RNP Assembly mRNA (+) sense mRNA-Fluc RNP->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Export This compound This compound This compound->RNP Inhibition Luciferase Firefly Luciferase Ribosome->Luciferase Translation Light Luminescence Luciferase->Light Catalysis

Caption: Molecular mechanism of the influenza minigenome reporter assay.

References

Application Notes and Protocols for BPR3P0128 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a potent, orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated significant antiviral activity against a broad range of RNA viruses, including influenza viruses, enterovirus 71 (EV71), and various coronaviruses, such as SARS-CoV-2 and its variants of concern.[1][2][3] The mechanism of action of this compound involves the inhibition of viral RNA synthesis, making it a valuable tool for antiviral drug discovery and a suitable positive control for high-throughput screening (HTS) campaigns targeting viral replication.[1][2] Molecular docking studies suggest that this compound targets the RdRp channel, thereby inhibiting substrate entry.[3][4]

This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify novel antiviral compounds.

Data Presentation

The antiviral activity of this compound has been quantified across various cell-based assays. The following table summarizes the key quantitative data for this compound against different viruses.

VirusAssay TypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2 Anti-cytopathic effect (CPE)Vero E60.62 ± 0.42>10>16.13[2]
SARS-CoV-2 Anti-cytopathic effect (CPE)Vero E60.66--[3][4]
HCoV-229E Anti-cytopathic effect (CPE)Huh70.14 ± 0.26>10>71.43[2]
Enterovirus 71 (EV71) Antiviral Assay-0.0029--[1]
Influenza A and B viruses Inhibition-of-cytopathic-effectMDCK0.051 - 0.190--[]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

HTS_Workflow_for_Antiviral_Screening cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Compound_Library Compound Library Primary_Screen Primary Screen (e.g., CPE Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., RdRp Reporter Assay) Cytotoxicity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization This compound This compound (Positive Control) This compound->Primary_Screen This compound->Dose_Response

Caption: HTS workflow using this compound as a control.

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a generalized method for screening compound libraries for antiviral activity by measuring the inhibition of virus-induced CPE. This compound is used as a positive control.

a. Materials

  • Cells: Vero E6, Huh7, or other susceptible cell lines.

  • Virus: SARS-CoV-2, HCoV-229E, or other cytopathic RNA virus.

  • Compound Library: Test compounds dissolved in DMSO.

  • This compound: Positive control, prepared in DMSO.

  • Remdesivir (B604916): Optional additional positive control.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., MEM supplemented with FBS).

  • Assay Plates: 96-well or 384-well clear-bottom, sterile tissue culture plates.

  • Cell Viability Reagent: Neutral red solution or an ATP-based luminescence reagent (e.g., Viral ToxGlo™ Assay).[5][6]

  • Plate Reader: Capable of measuring absorbance or luminescence.

b. Protocol

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into 96-well or 384-well plates at a pre-optimized density (e.g., 1 x 10^4 cells/well for a 96-well plate) to form a confluent monolayer within 24 hours.

    • Incubate at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

    • Remove the medium from the cell plates and add the diluted compounds.

    • Include wells for "cells only" (negative control) and "virus only" (positive control for CPE).

  • Virus Infection:

    • Dilute the virus stock in cell culture medium to a pre-determined multiplicity of infection (MOI), for example, 0.01.[2]

    • Add the diluted virus to all wells except the "cells only" control wells.

    • Incubate the plates for the required duration for CPE to develop (e.g., 3-6 days).[5]

  • Quantification of CPE:

    • For Neutral Red Staining:

      • Remove the medium and add medium containing neutral red. Incubate for 2-3 hours.

      • Wash the cells, then add a destaining solution.

      • Read the absorbance at a specific wavelength (e.g., 540 nm).

    • For ATP-based Assay:

      • Add the ATP detection reagent to the wells.

      • Incubate at room temperature for 10 minutes.[5]

      • Read the luminescence.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration compared to the "virus only" control.

    • Determine the EC50 value for active compounds and this compound by fitting the data to a dose-response curve.

    • Calculate the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Cell-Based RdRp Reporter Assay

This assay is designed to specifically screen for inhibitors of viral RdRp activity and can be used as a secondary assay to confirm the mechanism of action of hits from the primary screen.

a. Materials

  • Cells: HEK293T cells.

  • Plasmids:

    • Expression plasmid encoding the viral RdRp complex components (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2).[2]

    • Reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a viral promoter.[2][7]

  • Transfection Reagent.

  • Compound Library and this compound.

  • Luciferase Assay Reagent.

  • Luminometer.

b. Protocol

  • Co-transfection:

    • Seed HEK293T cells in 96-well plates.

    • Co-transfect the cells with the RdRp expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, add serial dilutions of test compounds and this compound to the transfected cells.

  • Incubation:

    • Incubate the plates for an additional 24-48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each compound concentration.

    • Determine the IC50 values for active compounds and this compound.

Conclusion

This compound is a well-characterized antiviral compound with a defined mechanism of action, making it an excellent positive control for HTS campaigns aimed at discovering novel inhibitors of RNA viruses. The protocols provided here for CPE inhibition and RdRp reporter assays offer robust and reliable methods for screening and characterizing antiviral compounds. The use of this compound as a reference compound will aid in the validation of assay performance and the interpretation of screening results.

References

Application Notes and Protocols for BPR3P0128 in Viral Replication Kinetics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR3P0128 is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2 and its variants of concern, influenza viruses, and enteroviruses.[1][2][3][4][5] Its mechanism of action involves the inhibition of the RdRp, a critical enzyme for viral RNA synthesis and replication.[1][5] Time-of-addition assays have confirmed that this compound acts at the post-entry stage of the viral life cycle, specifically targeting viral replication.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study the kinetics of viral replication.

Mechanism of Action

This compound is a quinoline (B57606) derivative that functions as a non-nucleoside inhibitor of the viral RdRp.[1] Molecular docking studies suggest that it targets the RdRp channel, thereby obstructing substrate entry and inhibiting viral RNA synthesis.[1][2] In cell-based assays, this compound has shown potent inhibition of RdRp activity.[1][2] However, in enzyme-based assays using purified recombinant RdRp, this inhibitory activity was not observed, suggesting that this compound may require intracellular metabolic activation or target host factors associated with the RdRp complex to exert its antiviral effect.[1][2]

For influenza virus, this compound has been shown to target the polymerase basic 2 (PB2) subunit of the RNA polymerase, which is essential for the "cap-snatching" mechanism required for viral transcription.[1] In the case of enterovirus 71 (EV-A71), it has been demonstrated to inhibit RdRp elongation and the uridylylation activities of the 3D polymerase.[1][5]

Data Presentation

Antiviral Activity and Cytotoxicity of this compound
VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E60.62 ± 0.42>10>16.13[1]
SARS-CoV-2Vero E60.66>10>15.15[3]
HCoV-229EHuh70.14 ± 0.26>10>71.43[1]
Enterovirus 71 (EV71)N/A0.0029N/AN/A[5]

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect or viral RNA expression. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity.

Comparative Antiviral Activity
CompoundVirusCell LineEC₅₀ (µM)Reference
This compound SARS-CoV-2Vero E60.62 ± 0.42[1]
Remdesivir (B604916)SARS-CoV-2Vero E63.28 ± 1.78[1]
This compound SARS-CoV-2Vero E60.66[3]
RemdesivirSARS-CoV-2Vero E63[3]

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced cell death.

Materials:

  • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • 96-well cell culture plates

  • Complete growth medium

  • Assay medium (reduced serum)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay kit)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Include a "no drug" (virus control) and a "no virus, no drug" (cell control) well.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Add the prepared dilutions of this compound to the respective wells.

    • Add the virus diluted in assay medium to achieve a multiplicity of infection (MOI) that causes significant CPE in the virus control wells within 48-72 hours.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Visually inspect the plates under a microscope.

    • For quantitative analysis, use a cell viability reagent according to the manufacturer's instructions. For example, with Crystal Violet, fix the cells, stain with 0.5% crystal violet, wash, and then solubilize the dye to measure absorbance.[6][7]

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of this compound.

Materials:

  • Confluent monolayers of susceptible cells in 6- or 12-well plates

  • Virus stock

  • This compound serial dilutions

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet)

Protocol:

  • Infection and Treatment:

    • Remove the culture medium from the confluent cell monolayers.

    • In separate tubes, pre-incubate the virus inoculum with equal volumes of this compound dilutions for 1 hour at 37°C.[8]

    • Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay Application: Aspirate the inoculum and gently add the semi-solid overlay medium.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-10 days).

  • Fixation and Staining:

    • Fix the cells with the fixing solution.

    • Remove the overlay and stain the cell monolayer with the staining solution.

  • Plaque Counting: Count the number of plaques in each well.[8]

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. Determine the EC₅₀ value from the dose-response curve.

Time-of-Addition Assay

This assay determines the stage of the viral life cycle inhibited by this compound.

Materials:

  • Synchronized infected cell cultures

  • This compound at a fixed concentration (e.g., 5-10 times the EC₅₀)

  • Method for quantifying viral yield (e.g., qRT-PCR or plaque assay)

Protocol:

  • Synchronized Infection: Infect a monolayer of susceptible cells with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. Wash the cells to remove unbound virus.

  • Time-of-Addition: Add this compound at various time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).

  • Incubation: Incubate the cells for a single replication cycle (e.g., 24 hours).

  • Quantification of Viral Yield: Harvest the supernatant or cell lysate at the end of the incubation period and quantify the viral yield using an appropriate method.

  • Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added after viral entry suggests inhibition of a post-entry event like replication.[9]

SARS-CoV-2 RdRp Reporter Assay (Cell-Based)

This assay measures the specific inhibitory activity of this compound on the SARS-CoV-2 RdRp complex in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmids for SARS-CoV-2 nsp7, nsp8, and nsp12

  • Antisense nano-luciferase (NLuc) reporter plasmid containing SARS-CoV-2 N gene and ORF10 sequences

  • Transfection reagent

  • This compound serial dilutions

  • Luciferase assay reagent

Protocol:

  • Co-transfection: Co-transfect HEK293T cells with the expression plasmids for the RdRp components and the NLuc reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the Nano-luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Determine the EC₅₀ of this compound for RdRp inhibition by plotting the luciferase activity against the compound concentration.

Western Blotting for Viral Protein Expression

This protocol is for detecting the effect of this compound on the expression of specific viral proteins.

Materials:

  • Infected cell lysates treated with this compound

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against viral proteins (e.g., SARS-CoV-2 N and S proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Lyse the infected and treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression of viral proteins in treated versus untreated samples.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This protocol measures the effect of this compound on the levels of viral RNA.

Materials:

  • RNA extracted from infected cells treated with this compound

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Primers and probes specific for a viral gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cell lysates and synthesize cDNA using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with the qPCR master mix, primers/probes for the viral and housekeeping genes, and the synthesized cDNA.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target viral gene and the housekeeping gene.

    • Normalize the viral RNA levels to the housekeeping gene expression.

    • Calculate the fold change in viral RNA expression in this compound-treated samples compared to untreated controls.

Visualizations

Signaling Pathway Diagram

BPR3P0128_Mechanism_of_Action cluster_virus_replication Viral RNA Replication Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp binds to NTPs Nucleoside Triphosphates NTPs->RdRp enter active site New_Viral_RNA Newly Synthesized Viral RNA RdRp->New_Viral_RNA synthesizes This compound This compound This compound->RdRp inhibits

Caption: Mechanism of action of this compound, inhibiting viral RNA synthesis.

Experimental Workflow Diagram

Time_of_Addition_Assay_Workflow cluster_workflow Time-of-Addition Assay Workflow A 1. Synchronize cell infection (High MOI, 1 hr at 4°C) B 2. Wash to remove unbound virus A->B C 3. Shift to 37°C to initiate infection B->C D 4. Add this compound at different time points (-2, 0, 2, 4, 6, 8 h.p.i.) C->D E 5. Incubate for one replication cycle (e.g., 24h) D->E F 6. Harvest supernatant/ cell lysate E->F G 7. Quantify viral yield (qRT-PCR or Plaque Assay) F->G

Caption: Workflow for a time-of-addition assay to study this compound.

Conclusion

This compound is a potent inhibitor of a diverse range of RNA viruses, making it a valuable tool for studying the kinetics of viral replication. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their antiviral research and drug development efforts. Furthermore, this compound has been shown to reduce the expression of pro-inflammatory cytokines induced by SARS-CoV-2 infection, suggesting a potential dual role in antiviral activity and modulation of the host immune response.[1][2][4] Studies have also indicated a synergistic antiviral effect when this compound is combined with remdesivir, highlighting its potential in combination therapy strategies.[3][4]

References

BPR3P0128: Absence of In Vivo Animal Studies in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising in vitro antiviral activity against SARS-CoV-2 and influenza viruses, a thorough review of publicly available scientific literature reveals a notable absence of in vivo studies of the investigational compound BPR3P0128 in animal models. To date, research has focused on elucidating its mechanism of action and antiviral efficacy at the cellular level.

Currently, there is no quantitative data from animal models to summarize, nor are there established experimental protocols for in vivo evaluation of this compound. The existing body of research provides a foundation for potential future preclinical development, but as of now, the pharmacokinetics, safety profile, and efficacy of this compound in a living organism have not been publicly reported.

In Vitro Antiviral Activity and Mechanism of Action

Published studies have demonstrated that this compound, a non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, exhibits potent antiviral properties in cell cultures.[1][2] Key findings from this in vitro research include:

  • Inhibition of Viral Replication: this compound has been shown to significantly decrease the replication of SARS-CoV-2.[2] Its primary action is believed to occur during the viral replication stage, after the virus has entered the host cell.[2]

  • Potential Host-Factor Targeting: Interestingly, while this compound shows potent inhibitory activity in cell-based RdRp reporter assays, it did not show the same direct inhibition in enzyme-based assays using purified viral proteins.[2] This suggests that this compound may exert its antiviral effect by targeting host-related factors that are associated with the viral RdRp, rather than directly binding to the viral enzyme itself.[2]

  • Synergistic Effects: In vitro studies have indicated a synergistic antiviral effect when this compound is combined with remdesivir (B604916), another antiviral medication.[2] This suggests a potential for combination therapy, as the two compounds are thought to interact with different domains of the RdRp.[2]

  • Anti-Inflammatory Properties: this compound has also been observed to reduce the expression of proinflammatory cytokines in human lung cells infected with SARS-CoV-2, suggesting a potential secondary benefit in mitigating virus-induced inflammation.[2]

Future Directions and the Need for In Vivo Studies

The promising in vitro results position this compound as a candidate for further preclinical development. The logical next step would be to conduct comprehensive in vivo studies in relevant animal models. Such studies would be essential to:

  • Determine Pharmacokinetic Profile: Assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living system.

  • Evaluate Efficacy: Determine the effective dose and treatment regimen required to reduce viral load and improve disease outcomes in animal models of SARS-CoV-2 or influenza infection.

  • Assess Safety and Tolerability: Establish a safety profile by identifying any potential adverse effects or toxicity at therapeutic doses.

Below is a logical workflow diagram illustrating the necessary progression from the current state of in vitro research to future in vivo animal studies for this compound.

G cluster_0 Current Status: In Vitro Research cluster_1 Required Next Steps: In Vivo Animal Studies cluster_2 Future Clinical Development A This compound Identified as Antiviral Compound B In Vitro Antiviral Activity Assays (e.g., CPE, Plaque Reduction) A->B C Mechanism of Action Studies (e.g., RdRp Reporter Assays) B->C D Synergy Studies with other Antivirals (e.g., Remdesivir) C->D E Selection of Appropriate Animal Model (e.g., Mouse, Hamster) D->E F Pharmacokinetic (PK) Studies (ADME) E->F G Efficacy Studies in Infection Models F->G I Dose-Ranging Studies G->I H Toxicology and Safety Pharmacology Studies J Investigational New Drug (IND) Application H->J I->H K Human Clinical Trials (Phase I, II, III) J->K

Caption: Logical workflow for the preclinical and clinical development of this compound.

References

Troubleshooting & Optimization

Technical Support Center: BPR3P0128 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of BPR3P0128 in DMSO and PBS. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and PBS?

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in PBS for my experiment. Is this normal?

A2: Yes, this is a common observation. The phenomenon you are observing is likely due to the poor aqueous solubility of the compound. While this compound dissolves in the organic solvent DMSO, adding this stock solution to an aqueous buffer like PBS can cause the compound to precipitate out of the solution, especially at higher concentrations. The final concentration of DMSO in your aqueous solution should be kept low (typically ≤ 1%) to minimize its potential effects on the experiment, but this also reduces the overall solvating power for the compound.[5][6]

Q3: What is the maximum recommended concentration of this compound in a PBS-based solution?

A3: The maximum achievable concentration in a PBS-based solution without precipitation needs to be determined empirically through a solubility test. However, published studies have successfully used this compound in cell-based assays at concentrations up to 10 µM.[7][8] This suggests that at this concentration, the compound can remain in solution in cell culture media (which is aqueous-based) long enough to exert its biological effects. It is crucial to ensure the final DMSO concentration is as low as possible and does not affect the biological system being studied.[5]

Q4: How can I determine the kinetic solubility of this compound in my specific experimental buffer?

A4: You can perform a kinetic solubility assay. A common method is nephelometry, which measures the turbidity of a solution caused by precipitated particles.[4][9][10] This involves preparing a high-concentration stock solution in DMSO, making serial dilutions in DMSO, and then adding a small volume of these dilutions to your aqueous buffer. The highest concentration that does not show a significant increase in turbidity compared to a control is considered the kinetic solubility.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock in PBS.

Table 1: Troubleshooting Precipitate Formation

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Perform a serial dilution of your DMSO stock into PBS to determine the highest concentration that remains in solution.Identification of the practical working concentration range for your experiment.
High final DMSO concentration While counterintuitive, sometimes a slightly higher (but still biologically acceptable) final DMSO concentration (e.g., up to 1%) can help maintain solubility.[5][6] Test a matrix of compound and DMSO concentrations.Improved solubility without introducing significant solvent-induced artifacts.
pH of the buffer If this compound has ionizable groups, its solubility might be pH-dependent.[5] Try adjusting the pH of your PBS buffer slightly, if your experiment allows.Enhanced solubility if the compound is more soluble in its ionized form.
Use of co-solvents or excipients For formulation development, consider adding a small percentage of a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) or a surfactant (e.g., Tween 80) to the PBS, if compatible with your assay.Increased solubility of the compound in the aqueous medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equilibrate the this compound vial to room temperature.

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but check for compound stability at elevated temperatures.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment using Visual Inspection

Objective: To estimate the kinetic solubility of this compound in PBS.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear microplate

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. For example, create concentrations of 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.

  • Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.

  • Add 2 µL of each DMSO dilution to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a control well with 198 µL of PBS and 2 µL of DMSO.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect the wells against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility.

Table 2: Example Dilution Series for Solubility Assessment

DMSO Stock Conc. (mM) Volume of Stock (µL) Volume of PBS (µL) Final Conc. (µM) Final DMSO (%)
1021981001
52198501
2.52198251
1.25219812.51
0.62521986.251
Control (DMSO only)219801

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Start: Compound Precipitation in Aqueous Buffer stock Prepare High-Concentration Stock in 100% DMSO start->stock serial_dmso Create Serial Dilutions in DMSO stock->serial_dmso dilute_pbs Dilute DMSO stocks into PBS (e.g., 1:100) serial_dmso->dilute_pbs observe Incubate and Observe for Precipitation dilute_pbs->observe precipitate Precipitation Observed? observe->precipitate soluble Highest Soluble Concentration Determined precipitate->soluble No adjust Adjust Experimental Concentration precipitate->adjust Yes end Proceed with Experiment soluble->end adjust->dilute_pbs

Caption: A workflow for troubleshooting the solubility of this compound.

G cluster_pathway Illustrative Inhibition of a Signaling Pathway This compound This compound RdRp Viral RNA-dependent RNA Polymerase (RdRp) This compound->RdRp inhibits Replication Viral RNA Replication RdRp->Replication Proteins Viral Proteins Replication->Proteins Assembly New Virus Assembly Proteins->Assembly

Caption: this compound inhibits the viral RNA-dependent RNA polymerase (RdRp).[7][8][11]

References

BPR3P0128 stability under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of the non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, BPR3P0128, under various experimental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and activity of this compound. Based on supplier recommendations, the following conditions should be observed:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated potent antiviral activity against a range of RNA viruses, including SARS-CoV-2 and its variants, as well as the influenza virus.[1][2] The proposed mechanism involves the compound targeting the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis.[1] Interestingly, its inhibitory activity is observed in cell-based assays but not in enzyme-based assays, suggesting that it may require metabolic activation within the cell to become fully effective.[1]

Troubleshooting Guide: Stability-Related Issues

Unexpected or inconsistent experimental outcomes can often be attributed to the instability of the small molecule inhibitor being used. This guide provides a structured approach to troubleshooting common stability-related problems with this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause Troubleshooting Steps
Degradation of stock solution - Prepare a fresh stock solution from the solid compound.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions protected from light.
Instability in aqueous assay buffer - Minimize the time the compound spends in aqueous buffer before use.- Prepare working dilutions immediately before adding to the assay.- Consider the pH of your assay buffer; as a quinoline (B57606) carboxylic acid derivative, the solubility and stability of this compound may be pH-dependent.
Precipitation of the compound - Visually inspect stock and working solutions for any precipitates.- If precipitation is observed, gentle warming or sonication may help to redissolve the compound. Ensure the compound is fully dissolved before use.- Determine the solubility limit in your specific assay medium.
Issue 2: High variability between replicate experiments.
Potential Cause Troubleshooting Steps
Inconsistent compound concentration - Ensure accurate and consistent pipetting of the inhibitor.- Calibrate pipettes regularly.- Prepare a fresh dilution series for each experiment.
Variable degradation rates - Standardize incubation times and temperatures across all experiments.- Protect experimental plates from excessive light exposure.

Experimental Protocols & Methodologies

While specific forced degradation studies for this compound are not publicly available, a general understanding of the stability of quinoline carboxylic acid derivatives can inform best practices. These compounds can be susceptible to degradation under certain conditions. The following are generalized protocols for assessing the stability of a small molecule inhibitor like this compound.

Protocol 1: Assessing Stability in Aqueous Buffers

Objective: To determine the stability of this compound in a relevant aqueous buffer over time.

Methodology:

  • Prepare a working solution of this compound in the desired aqueous buffer (e.g., PBS, cell culture medium) at the final experimental concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A decrease in the peak area corresponding to this compound over time indicates degradation.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To evaluate the impact of repeated freeze-thaw cycles on the stability of this compound stock solutions.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).

  • Subject an aliquot of the stock solution to a series of freeze-thaw cycles. A typical cycle would involve freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.

  • After a predetermined number of cycles (e.g., 1, 3, 5), analyze the concentration and purity of this compound in the aliquot using HPLC or LC-MS.

  • Compare the results to a control aliquot that has not undergone freeze-thaw cycles. A significant decrease in the concentration of the parent compound or the appearance of new peaks would indicate instability.

Visualizing Experimental Workflows and Pathways

This compound Proposed Mechanism of Action```dot

BPR3P0128_Mechanism This compound This compound Cell Cellular Uptake This compound->Cell Metabolic_Activation Metabolic Activation Cell->Metabolic_Activation Active_Metabolite Active Metabolite Metabolic_Activation->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Targets RdRp Channel Inhibition Inhibition Active_Metabolite->Inhibition RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Catalyzes Inhibition->RNA_Synthesis Blocks

Caption: Decision tree for troubleshooting inhibitor instability.

References

Why BPR3P0128 is inactive in enzyme-based RdRp assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the activity of BPR3P0128 in RNA-dependent RNA polymerase (RdRp) assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound showing potent antiviral activity in our cell-based assays but is inactive in our in vitro enzyme-based RdRp assay?

This is an expected observation and a known characteristic of this compound's mechanism of action.[1][2] While this compound effectively inhibits SARS-CoV-2 replication in cell-based systems, it does not inhibit the polymerase activity of the purified recombinant RdRp complex (nsp12/nsp7/nsp8) in biochemical assays.[3][4]

There are two primary hypotheses for this discrepancy:

  • Requirement for Metabolic Activation: this compound is likely a prodrug that requires metabolic activation by cellular enzymes into its active form.[1][2] This is analogous to the antiviral agent remdesivir (B604916), which must be converted to its triphosphate form within the cell to inhibit RdRp. The purified enzymes in an in vitro assay lack the necessary cellular machinery for this bioactivation.[1][2]

  • Targeting of Host Factors: this compound may exert its inhibitory effect by modulating host factors that are essential for RdRp activity within the cellular environment.[2][3][4] These host factors are not present in a reconstituted, enzyme-based assay that uses only purified viral proteins.

Therefore, the inactivity in enzyme-based assays does not signify a lack of potency but rather points towards a mechanism of action dependent on the cellular context.

Q2: We used molecular docking studies that predicted this compound binds directly to the RdRp channel. Why does our enzyme-based assay not support this?

Molecular docking provides a static, predictive model of interaction. While these studies correctly suggest that a metabolite of this compound or a this compound-host factor complex may target the RdRp channel to inhibit substrate entry, the parent compound itself may not bind with sufficient affinity to the purified enzyme to cause inhibition.[1][3] The lack of activity in the enzyme-based assay indicates that the in silico prediction does not fully represent the biological reality, which involves cellular metabolism or the presence of other protein partners.

Q3: How can we confirm if our this compound compound is active?

The antiviral activity of this compound should be evaluated using cell-based assays.[1] Suitable methods include:

  • Anti-Cytopathic Effect (CPE) Assays: Using virus-infected cells (e.g., Vero E6) to measure the compound's ability to protect cells from virus-induced death.[1][4]

  • Cell-Based RdRp Reporter Assays: Employing a minigenome reporter system in cells (e.g., HEK293T) that expresses the viral RdRp complex and a reporter gene (like luciferase) under its control.[2][5]

  • Viral RNA/Protein Quantification: Measuring the reduction in viral RNA or protein levels in infected cells treated with the compound via RT-qPCR or Western blot.[1][6]

Q4: Is there a positive control that works in both cell-based and enzyme-based RdRp assays?

Yes, but in different forms. Remdesivir is a good example. The parent molecule (remdesivir) is active in cell-based assays where it can be metabolized.[7] For in vitro enzyme-based assays, its activated triphosphate form (remdesivir triphosphate, RDV-TP) must be used as the positive control to achieve direct inhibition of the purified RdRp.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No inhibition observed in enzyme-based RdRp assay. This is the expected outcome for this compound. The assay lacks cellular factors for metabolic activation or host-factor targeting.Confirm compound activity using a cell-based assay (e.g., CPE or RdRp reporter assay). Use remdesivir triphosphate as a positive control for the enzyme-based assay itself.[1][2]
Inconsistent results in cell-based assays. Cellular metabolism, cell health, or assay conditions can vary.Standardize cell passage number, ensure high cell viability, and optimize compound concentration and incubation times. Use a known inhibitor like remdesivir as a positive control.
High cytotoxicity observed. The compound concentration may be too high for the specific cell line used.Perform a cytotoxicity assay (e.g., MTT) in parallel with your antiviral assay to determine the 50% cytotoxic concentration (CC50) and ensure you are working within a non-toxic range.[5]

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in different experimental systems.

CompoundAssay TypeSystemTarget VirusEfficacy
This compound Anti-CPE AssayVero E6 CellsSARS-CoV-2EC50: 0.62 ± 0.42 µM[1]
This compound Anti-CPE AssayVero E6 CellsSARS-CoV-2EC50: 0.66 µM[4]
This compound Anti-CPE AssayHuh7 CellsHCoV-229EEC50: 0.14 µM[8]
This compound Anti-CPE AssayRD CellsEnterovirus 71EC50: 0.0029 µM
This compound Cell-Based ReporterHEK293T CellsSARS-CoV-2 RdRpPotent Inhibition
This compound Enzyme-Based Purified RdRpSARS-CoV-2 RdRp No Inhibition [1][2]
RemdesivirAnti-CPE AssayVero E6 CellsSARS-CoV-2EC50: 3.28 ± 1.78 µM[1]
Remdesivir TriphosphateEnzyme-Based Purified RdRpSARS-CoV-2 RdRp IC50: 1.0 ± 0.2 µM [1][2]

Experimental Protocols

Cell-Based SARS-CoV-2 RdRp Reporter Assay

This assay measures RdRp activity within a cellular context.

Principle: HEK293T cells are co-transfected with plasmids. One set of plasmids expresses the components of the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12). A second reporter plasmid produces a negative-sense RNA encoding a reporter (e.g., Nano-luciferase) flanked by viral UTRs. The viral RdRp complex recognizes and transcribes this template into a functional mRNA, leading to luciferase expression, which can be quantified.[2][5]

Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates.

  • Transfection: Co-transfect cells with an expression plasmid for nsp7, nsp8, and nsp12, along with the antisense nano-luciferase reporter plasmid.

  • Compound Addition: After 6 hours post-transfection, add serially diluted this compound or control compounds to the cells.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Viability Assay: In a parallel plate, perform an MTT or similar assay to assess cell viability and rule out cytotoxicity.[5]

  • Data Analysis: Normalize the luciferase activity in treated cells to that of untreated controls.

In Vitro Enzyme-Based RdRp Assay

This assay measures the activity of the purified polymerase enzyme directly.

Principle: The purified and reconstituted SARS-CoV-2 RdRp complex (nsp12, nsp7, nsp8) is incubated with an RNA template-primer, ribonucleotides (NTPs), and the test compound. The polymerase activity is measured by quantifying the incorporation of labeled nucleotides or the production of the RNA product.[1][2]

Methodology:

  • Protein Purification: Express and purify recombinant nsp12, nsp7, and nsp8 proteins.[2]

  • Reaction Mixture: Prepare a reaction mixture containing the purified RdRp complex, a suitable RNA template-primer, NTPs (including a labeled one like [α-32P]GTP or using a fluorescence-based detection method), and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound, a positive control (remdesivir triphosphate), or a vehicle control (DMSO) to the reaction mixture.[1]

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding EDTA.

  • Product Detection: Separate the RNA product from unincorporated nucleotides using gel electrophoresis or filter-based methods and quantify the signal.

  • Data Analysis: Determine the percent inhibition relative to the vehicle control and calculate the IC50 value if applicable.

Visualizations

BPR3P0128_Mechanism cluster_cell Inside the Cell cluster_assay Enzyme-Based Assay (In Vitro) BPR3P0128_prodrug This compound (Prodrug) CellularEnzymes Cellular Enzymes BPR3P0128_prodrug->CellularEnzymes Hypothesis 1: Metabolic Activation HostFactor Host Factor BPR3P0128_prodrug->HostFactor Hypothesis 2: Host Factor Targeting ActiveMetabolite Active Metabolite CellularEnzymes->ActiveMetabolite RdRpComplex_cell Viral RdRp Complex (nsp12/7/8) ActiveMetabolite->RdRpComplex_cell Inhibits HostFactor->RdRpComplex_cell Modulates & Inhibits Replication_Inhibited Viral RNA Replication Inhibited RdRpComplex_cell->Replication_Inhibited BPR3P0128_parent This compound (Parent Compound) RdRpComplex_vitro Purified RdRp Complex BPR3P0128_parent->RdRpComplex_vitro No Interaction (Inactive) Replication_Active RNA Replication Active RdRpComplex_vitro->Replication_Active

Caption: Hypothesized mechanisms for this compound inactivity in enzyme-based assays.

Assay_Workflow cluster_cell_based Cell-Based Assay Workflow cluster_enzyme_based Enzyme-Based Assay Workflow cb_start Transfect Cells with RdRp & Reporter Plasmids cb_add_drug Add this compound (Prodrug) cb_start->cb_add_drug cb_metabolism Cellular Metabolism (Activation) cb_add_drug->cb_metabolism cb_inhibition Inhibition of RdRp Inside Cell cb_metabolism->cb_inhibition cb_readout Measure Reporter (e.g., Luciferase) cb_inhibition->cb_readout cb_result Result: Activity Detected cb_readout->cb_result eb_start Combine Purified RdRp, RNA Template, NTPs eb_add_drug Add this compound (Parent Compound) eb_start->eb_add_drug eb_reaction Incubate Reaction Mixture eb_add_drug->eb_reaction eb_readout Measure RNA Product eb_reaction->eb_readout eb_result Result: No Inhibition eb_readout->eb_result

Caption: Workflow comparison of cell-based vs. enzyme-based RdRp assays.

References

BPR3P0128 metabolic activation in host cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with BPR3P0128. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 variants and influenza virus.[2][3][4][5] Its proposed mechanism involves the inhibition of the RdRp, a crucial enzyme for viral RNA synthesis.[2][6]

Q2: Does this compound require metabolic activation to be effective?

A2: Evidence strongly suggests that this compound requires metabolic activation within the host cell to exert its antiviral effects.[2][6] This is supported by the observation that this compound shows potent inhibitory activity in cell-based assays, but not in in-vitro enzyme-based assays using purified RdRp.[2][6] The specific metabolic pathway and the resulting active metabolite(s) are currently not fully elucidated.

Q3: What is the observed antiviral activity of this compound against key viruses?

A3: this compound has shown potent activity against coronaviruses and influenza viruses. The following table summarizes its efficacy in various cell lines.

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
SARS-CoV-2Vero E60.62 ± 0.42> 32.26> 52.03
HCoV-229EHuh70.14 ± 0.27> 10> 71.43
Influenza A/WSN/33MDCK0.083 ± 0.022> 20> 241

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Q4: Can this compound be used in combination with other antiviral drugs?

A4: Yes, studies have shown that this compound exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916) against SARS-CoV-2.[6] This synergy is likely due to the two drugs targeting different domains of the RdRp enzyme.[6]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or no antiviral activity observed in cell-based assays.

Potential CauseRecommended Solution
Suboptimal Metabolic Activation The host cell line used may have low levels of the necessary metabolic enzymes to activate this compound. Try using a different cell line known to have high metabolic activity (e.g., primary human hepatocytes, HepG2). Consider co-transfection with plasmids expressing candidate metabolic enzymes if a potential pathway is hypothesized.
Incorrect Drug Concentration Verify the concentration and dilution calculations of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration range for your specific virus and cell line.
High Multiplicity of Infection (MOI) An excessively high virus titer can overwhelm the inhibitory capacity of the compound. Re-titer your virus stock and use a lower MOI in your assays.
Cell Health Ensure that the host cells are healthy, within their optimal passage number, and free from contamination (e.g., mycoplasma). Stressed or senescent cells can exhibit altered metabolism and susceptibility to viral infection.
Reagent Degradation Check the expiration dates and storage conditions of all reagents, including this compound, cell culture media, and virus stocks.

Issue 2: Discrepancy between cell-based and enzyme-based assay results.

This is an expected observation for this compound due to its requirement for metabolic activation.

  • Interpretation: A lack of activity in an in-vitro enzyme-based assay using purified RdRp, coupled with potent activity in a cell-based assay, strongly supports the hypothesis that this compound is a prodrug that is converted to its active form within the host cell.

  • Further Investigation: To confirm this, you can perform experiments using cell lysates or specific cellular fractions (e.g., S9 fraction) that contain metabolic enzymes to pre-incubate with this compound before adding it to the enzyme-based assay. An increase in inhibitory activity after pre-incubation would confirm metabolic activation.

Issue 3: High cytotoxicity observed.

Potential CauseRecommended Solution
Inherent Compound Toxicity The observed effect may be due to this compound-induced cell death rather than specific antiviral activity. It is crucial to determine the 50% cytotoxic concentration (CC₅₀) of this compound in your chosen cell line in the absence of a virus.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is non-toxic to the cells. Run a solvent-only control to assess its effect on cell viability.
Assay Endpoint Sensitivity The chosen assay endpoint (e.g., CPE, MTT) may be sensitive to cytotoxic effects. Consider using an alternative method that directly measures viral replication, such as qPCR for viral RNA or a plaque reduction assay.

Key Experimental Protocols

1. Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of this compound that protects host cells from virus-induced cell death.

  • Cell Seeding: Seed a 96-well plate with a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Pre-treat the cell monolayer with the different concentrations of this compound for a defined period before or during infection with the virus at a specific MOI.

  • Incubation: Incubate the plate for a period sufficient to allow for the development of CPE in the virus control wells (no compound).

  • Assay Readout: Assess the CPE in each well using a microscope. Alternatively, quantify cell viability using assays like MTT or MTS.

  • Data Analysis: Calculate the percentage of CPE inhibition or cell viability for each this compound concentration and determine the EC₅₀ value.

2. Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed a 6-well or 12-well plate with a susceptible host cell line to form a confluent monolayer.

  • Infection: Infect the cell monolayer with a dilution of the virus that produces a countable number of plaques.

  • Treatment and Overlay: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of this compound.

  • Incubation: Incubate the plates until distinct plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC₅₀ value.

3. Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is targeted by this compound.

  • Experimental Design: this compound is added to infected cells at different time points relative to infection (e.g., before infection, during adsorption, or at various times post-infection).

  • Readout: The effect on viral replication is measured at a fixed time point post-infection using methods like qPCR for viral RNA or protein expression analysis (e.g., Western blot).

  • Interpretation: By observing at which time points the addition of this compound is most effective, one can infer whether it targets early (entry), middle (replication), or late (assembly/release) stages of the viral life cycle. For this compound, inhibition is expected primarily during the replication phase.[2][3]

Visualizations

BPR3P0128_Metabolic_Activation_Hypothesis cluster_cell Host Cell BPR3P0128_inactive This compound (Inactive Prodrug) Metabolic_Enzymes Host Metabolic Enzymes (e.g., CYPs, Kinases) BPR3P0128_inactive->Metabolic_Enzymes Metabolic Activation BPR3P0128_active Active Metabolite(s) Metabolic_Enzymes->BPR3P0128_active Viral_RdRp Viral RdRp BPR3P0128_active->Viral_RdRp Inhibition Viral_Replication Viral RNA Replication BPR3P0128_active->Viral_Replication Blocks Viral_RdRp->Viral_Replication BPR3P0128_ext This compound (External) BPR3P0128_ext->BPR3P0128_inactive Cellular Uptake

Caption: Hypothetical metabolic activation pathway of this compound in host cells.

Troubleshooting_Workflow Start Inconsistent/No Antiviral Activity Check_Activation Is the cell line metabolically competent? Start->Check_Activation Check_Concentration Are drug concentrations correct? Check_Activation->Check_Concentration Yes Change_Cell_Line Use a different cell line (e.g., HepG2) Check_Activation->Change_Cell_Line No Check_MOI Is the MOI appropriate? Check_Concentration->Check_MOI Yes Verify_Calculations Verify stock concentration and dilutions Check_Concentration->Verify_Calculations No Check_Cell_Health Are cells healthy and contamination-free? Check_MOI->Check_Cell_Health Yes Retiter_Virus Re-titer virus stock and optimize MOI Check_MOI->Retiter_Virus No Culture_Check Check for contamination and use low-passage cells Check_Cell_Health->Culture_Check No Success Problem Resolved Check_Cell_Health->Success Yes Change_Cell_Line->Check_Concentration Verify_Calculations->Check_MOI Retiter_Virus->Check_Cell_Health Culture_Check->Success

Caption: Troubleshooting workflow for inconsistent this compound antiviral activity.

Experimental_Workflow_Comparison cluster_cell_based Cell-Based Assay cluster_enzyme_based Enzyme-Based Assay Cells Host Cells Incubation_cell Incubation & Metabolic Activation Cells->Incubation_cell BPR3P0128_cell This compound BPR3P0128_cell->Incubation_cell Virus_cell Virus Virus_cell->Incubation_cell Result_cell Antiviral Activity (Inhibition) Incubation_cell->Result_cell Purified_RdRp Purified RdRp Incubation_enzyme In Vitro Reaction Purified_RdRp->Incubation_enzyme BPR3P0128_enzyme This compound BPR3P0128_enzyme->Incubation_enzyme Substrates RNA template/primer, NTPs Substrates->Incubation_enzyme Result_enzyme No Inhibition Incubation_enzyme->Result_enzyme

Caption: Comparison of this compound activity in cell-based vs. enzyme-based assays.

References

Potential off-target effects of BPR3P0128 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BPR3P0128. The information is based on published scientific literature to address potential issues and clarify the compound's mechanism of action and potential off-target effects in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5][6] Its primary role is to interfere with viral RNA synthesis, thereby inhibiting viral replication.[1][2] For influenza virus, it has been shown to inhibit the "cap-snatching" activity of the viral polymerase complex.[2][7] In the context of SARS-CoV-2, molecular docking studies suggest that this compound targets the RdRp channel, which blocks substrate entry.[1][4][6]

Q2: I am seeing potent inhibition of viral replication in my cell-based assay, but when I use a purified enzyme-based assay, the inhibitory effect is lost. Is this expected?

Yes, this is a documented observation. While this compound demonstrates potent inhibitory activity in cell-based RdRp reporter assays, it has been reported to show no activity in an enzyme-based assay using purified recombinant viral RdRp (nsp12/nsp7/nsp8).[1][4][5][6] This discrepancy suggests two main possibilities:

  • Metabolic Activation: this compound may require metabolic activation within the cell to its active form.

  • Host Factor Dependence: The compound might exert its inhibitory effect by targeting a host cellular factor that is essential for the viral RdRp complex activity.[1][4][5]

Q3: Are there any known off-target effects on cellular kinases?

Currently, there is no publicly available data from comprehensive kinase profiling studies to identify specific off-target cellular kinases for this compound. While the discrepancy between cell-based and enzyme-based assays suggests the involvement of host factors, which could potentially include kinases, specific interactions have not been characterized.

Q4: Can this compound affect cytokine expression in cell lines?

Yes. In human lung epithelial Calu-3 cells infected with SARS-CoV-2, this compound has been shown to effectively reduce the expression of proinflammatory cytokines.[1][3][4][5][6]

Q5: Is this compound effective against a broad range of viruses?

This compound has demonstrated broad-spectrum activity against various RNA viruses, including multiple SARS-CoV-2 variants, Human Coronavirus 229E (HCoV-229E), influenza A and B viruses, enterovirus 71 (EV-A71), and human rhinovirus (HRV).[2][3] It has been noted to be ineffective against DNA viruses.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Inconsistent antiviral activity between different cell lines. Cell lines may have varying metabolic capacities or express different levels of the required host factors for this compound activity.Test a panel of cell lines (e.g., Vero E6, Huh7, Calu-3, MDCK) to determine the most suitable model for your experiments.[1][2]
High cytotoxicity observed in my cell line. The concentration of this compound used may be too high for the specific cell line.Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) in your cell line. In Huh7 cells, the CC50 has been reported to be greater than 10 µM.[1]
No inhibition of viral entry in my time-of-addition assay. This compound primarily acts during the viral replication stage and does not inhibit viral entry.[1][4][6]In your experimental design, ensure that the compound is added after the viral adsorption/entry phase to specifically target the replication step.
Difficulty in replicating the synergistic effect with remdesivir (B604916). The synergistic effect is dependent on both drugs targeting separate domains of the RdRp complex.[1][4][5] The ratio and concentration of each drug are critical.Perform a checkerboard assay with varying concentrations of both this compound and remdesivir to identify the optimal concentrations for synergy in your specific experimental setup.

Quantitative Data Summary

Parameter Virus Cell Line Value Reference
EC50 SARS-CoV-2Vero E60.62 µM[1]
EC50 SARS-CoV-2Vero E60.66 µM[4]
EC50 HCoV-229EHuh70.14 µM[1][3]
IC50 Range Influenza A and B virusesMDCK51 - 190 nM[2]
CC50 -Huh7> 10 µM[1]

Experimental Protocols

Cell-Based SARS-CoV-2 RdRp Reporter Assay

This protocol is adapted from studies investigating the mechanism of this compound.[1]

  • Cell Seeding: Seed HEK293T cells in a suitable plate format.

  • Co-transfection: Co-transfect the cells with an expression plasmid encoding the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and an antisense nano-luciferase reporter plasmid.

  • Compound Treatment: After a suitable incubation period post-transfection, treat the cells with various concentrations of this compound.

  • Lysis and Luminescence Reading: After the desired treatment duration, lyse the cells and measure the nano-luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO vehicle) and calculate the EC50 value.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle targeted by the compound.[1]

  • Cell Seeding and Infection: Seed host cells (e.g., Vero E6) and infect them with the virus at a specific multiplicity of infection (MOI).

  • Compound Addition at Different Time Points: Add this compound at various time points relative to infection (e.g., before infection, during adsorption, and at different hours post-infection).

  • Sample Collection: At a fixed time point post-infection, collect cell lysates or supernatants.

  • Analysis: Quantify viral protein expression (e.g., by Western blot) or viral RNA levels (e.g., by RT-qPCR) to determine the inhibitory effect at each time point.

Visualizations

BPR3P0128_Mechanism_of_Action cluster_cell Host Cell This compound This compound Metabolites Activated Metabolites This compound->Metabolites Metabolic Activation HostFactor Host Factor(s) Metabolites->HostFactor Targets RdRpComplex Viral RdRp Complex (nsp7, nsp8, nsp12) Metabolites->RdRpComplex Inhibits HostFactor->RdRpComplex Modulates ViralRNA Viral RNA Synthesis RdRpComplex->ViralRNA Catalyzes Replication Viral Replication ViralRNA->Replication

Caption: Proposed mechanism of action for this compound in a host cell.

Experimental_Workflow_RdRp_Assay start Seed HEK293T cells transfect Co-transfect with RdRp & Reporter Plasmids start->transfect treat Treat with this compound transfect->treat incubate Incubate treat->incubate lyse Lyse cells incubate->lyse read Measure Luciferase Activity lyse->read analyze Calculate EC50 read->analyze

Caption: Workflow for a cell-based SARS-CoV-2 RdRp reporter assay.

Troubleshooting_Logic issue Inconsistent Antiviral Activity cause1 Different Cell Metabolism issue->cause1 cause2 Variable Host Factor Expression issue->cause2 solution Test a Panel of Cell Lines cause1->solution cause2->solution

Caption: Logic for troubleshooting inconsistent antiviral activity.

References

BPR3P0128 Antiviral Effect Optimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BPR3P0128 for antiviral research. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate effective experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Its primary mechanism involves targeting the RdRp, a crucial enzyme for the replication of many RNA viruses, thereby impeding viral RNA synthesis.[2] Molecular docking studies suggest that this compound targets the RdRp channel, which inhibits the entry of substrates necessary for viral replication.[2][3]

Q2: Against which viruses has this compound shown activity?

A2: this compound has demonstrated broad-spectrum antiviral activity. It is effective against various SARS-CoV-2 variants of concern and other coronaviruses like HCoV-229E.[1][2][4] Additionally, it has shown inhibitory effects against influenza A and B viruses, as well as multiple picornaviruses, including enterovirus 71 (EV-A71), coxsackievirus B3, and human rhinovirus.[4]

Q3: What is the optimal concentration of this compound to use in cell culture experiments?

A3: The optimal concentration, or the 50% effective concentration (EC50), varies depending on the virus and the cell line used. For example, the EC50 for SARS-CoV-2 in Vero E6 cells is approximately 0.62 µM to 0.66 µM, while for HCoV-229E in Huh7 cells, it is around 0.14 µM.[1][2][4] It is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific experimental setup.

Q4: Is this compound cytotoxic?

A4: this compound exhibits cytotoxicity at higher concentrations. The 50% cytotoxic concentration (CC50) is greater than 10 µM in Huh7 cells.[2][4] It is essential to determine the CC50 in your specific cell line to establish a therapeutic window and ensure that the observed antiviral effect is not due to cell death.

Q5: Can this compound be used in combination with other antiviral drugs?

A5: Yes, studies have shown that this compound exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916) against SARS-CoV-2.[1] This suggests that they may target different aspects of the viral replication process.[2][3]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in antiviral activity between replicate wells. Inconsistent cell seeding, leading to variable cell numbers per well. Pipetting errors during compound or virus dilution. Edge effects in multi-well plates causing uneven evaporation.Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and fresh tips for each dilution. To minimize edge effects, fill the outer wells of the plate with sterile PBS or media without cells.[5]
Apparent lack of antiviral effect. The concentration of this compound is too low. The viral inoculum is too high. The cell line is not susceptible to the virus. The compound has degraded.Perform a dose-response experiment to determine the optimal concentration. Titer your viral stock and use an appropriate multiplicity of infection (MOI). Confirm that your cell line expresses the necessary receptors for viral entry. Prepare fresh dilutions of this compound from a stock solution for each experiment and avoid repeated freeze-thaw cycles.
Observed antiviral effect is accompanied by high cytotoxicity. The concentration of this compound is too high. The solvent (e.g., DMSO) concentration is toxic to the cells.Determine the CC50 of this compound in your cell line and use concentrations well below this value. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO).[6]
Inconsistent results in plaque reduction assays. The semi-solid overlay is not properly prepared or applied, allowing for uncontrolled virus spread. The incubation time is not optimal for plaque formation.Ensure the overlay is at the correct temperature and consistency to prevent damage to the cell monolayer. Optimize the incubation period for your specific virus and cell line to allow for clear plaque development.[6]
Difficulty in quantifying viral load by qPCR. Poor RNA quality. Inefficient primer/probe design. PCR inhibition.Use a reliable RNA extraction method and assess RNA integrity. Design and validate primers and probes for specificity and efficiency. Ensure samples are free of PCR inhibitors.

Data Presentation

In Vitro Efficacy of this compound
VirusCell LineEC50 (µM)Assay Type
SARS-CoV-2Vero E60.62 - 0.66Cytopathic Effect (CPE) Assay
HCoV-229EHuh70.14CPE Assay
Influenza A/WSN/33MDCK0.083CPE Assay
Influenza A and B strainsMDCK0.051 - 0.190CPE Assay

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral effect.

Cytotoxicity of this compound
Cell LineCC50 (µM)Assay Type
Huh7>10MTT Assay
Vero E6>10MTT Assay
Calu-3>10MTT Assay
HEK293T>10MTT Assay

CC50 (50% cytotoxic concentration) is the concentration of the drug that results in 50% cell death.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to protect cells from virus-induced cell death.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based assay)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Infection: Once cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Leave some wells uninfected as cell controls.

  • Treatment: Immediately after infection, add the diluted this compound and control solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification: Assess cell viability using a chosen method. For example, with Crystal Violet staining, fix the cells, stain with 0.5% Crystal Violet, wash, and then solubilize the dye to measure absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell and virus controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of this compound.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock

  • This compound stock solution

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Virus-Compound Incubation: Mix the virus dilution with each compound dilution and incubate at 37°C for 1 hour.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Include a virus control (virus with no compound) and a cell control (medium only).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application: Gently aspirate the inoculum and add the semi-solid overlay medium to each well.[8]

  • Incubation: Incubate the plates at 37°C until visible plaques form (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixing solution and then stain with a staining solution to visualize the plaques.[8]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Viral Load

This protocol quantifies the amount of viral RNA to assess the inhibitory effect of this compound on viral replication.

Materials:

  • Cells infected with virus and treated with this compound

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers and probe specific to a viral gene

  • Real-time PCR instrument

Procedure:

  • Sample Collection: At various time points post-infection and treatment, harvest the cells or cell culture supernatant.

  • RNA Extraction: Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, probe (if using a probe-based assay), and cDNA template.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.[9]

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Quantify the viral RNA levels by creating a standard curve with known quantities of a viral gene plasmid or by using the ΔΔCt method, normalizing to a housekeeping gene.

Visualizations

Signaling Pathway of this compound Antiviral Action

BPR3P0128_Mechanism cluster_virus RNA Virus Replication Cycle cluster_drug Drug Intervention Virus Virus Particle Entry Viral Entry Virus->Entry Uncoating Uncoating Entry->Uncoating Viral_RNA Viral RNA Genome Uncoating->Viral_RNA Translation Translation of Viral Proteins Viral_RNA->Translation Replication RNA Replication Viral_RNA->Replication Template RdRp_complex RdRp Complex (nsp12) Translation->RdRp_complex RdRp_complex->Replication Enzyme Assembly Virion Assembly Replication->Assembly Release New Virions Released Assembly->Release This compound This compound This compound->RdRp_complex Inhibits

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow cluster_setup Experiment Setup cluster_assays Antiviral Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells CPE_Assay 4a. CPE Inhibition Assay Cell_Culture->CPE_Assay Plaque_Assay 4b. Plaque Reduction Assay Cell_Culture->Plaque_Assay qPCR_Assay 4c. qPCR for Viral Load Cell_Culture->qPCR_Assay CC50_Calc 6. Determine CC50 (Cytotoxicity) Cell_Culture->CC50_Calc Compound_Prep 2. Prepare this compound Dilutions Compound_Prep->CPE_Assay Compound_Prep->Plaque_Assay Compound_Prep->qPCR_Assay Compound_Prep->CC50_Calc Virus_Prep 3. Prepare Virus Inoculum Virus_Prep->CPE_Assay Virus_Prep->Plaque_Assay Virus_Prep->qPCR_Assay EC50_Calc 5. Calculate EC50 CPE_Assay->EC50_Calc Plaque_Assay->EC50_Calc qPCR_Assay->EC50_Calc SI_Calc 7. Calculate Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for evaluating this compound antiviral efficacy.

References

Technical Support Center: Overcoming BPR3P0128 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the antiviral compound BPR3P0128 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 and its variants, as well as influenza viruses.[2][3] Its primary mechanism of action is the inhibition of the viral RdRp, an essential enzyme for viral genome replication.[2][3] Evidence suggests that this compound may also interact with host factors that are associated with the viral RdRp complex.[2]

Q2: Is this compound cytotoxic to cells in culture?

A2: this compound generally exhibits low cytotoxicity in various cell lines at its effective antiviral concentrations.[1][2] For instance, in an HEK29T cell-based reporter assay, no significant cytotoxicity was observed at the tested concentrations.[2] However, as with any compound, cytotoxicity can be observed at higher concentrations and may vary depending on the cell line and experimental conditions.

Q3: What are the typical CC50 values for this compound in different cell lines?

A3: The 50% cytotoxic concentration (CC50) for this compound has been determined in several common cell lines. The table below summarizes the available data.

Data Presentation: this compound Cytotoxicity

Cell LineCC50 (µM)
Vero E6>20
Calu-3>10
Huh7>10

Note: These values indicate that the concentration of this compound required to cause a 50% reduction in cell viability is greater than the specified concentrations, highlighting its relatively low cytotoxicity.

Q4: What are the common causes of unexpected cytotoxicity in my experiments with this compound?

A4: Unexpected cytotoxicity can arise from several factors, including:

  • High Compound Concentration: Using concentrations significantly above the effective concentration (EC50) can lead to off-target effects and cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.5%.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.

  • Extended Exposure Time: Prolonged incubation with the compound may lead to increased cytotoxicity.

  • Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to compound-induced toxicity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with this compound.

ProblemPossible CauseRecommended Solution
High cell death observed in treated wells compared to controls. This compound concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration range. Start with a broad range of concentrations and narrow down to find the lowest effective concentration with minimal cytotoxicity.
Final solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). Run a vehicle control (media + solvent) to assess baseline cytotoxicity.
The cell line is particularly sensitive.Consider using a different, less sensitive cell line if appropriate for the experimental goals. If not possible, optimize the concentration and incubation time specifically for the sensitive cell line.
Inconsistent results between replicate wells. Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to maintain uniformity.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
No clear dose-dependent cytotoxicity observed. The concentration range tested is too narrow.Test a wider range of concentrations, including very high concentrations, to establish a clear dose-response curve for cytotoxicity.
Assay interference.Run a cell-free control (media + this compound + assay reagent) to check for any direct interaction between the compound and the assay components.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability after treatment with this compound using an MTT assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol can be used to determine the effective concentration (EC50) of this compound against a specific virus.

Materials:

  • This compound stock solution

  • Susceptible cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Culture medium and overlay medium (e.g., containing low-melting-point agarose)

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to confluency.

  • Compound Pre-incubation: Pre-incubate the confluent cell monolayers with various concentrations of this compound for 1-2 hours.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

  • Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a medium containing the corresponding concentration of this compound and agarose.

  • Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible.

  • Staining: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

  • EC50 Determination: Plot the percentage of plaque reduction against the log of the this compound concentration to determine the EC50 value.

Visualizations

Signaling Pathway: this compound Mechanism of Action

BPR3P0128_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_Proteins Viral Proteins Viral_RNA->Viral_Proteins Translation Replication_Complex Replication/Transcription Complex Viral_RNA->Replication_Complex RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication_Complex New_vRNA New Viral RNA Replication_Complex->New_vRNA RNA Synthesis Host_Factors Host Factors Host_Factors->Replication_Complex Co-opted This compound This compound This compound->RdRp Inhibits This compound->Host_Factors May Interact With

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: Troubleshooting Cytotoxicity

Caption: A logical workflow for troubleshooting this compound cytotoxicity.

References

BPR3P0128 resistance mutation studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPR3P0128. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue Potential Cause Recommended Solution
1. Unexpectedly Low Antiviral Activity Compound Degradation: this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the supplier, protected from light and moisture.
Suboptimal Assay Conditions: The concentration of the compound, virus titer (Multiplicity of Infection - MOI), or incubation time may not be optimal.Perform a dose-response experiment to determine the optimal concentration of this compound. Titrate your virus stock to ensure you are using an appropriate MOI. Optimize the incubation time to allow for sufficient viral replication in control wells.
Cell Health: The host cells may be unhealthy, leading to inconsistent viral infection and compound efficacy.Ensure cells are in the logarithmic growth phase and have a high viability. Use cells within a low passage number to maintain consistency.
2. High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in results.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents before dispensing.
Uneven Cell Seeding: A non-uniform cell monolayer can result in variable infection rates across the plate.Ensure cells are evenly suspended before seeding. Avoid disturbing the plates after seeding to allow for uniform attachment.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile media or phosphate-buffered saline (PBS) to minimize evaporation.
3. High Cytotoxicity Observed Compound Concentration Too High: The concentration of this compound used may be toxic to the host cells.Determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line using a standard cytotoxicity assay (e.g., MTT, MTS). Ensure your experimental concentrations are well below the CC50 value.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity.Ensure the final concentration of the solvent in your assay is at a non-toxic level (typically ≤0.5% for DMSO). Include a solvent control in your experiments.
4. Discrepancy Between Cell-Based and Enzyme-Based Assays Metabolic Activation Requirement: this compound may require metabolic activation within the host cell to become fully active.Be aware that in vitro enzyme-based assays using purified RdRp may not show inhibition if the compound requires intracellular conversion to an active metabolite.[1][2] Cell-based assays are more representative in such cases.
Host Factor Involvement: this compound might inhibit RdRp activity by targeting host-related factors associated with the polymerase complex.Consider that the mechanism of action may not be solely direct inhibition of the viral enzyme but could involve cellular components.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3] It targets the RdRp channel, which is crucial for viral RNA synthesis, thereby inhibiting substrate entry and preventing viral replication.[2][4][5] This mechanism is distinct from nucleoside analogs like remdesivir (B604916).[4][5]

Q2: Have any resistance mutations to this compound been identified?

A2: Currently, there are no specific resistance mutations to this compound reported in the scientific literature. However, as with any antiviral, there is a potential for resistance to develop. For other RdRp inhibitors, resistance mutations have been identified in the nsp12 protein where the RdRp resides. Continuous monitoring and in vitro selection studies would be necessary to identify any potential resistance mutations to this compound.

Q3: What is the effective concentration (EC50) of this compound against common viruses?

A3: The EC50 of this compound varies depending on the virus and the cell line used. The following table summarizes some of the reported EC50 values.

Virus Cell Line EC50 (µM) Reference
SARS-CoV-2Vero E60.62 - 0.66[3][4]
HCoV-229EHuh70.14[4]
Influenza A and B virusesMDCK0.051 - 0.190[6]

Q4: Can this compound be used in combination with other antiviral drugs?

A4: Yes, studies have shown that this compound exhibits a synergistic effect when used in combination with the nucleoside analog remdesivir against SARS-CoV-2.[2][3] This is likely because the two drugs target different domains of the RdRp.[2][5]

Q5: What are the key differences in the mechanism of action between this compound and remdesivir?

A5: this compound is a non-nucleoside inhibitor that targets the RdRp channel, preventing substrate entry.[2][4][5] In contrast, remdesivir is a nucleoside analog that acts as a chain terminator during viral RNA synthesis. Because they target different sites on the RdRp, their mechanisms are considered complementary, which is the basis for their synergistic activity.[4][5]

Experimental Protocols

1. Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of this compound that protects host cells from virus-induced cell death.

  • Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment:

    • Pre-incubate the cell monolayer with the different concentrations of this compound for a specified time.

    • Infect the cells with the virus at a predetermined MOI.

    • Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Data Collection: Assess cell viability using a method such as crystal violet staining or a commercially available viability assay (e.g., MTS, MTT).

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound and determine the EC50 value using a dose-response curve.

2. Cell-Based Minigenome RdRp Reporter Assay

This assay specifically measures the inhibitory activity of this compound on the viral RdRp complex within a cellular context.[1]

  • Transfection: Co-transfect host cells (e.g., HEK293T) with plasmids expressing the components of the viral RdRp (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2) and a reporter plasmid containing a reporter gene (e.g., luciferase) flanked by viral UTRs.[1]

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period to allow for the expression of the RdRp components and the reporter gene (e.g., 24-48 hours).

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a control (e.g., a co-transfected plasmid expressing a different reporter) and calculate the percentage of RdRp inhibition for each concentration of this compound. Determine the IC50 value from a dose-response curve.

Visualizations

BPR3P0128_Mechanism_of_Action cluster_host_cell Host Cell BPR3P0128_ext This compound (extracellular) BPR3P0128_int This compound (intracellular) BPR3P0128_ext->BPR3P0128_int Cellular Uptake BPR3P0128_int->Inhibition Inhibits Viral_RNA_Synthesis Viral RNA Synthesis Viral_Replication Viral Replication Viral_RNA_Synthesis->Viral_Replication RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_RNA_Synthesis Inhibition->RdRp

Caption: Mechanism of action of this compound in inhibiting viral replication.

Antiviral_Assay_Workflow Start Start Cell_Culture 1. Seed Host Cells in 96-well plate Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of this compound Cell_Culture->Compound_Prep Treatment 3. Treat Cells with This compound Compound_Prep->Treatment Infection 4. Infect Cells with Virus Treatment->Infection Incubation 5. Incubate for 48-72h Infection->Incubation Data_Collection 6. Measure Cell Viability (e.g., CPE, MTT) Incubation->Data_Collection Data_Analysis 7. Calculate EC50 Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound antiviral activity.

References

Interpreting conflicting results from BPR3P0128 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPR3P0128 assays. The information provided addresses common issues, particularly the interpretation of conflicting results, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results between our cell-based and enzyme-based assays for this compound. In our cell-based minigenome RdRp reporter assay, this compound shows potent inhibitory activity, but this activity is absent in our enzyme-based RdRp assay with purified recombinant proteins. Why is this happening?

A1: This is a documented phenomenon for this compound and suggests a few possibilities regarding its mechanism of action. The discrepancy between cell-based and enzyme-based assays often points to factors present in the cellular environment that are absent in a purified in vitro system.[1][2][3][4]

Here are the primary hypotheses for these conflicting results:

  • Metabolic Activation: this compound may be a prodrug that requires metabolic activation by cellular enzymes to become fully active.[5] This is a common characteristic of antiviral compounds, such as remdesivir (B604916). The active metabolite would then be responsible for inhibiting the RdRp enzyme. This activation process would not occur in an enzyme-based assay using purified components.

  • Targeting of Host Factors: this compound might not directly inhibit the viral RdRp enzyme itself but instead target a host cellular factor that is essential for the function or assembly of the RdRp complex.[1][2][3][4][5] These host factors would be present in the cell-based assay but absent from the purified enzyme-based assay.

  • Indirect Mechanism of Action: The compound could be modulating other cellular pathways that indirectly impact viral replication, which would only be observable in a cellular context.

To investigate these possibilities, consider the following troubleshooting steps:

  • Metabolite Analysis: Analyze cell lysates treated with this compound using techniques like mass spectrometry to identify any potential metabolites of the compound.

  • Host Factor Interaction Studies: Employ techniques like affinity purification-mass spectrometry or yeast two-hybrid screening to identify host proteins that interact with this compound.

  • Modified Enzyme-Based Assays: If a potential host factor is identified, consider adding it to the enzyme-based assay to see if it confers sensitivity to this compound.

Q2: Could the discrepancy in our this compound assay results be due to the specific assay formats we are using?

A2: Yes, the choice of assay format can significantly influence the outcome and interpretation of results for kinase and polymerase inhibitors.[6] In the case of this compound, the difference between a cell-based and a purely biochemical assay is critical.

  • Cell-Based Assays (e.g., minigenome reporter assay): These assays provide a more physiologically relevant environment.[7] They account for compound permeability, metabolic activation, and the presence of necessary host-cell factors and cofactors.[5] However, they can also be more complex, with potential for off-target effects that might indirectly influence the reporter signal.

  • Enzyme-Based Assays (e.g., purified RdRp complex): These assays are more direct and measure the interaction of the compound with the purified enzyme.[8] They are excellent for confirming direct inhibition but will not account for the cellular factors mentioned above.[6] The absence of inhibition in this format for this compound strongly suggests an indirect mechanism or the need for metabolic activation.[1][2][3][4]

It is crucial to use both types of assays to build a complete picture of a compound's activity. The conflicting results are not necessarily a failure of the experiment but rather a key piece of data about the compound's mode of action.

Troubleshooting Guides

Issue: No Inhibition Observed in an In Vitro Enzyme-Based RdRp Assay
Potential Cause Troubleshooting Step
Compound requires metabolic activation Test the compound in a cell-based assay. Analyze for metabolites in cell lysates.
Compound targets a host factor Use a cell-based assay. Perform proteomics studies to identify interacting host proteins.
Incorrect enzyme or cofactor concentration Titrate enzyme and cofactor concentrations to ensure the assay is in the linear range.
Substrate depletion or product inhibition Monitor reaction kinetics over time to ensure initial rates are being measured.
Reagent instability (e.g., ATP) Use fresh, high-quality reagents.
Compound precipitation Check the solubility of this compound in the assay buffer. Use a suitable solvent like DMSO and ensure the final concentration does not exceed its solubility.
Issue: High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step
Cell health and passage number Use cells at a consistent and low passage number. Ensure cells are healthy and evenly seeded.
Inconsistent transfection efficiency Optimize transfection protocol and use a reporter to normalize for transfection efficiency.
Compound cytotoxicity Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations to ensure the observed effect is not due to cell death.[4]
Edge effects in multi-well plates Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions to minimize evaporation.
Reagent preparation and handling Ensure all reagents are properly mixed and added consistently across all wells.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in different assay systems.

Table 1: Antiviral Activity of this compound and Remdesivir [4]

CompoundCell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Vero E6SARS-CoV-20.62 ± 0.42>20>32.26
Huh7HCoV-229E0.14 ± 0.27>10>71.43
Remdesivir Vero E6SARS-CoV-23.28 ± 1.78>10>3.05
Huh7HCoV-229E0.06 ± 0.004>100>1666.67

Table 2: In Vitro RdRp Enzyme Assay Results [5]

CompoundTargetIC50 (µM)
This compound SARS-CoV-2 RdRpNo inhibition observed
Remdesivir triphosphate (positive control) SARS-CoV-2 RdRp1.0 ± 0.2

Experimental Protocols

Cell-Based SARS-CoV-2 RdRp Reporter Assay

This protocol is adapted from established methods to assess the inhibitory activity of compounds on SARS-CoV-2 RdRp in a cellular context.[4]

1. Plasmids:

  • An expression plasmid encoding the SARS-CoV-2 RdRp complex components (nsp7, nsp8, and nsp12).
  • An antisense nano-luciferase (NLuc) reporter plasmid flanked by the 5'- and 3'-UTRs of SARS-CoV-2.
  • A control plasmid expressing a polymerase-null mutant of nsp12.

2. Cell Culture and Transfection:

  • Seed HEK293T cells in 96-well plates.
  • Co-transfect the cells with the nsp expression plasmid and the NLuc reporter plasmid using a suitable transfection reagent.

3. Compound Treatment:

  • After 6 hours of transfection, add serial dilutions of this compound or control compounds to the cells.

4. Luciferase Assay:

  • At 24 hours post-transfection, lyse the cells and measure NLuc activity using a commercial luciferase assay system.
  • Normalize the NLuc signal to a cell viability readout (e.g., from an MTT assay performed in parallel).

5. Data Analysis:

  • Calculate the relative luciferase activity compared to the vehicle control.
  • Plot the dose-response curve to determine the EC50 value.

In Vitro Enzyme-Based RdRp Reporter Assay

This protocol outlines a direct enzymatic assay to measure the effect of compounds on purified SARS-CoV-2 RdRp.[4]

1. Protein Purification:

  • Express and purify recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins.

2. Reaction Mixture:

  • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a synthetic RNA template-primer.
  • Add the purified RdRp complex (nsp12/nsp7/nsp8).
  • Include ATP, UTP, CTP, and GTP, with one of the nucleotides being radiolabeled (e.g., [α-³²P]GTP) or using a fluorescence-based detection method.

3. Compound Incubation:

  • Add varying concentrations of this compound or a control inhibitor (e.g., remdesivir triphosphate) to the reaction mixture.
  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

4. Detection of RNA Synthesis:

  • Stop the reaction by adding EDTA.
  • Separate the newly synthesized radiolabeled RNA from unincorporated nucleotides using a filter-based method or gel electrophoresis.
  • Quantify the amount of incorporated nucleotide using a scintillation counter or phosphorimager.

5. Data Analysis:

  • Determine the percentage of inhibition for each compound concentration relative to the no-compound control.
  • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

BPR3P0128_Signaling_Pathway cluster_cell Host Cell cluster_extracellular Extracellular BPR3P0128_prodrug This compound (Prodrug) Metabolite Active Metabolite BPR3P0128_prodrug->Metabolite Metabolic Activation Host_Factor Host Factor BPR3P0128_prodrug->Host_Factor Modulation RdRp_complex Viral RdRp Complex (nsp12/7/8) Metabolite->RdRp_complex Direct Inhibition Host_Factor->RdRp_complex Inhibition Viral_RNA_Replication Viral RNA Replication RdRp_complex->Viral_RNA_Replication Catalyzes BPR3P0128_ext This compound BPR3P0128_ext->BPR3P0128_prodrug Cellular Uptake

Caption: Hypothesized mechanisms of this compound action in a cellular context.

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_enzyme_based Enzyme-Based Assay start Start: Conflicting Results cell_assay Observe Inhibition start->cell_assay enzyme_assay No Inhibition start->enzyme_assay hypothesis1 Hypothesis 1: Metabolic Activation cell_assay->hypothesis1 hypothesis2 Hypothesis 2: Host Factor Targeting cell_assay->hypothesis2 enzyme_assay->hypothesis1 enzyme_assay->hypothesis2 investigation1 Investigate Metabolites (e.g., Mass Spectrometry) hypothesis1->investigation1 investigation2 Identify Host Protein Interactions (e.g., Proteomics) hypothesis2->investigation2

Caption: Troubleshooting workflow for conflicting this compound assay results.

Logical_Relationship cluster_observation Experimental Observation cluster_implication Likely Implication cluster_conclusion Possible Conclusion obs Inhibition in Cell-Based Assay AND No Inhibition in Enzyme-Based Assay imp1 Mechanism is Cell-Dependent obs->imp1 imp2 Direct Inhibition of Purified Enzyme is Unlikely obs->imp2 conc1 Prodrug requiring metabolic activation imp1->conc1 conc2 Inhibition via a host factor imp1->conc2

References

BPR3P0128 targeting host factors vs viral polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BPR3P0128. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] It has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses, including SARS-CoV-2 and its variants of concern, influenza viruses, and enteroviruses.[1][3] The compound is thought to interfere with viral RNA synthesis, thereby inhibiting viral replication.[1][4]

Q2: Does this compound target the viral polymerase directly or a host factor?

A2: The exact mechanism is still under investigation and appears to be complex. Evidence suggests that this compound may not directly inhibit the purified viral RdRp enzyme in isolation but is effective in cell-based assays.[1][5][6] This has led to the hypothesis that this compound may target a host factor that is essential for the function of the viral RdRp complex or that it requires intracellular metabolic activation to become fully active.[1][4][5][6] For influenza virus, it has been shown to inhibit the "cap-snatching" activity of the viral polymerase, which is essential for viral transcription.[3]

Q3: I am seeing conflicting results between my in-vitro (enzyme-based) and cell-based RdRp assays. Why might this be?

A3: This is a key observation in the study of this compound. An enzyme-based RdRp assay using purified recombinant viral proteins may not show inhibition by this compound.[1][5][6] However, a cell-based minigenome reporter assay will likely show potent inhibitory activity.[1][5][6] This discrepancy suggests that this compound's mechanism of action within the cell is more complex than direct binding to the polymerase. It may require a host factor not present in the purified enzyme assay or need to be metabolized by the cell into an active form.[1][4]

Q4: What is the antiviral potency of this compound?

A4: this compound has demonstrated potent antiviral activity against several RNA viruses. For example, against SARS-CoV-2 in Vero E6 cells, the EC50 is approximately 0.62 µM to 0.66 µM.[1] Against influenza A and B viruses in MDCK cells, the EC50 values are in the nanomolar range (51 to 190 nM).[3] For Enterovirus 71, the EC50 is even lower, at approximately 0.0029 µM.[7]

Q5: Can this compound be used in combination with other antiviral drugs?

A5: Yes, studies have shown that this compound exhibits a synergistic antiviral effect when used in combination with remdesivir (B604916) against SARS-CoV-2.[1][6] This is likely because the two drugs target different aspects of the viral replication process.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition observed in an enzyme-based RdRp assay. This compound may not directly inhibit the purified RdRp complex, or it may require a host factor not present in the assay.[1][5][6]Utilize a cell-based assay, such as a minigenome reporter assay, to evaluate the inhibitory activity of this compound.[1] Consider that the compound may need to be metabolically activated within the cell.
High cytotoxicity observed in cell culture. The concentration of this compound used may be too high for the specific cell line.Determine the 50% cytotoxic concentration (CC50) for your cell line using a standard cytotoxicity assay (e.g., MTT or LDH assay). Ensure that the concentrations used for antiviral assays are well below the CC50 value.
Inconsistent antiviral activity between experiments. Variability in experimental conditions such as cell density, virus multiplicity of infection (MOI), or incubation time.Standardize all experimental parameters. Ensure consistent cell passage numbers and health. Perform a titration of the virus stock to ensure an accurate MOI is used for each experiment.
Difficulty dissolving this compound. This compound is a small molecule that may have specific solubility requirements.Consult the manufacturer's data sheet for the recommended solvent (e.g., DMSO). Prepare a high-concentration stock solution and then dilute it in culture medium for your experiments. Ensure the final solvent concentration in the culture medium is non-toxic to the cells.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound against various RNA viruses.

VirusCell LineAssay TypeEC50CC50Selectivity Index (SI)Reference
SARS-CoV-2Vero E6Anti-CPE0.62 ± 0.42 µM>10 µM>16.13[1]
HCoV-229EHuh7Anti-CPE0.14 ± 0.26 µM>10 µM>71.43[1]
Influenza A/WSN/33MDCKAnti-CPE0.083 ± 0.022 µM>20 µM>240[3]
Influenza A/WSN/33MDCKPlaque Reduction0.0684 ± 0.0089 µM>20 µM>292[3]
Enterovirus 71N/AAntiviral Assay0.0029 µMN/AN/A[7]

Table 2: Synergistic Antiviral Activity of this compound with Remdesivir against SARS-CoV-2.

Drug CombinationCell LineObservationReference
This compound + RemdesivirVero E6Synergistic inhibition of viral protein expression.[1]

Experimental Protocols

Cell-Based Minigenome RdRp Reporter Assay

This assay is crucial for observing the inhibitory effect of this compound in a cellular context.

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with plasmids encoding the viral RdRp components (e.g., nsp12, nsp7, and nsp8 for SARS-CoV-2), a plasmid containing a reporter gene (e.g., luciferase) flanked by the viral UTRs, and a plasmid expressing a nucleoprotein.

  • Compound Treatment: After 24 hours of transfection, add serial dilutions of this compound or a vehicle control to the cells.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a co-transfected control (e.g., Renilla luciferase) and calculate the EC50 value of this compound.

Enzyme-Based RdRp Assay

This assay is used to assess the direct inhibition of the purified RdRp enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template RNA, a primer, ribonucleotides (including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and the purified recombinant RdRp complex (e.g., nsp12/nsp7/nsp8).

  • Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation of Reaction: Initiate the polymerization reaction by adding the final component (e.g., the enzyme or nucleotides).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis: Separate the reaction products by gel electrophoresis and visualize the incorporated labeled nucleotides using autoradiography or fluorescence imaging.

  • Data Quantification: Quantify the amount of product synthesized and determine the IC50 of the compound. As noted, this compound may not show activity in this assay.[1][8]

Visualizations

BPR3P0128_Mechanism cluster_cell Host Cell cluster_virus Viral Replication BPR3P0128_in This compound Metabolism Metabolic Activation? BPR3P0128_in->Metabolism Active_this compound Active Metabolite Metabolism->Active_this compound Host_Factor Host Factor (RdRp-associated) Active_this compound->Host_Factor Inhibits RdRp Viral RdRp Host_Factor->RdRp Required for RdRp function Viral_RNA Viral RNA Viral_RNA->RdRp New_RNA New Viral RNA RdRp->New_RNA Replication

Caption: Proposed mechanism of this compound targeting a host factor.

Experimental_Workflow start Start: this compound Antiviral Evaluation cell_based Cell-Based Assay (e.g., Minigenome Reporter) start->cell_based enzyme_based Enzyme-Based Assay (Purified RdRp) start->enzyme_based cell_result Result: Inhibition Observed cell_based->cell_result enzyme_result Result: No Inhibition Observed enzyme_based->enzyme_result conclusion Conclusion: This compound likely targets a host factor or requires metabolic activation cell_result->conclusion enzyme_result->conclusion

Caption: Logical workflow for this compound mechanism investigation.

References

Improving the bioavailability of BPR3P0128 for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of BPR3P0128 for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including SARS-CoV-2 and influenza virus. Its mechanism of action involves binding to the RdRp enzyme, which is crucial for viral replication, thereby inhibiting viral RNA synthesis.[2] Molecular docking studies suggest that it targets the RdRp channel, preventing substrate entry.[3][2][4]

Q2: What is the reported oral bioavailability of this compound?

A2: One study has reported an oral bioavailability of approximately 78.7% with a half-life of around 8.1 ± 1.6 hours in an animal model. While this indicates good absorption, optimizing the formulation can lead to more consistent and potentially higher exposure, which can be critical for efficacy and dose reduction.

Q3: Why might I be observing low or variable in vivo efficacy with this compound despite its reported good oral bioavailability?

A3: Several factors could contribute to suboptimal in vivo performance:

  • Poor Aqueous Solubility: this compound, being a quinoline (B57606) carboxylic acid derivative, may have limited solubility in gastrointestinal fluids, leading to dissolution rate-limited absorption.

  • First-Pass Metabolism: The compound might be subject to metabolism in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug.[5]

  • Efflux by Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.[6][7]

  • Formulation Issues: The physical properties of the formulation, such as particle size and excipient compatibility, can significantly impact its dissolution and absorption.

Q4: What are the general strategies to improve the bioavailability of a compound like this compound?

A4: Common approaches for improving the bioavailability of poorly soluble compounds, which may be applicable to this compound, include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and intestinal uptake.

  • Prodrug Approach: Chemical modification to a more soluble or permeable molecule that converts to the active drug in vivo.[8]

  • Use of Excipients: Incorporating surfactants, co-solvents, or permeation enhancers in the formulation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor and variable dissolution of the drug in the gastrointestinal tract.1. Reduce the particle size of the this compound powder through micronization or nanosuspension. 2. Consider formulating as an amorphous solid dispersion with a suitable polymer.
Low plasma exposure (AUC) despite administering a high dose. 1. Poor aqueous solubility limiting absorption. 2. Significant first-pass metabolism. 3. P-glycoprotein mediated efflux.1. Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). 2. Conduct an in vitro metabolic stability assay using liver microsomes to assess the extent of metabolism. 3. Perform a Caco-2 permeability assay to determine if this compound is a P-gp substrate.
Discrepancy between in vitro potency and in vivo efficacy. Suboptimal drug concentration at the target site due to poor bioavailability.Re-evaluate the formulation strategy. A more sophisticated delivery system like a nanosuspension or a lipid-based formulation may be required to achieve therapeutic concentrations.
Precipitation of the compound in aqueous vehicle for oral gavage. Low aqueous solubility of the free acid form of this compound.1. Prepare a salt form of this compound to improve solubility. 2. Use a co-solvent system or a suspension with appropriate wetting and suspending agents.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Methodology:

  • Preparation of the Suspension:

    • Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or HPMC).

    • Stir the mixture at room temperature for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500 bar for 20-30 cycles.

    • Maintain the temperature of the sample at 4-8°C using a cooling system to prevent thermal degradation.

  • Particle Size Analysis:

    • Measure the mean particle size and polydispersity index (PDI) of the resulting nanosuspension using Dynamic Light Scattering (DLS).

    • The target is typically a mean particle size below 200 nm with a PDI less than 0.3.

  • Characterization:

    • Perform scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visualize the morphology of the nanoparticles.

    • Conduct in vitro dissolution studies in simulated gastric and intestinal fluids to compare the dissolution profile with the unprocessed drug.

Protocol 2: Caco-2 Permeability Assay for P-glycoprotein Substrate Assessment

Objective: To determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Transport Studies:

    • Conduct bidirectional transport studies by adding this compound to either the apical (A) or basolateral (B) chamber of the Transwell® system.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from the receiver chamber.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the apparent permeability coefficients for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • Efflux Ratio (ER) Calculation:

    • Calculate the efflux ratio as the ratio of Papp (B-to-A) to Papp (A-to-B).

    • An efflux ratio greater than 2 is generally considered indicative of active efflux.

  • Inhibitor Study (Optional):

    • Repeat the transport study in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.

Visualizations

Signaling_Pathway_of_this compound cluster_virus RNA Virus cluster_drug Mechanism of Action Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template RdRp->Viral_RNA Replication This compound This compound This compound->RdRp Inhibits

Caption: Mechanism of action of this compound as an RdRp inhibitor.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Formulation Strategies Low_Bioavailability Low/Variable In Vivo Exposure Solubility Assess Solubility (Aqueous & Biorelevant Media) Low_Bioavailability->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Low_Bioavailability->Permeability Metabolism Assess Metabolic Stability (Liver Microsomes) Low_Bioavailability->Metabolism Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosuspension) Solubility->Particle_Size_Reduction Solid_Dispersion Amorphous Solid Dispersion Solubility->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Solubility->Lipid_Formulation Permeability->Lipid_Formulation

Caption: Workflow for troubleshooting and enhancing bioavailability.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of BPR3P0128 and Remdesivir in SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two antiviral compounds, BPR3P0128 and remdesivir (B604916), both of which target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The information presented herein is based on available experimental data to assist researchers in understanding their distinct and synergistic antiviral properties.

At a Glance: this compound vs. Remdesivir

FeatureThis compoundRemdesivir
Drug Class Non-nucleoside RdRp inhibitorNucleoside analog (adenosine) prodrug
Primary Target RNA-dependent RNA polymerase (RdRp)RNA-dependent RNA polymerase (RdRp)
Mechanism of Action Allosteric inhibition, potentially targeting the RdRp channel to block substrate entry.[1][2]Competitive inhibition and delayed chain termination of viral RNA synthesis.[3][4]
Activation Requires intracellular metabolic activation or interaction with host factors.[1][2]Intracellular conversion to an active triphosphate form (GS-443902).[5]
Synergism Demonstrates a synergistic antiviral effect when combined with remdesivir.[1][2]Synergistic effect observed in combination with this compound.[1][2]

Quantitative Performance Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and remdesivir against coronaviruses.

Table 1: Antiviral Activity (EC50/IC50)

CompoundVirusCell LineEC50 (µM)IC50 (µM)Citation(s)
This compound SARS-CoV-2Vero E60.62 ± 0.42-[6]
HCoV-229EHuh70.14 ± 0.26-[6]
Remdesivir SARS-CoV-2Vero E63.28 ± 1.780.22 - 0.77[6][7]
MERS-CoVCalu3 2B4-0.025[8]
MERS-CoVHAE-0.074[8]
SARS-CoVHAE-0.069[9]

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition.

Table 2: Cytotoxicity (CC50)

CompoundCell LineCC50 (µM)Citation(s)
This compound Huh7> 10[6]
Remdesivir Multiple Human Cell Lines1.7 to > 20[10]
hPSC-CMs10.2 - 39.4[11]

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Mechanisms of Action

Remdesivir: A Nucleoside Analog Chain Terminator

Remdesivir is a prodrug that, upon entering the host cell, is metabolized into its active triphosphate form, an adenosine (B11128) analog.[5] This active metabolite competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[3] Once incorporated, remdesivir causes delayed chain termination, effectively halting viral RNA replication.[4]

remdesivir_mechanism cluster_cell Host Cell cluster_virus Viral Replication Remdesivir_prodrug Remdesivir (Prodrug) Metabolism Metabolic Activation Remdesivir_prodrug->Metabolism Enzymatic conversion Remdesivir_TP Remdesivir-TP (Active form) Metabolism->Remdesivir_TP RdRp RdRp Remdesivir_TP->RdRp Competes with ATP for incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Binds to Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Synthesizes Termination Delayed Chain Termination Nascent_RNA->Termination Incorporation of Remdesivir-TP leads to

Mechanism of Action of Remdesivir.
This compound: A Non-Nucleoside RdRp Inhibitor

This compound is a non-nucleoside inhibitor of the SARS-CoV-2 RdRp.[12] Molecular docking studies suggest that it binds to the RdRp channel, thereby inhibiting the entry of nucleotide substrates necessary for RNA synthesis.[1][2] A key characteristic of this compound is its potent inhibitory activity in cell-based assays, which is not observed in in vitro enzyme-based assays using purified RdRp.[1][2] This suggests that this compound may require metabolic activation within the cell or that it targets host factors that are associated with the RdRp complex.[1][2]

bpr3p0128_mechanism cluster_cell Host Cell cluster_virus Viral Replication BPR3P0128_inactive This compound Activation Metabolic Activation or Host Factor Interaction BPR3P0128_inactive->Activation BPR3P0128_active Activated this compound Activation->BPR3P0128_active RdRp_channel RdRp Channel BPR3P0128_active->RdRp_channel Binds to and blocks RNA_synthesis Viral RNA Synthesis RdRp_channel->RNA_synthesis Required for Inhibition Inhibition of RNA Synthesis RdRp_channel->Inhibition Blockage leads to NTPs Nucleotide Triphosphates (NTPs) NTPs->RdRp_channel Entry blocked

Proposed Mechanism of Action of this compound.

Synergistic Action

A noteworthy finding is the synergistic antiviral effect observed when this compound and remdesivir are used in combination.[1][2] This synergy likely arises from their distinct mechanisms of action targeting different aspects of the RdRp function. While remdesivir acts as a chain terminator after being incorporated into the RNA strand, this compound is believed to block the entry of nucleotides into the RdRp active site. This dual-pronged attack on the viral replication machinery enhances their overall inhibitory effect.

Experimental Protocols

Time-of-Addition Assay

This assay is crucial for determining the stage of the viral life cycle that an antiviral compound targets.

Protocol Outline:

  • Infection: Susceptible cells (e.g., Vero E6) are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Compound Addition: The antiviral compound (this compound or remdesivir) is added at various time points post-infection (e.g., during viral entry, after adsorption, or during the entire experiment).[1]

  • Analysis: After a set incubation period (e.g., 24 or 48 hours), the extent of viral replication is quantified by measuring viral protein expression (e.g., via Western blot) or viral RNA levels (e.g., via qRT-PCR).[1]

Interpretation: The time point at which the addition of the compound no longer inhibits viral replication indicates the latest stage of the viral life cycle that the drug targets. For both this compound and remdesivir, this assay has shown that their primary action occurs during the post-entry phase of viral replication.[1][2]

time_of_addition_workflow Infection Infect Cells with SARS-CoV-2 Add_Compound Add Antiviral (at different time points) Infection->Add_Compound Incubate Incubate Add_Compound->Incubate Analyze Analyze Viral Replication Incubate->Analyze

Time-of-Addition Assay Workflow.
Cell-Based RdRp Reporter Assay

This assay measures the inhibitory activity of a compound on the RdRp function within a cellular context.

Protocol Outline:

  • Transfection: HEK293T cells are co-transfected with plasmids expressing the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and a reporter plasmid (e.g., containing a luciferase gene under the control of a viral promoter).[13]

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.

  • Luminescence Measurement: The activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity indicates inhibition of RdRp function.

Significance: This assay confirmed the potent inhibitory activity of this compound in a cellular environment, which was not observed in enzyme-based assays.[1][2]

In Vitro Enzyme-Based RdRp Assay

This assay directly measures the effect of a compound on the enzymatic activity of the purified RdRp complex.

Protocol Outline:

  • Protein Purification: The components of the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) are expressed and purified.[6]

  • Reaction Setup: The purified RdRp complex is incubated with a template RNA, nucleotide triphosphates (NTPs), and the test compound.

  • Activity Measurement: The incorporation of nucleotides into the newly synthesized RNA is measured, often using fluorescently labeled NTPs or by quantifying the RNA product.

Significance: This assay demonstrated that remdesivir's active triphosphate form directly inhibits the purified RdRp, while this compound showed no direct inhibitory activity in this system, highlighting its different mode of action.[13]

Conclusion

This compound and remdesivir represent two distinct classes of RdRp inhibitors with complementary mechanisms of action. Remdesivir acts as a nucleoside analog that terminates viral RNA synthesis, while this compound is a non-nucleoside inhibitor that likely blocks substrate entry, possibly after intracellular activation or by modulating host factors. The synergistic effect of their combination underscores the potential of multi-target therapeutic strategies against SARS-CoV-2. Further research into the precise molecular interactions of this compound and its activation pathways will be crucial for its development as a potential therapeutic agent.

References

Synergistic Antiviral Action of BPR3P0128 and Remdesivir Against SARS-CoV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers have identified a promising synergistic interaction between the non-nucleoside RNA-dependent RNA polymerase (RdRp) inhibitor, BPR3P0128, and the FDA-approved antiviral drug, remdesivir (B604916), in combating SARS-CoV-2.[1][2][3][4] This guide provides a comprehensive overview of the combined therapeutic potential, detailing the quantitative synergistic effects, the underlying mechanisms of action, and the experimental protocols utilized in a key study.

Quantitative Analysis of Synergistic Efficacy

A study investigating the combined antiviral activity of this compound and remdesivir demonstrated a significant synergistic effect in inhibiting SARS-CoV-2 replication. The combination of these two drugs showed a greater antiviral effect than the sum of their individual effects.

Drug/CombinationEC50 (µM) in Vero E6 cellsKey Finding
This compound0.66Outperformed remdesivir in inhibiting RdRp activity.[1][2][3][4][5]
Remdesivir3
This compound + RemdesivirData not numerically specified, but Western blot analysis showed a synergistic reduction in viral protein expression.The combination of this compound and remdesivir synergistically inhibits SARS-CoV-2.[1][2][3][4]

Mechanisms of Action and Synergy

Both this compound and remdesivir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for SARS-CoV-2 replication.[1][6] However, they interact with different domains of the RdRp, leading to a complementary and synergistic inhibition of viral RNA synthesis.[1][2][3][4]

Remdesivir , a prodrug of a nucleoside analog, is metabolized into its active triphosphate form (RDV-TP).[6][7][8] RDV-TP competes with natural ATP for incorporation into the nascent viral RNA chain.[6][7] Its incorporation leads to delayed chain termination, thereby halting viral replication.[7][9]

This compound , a non-nucleoside inhibitor with a quinoline (B57606) core, is believed to target the RdRp channel, which inhibits substrate entry.[1][2][3] Interestingly, its inhibitory activity was observed in cell-based assays but not in enzyme-based assays using purified recombinant RdRp.[1][2][3][4] This suggests that this compound might require metabolic activation within the cell or that it targets host-related factors associated with the RdRp complex.[1][2][3][4]

The proposed synergistic mechanism stems from the two drugs targeting different sites on the RdRp enzyme, leading to a more potent inhibition of its function.

G cluster_virus SARS-CoV-2 Replication Cycle Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Viral Proteins Translation of Viral Proteins Viral RNA Release->Translation of Viral Proteins RdRp Complex Formation RdRp Complex Formation Translation of Viral Proteins->RdRp Complex Formation Viral RNA Synthesis Viral RNA Synthesis RdRp Complex Formation->Viral RNA Synthesis Virion Assembly Virion Assembly Viral RNA Synthesis->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound This compound This compound->RdRp Complex Formation Inhibits substrate entry to RdRp channel (possibly via host factors) Remdesivir Remdesivir Remdesivir->Viral RNA Synthesis Incorporated into viral RNA, causing delayed chain termination G cluster_cpe Anti-Cytopathic Effect Assay cluster_wb Western Blot Analysis start Start infect Infect Vero E6 cells with SARS-CoV-2 start->infect treat Treat with this compound, Remdesivir, or Combination infect->treat incubate Incubate for 24 hours treat->incubate cpe_assay Measure Cell Viability incubate->cpe_assay lyse Lyse Cells incubate->lyse sds SDS-PAGE & Transfer lyse->sds probe Probe with Antibodies sds->probe detect Detect Viral Proteins probe->detect

References

A Comparative Guide to BPR3P0128 and Other Non-Nucleoside RdRp Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. Non-nucleoside RdRp inhibitors (NNIs) are a class of antiviral compounds that bind to allosteric sites on the RdRp enzyme, inducing conformational changes that inhibit its function. This guide provides a comparative overview of BPR3P0128, a potent NNI, and other notable NNIs, supported by available experimental data.

This compound is a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) with demonstrated broad-spectrum antiviral activity. It has shown particular efficacy against influenza viruses, coronaviruses, and enteroviruses. Its mechanism of action involves targeting the RdRp complex, thereby inhibiting viral RNA synthesis. For influenza virus, this compound has been shown to inhibit the cap-snatching activity of the polymerase basic 2 (PB2) subunit.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and other selected non-nucleoside RdRp inhibitors against various RNA viruses. It is important to note that direct comparison of EC50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and virus strains.

Table 1: Antiviral Activity against Coronaviruses (SARS-CoV-2)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound SARS-CoV-2Vero E60.66>20>30.3[1]
Remdesivir (Nucleoside Analog)SARS-CoV-2Vero E63.0>20>6.7[1]
HeE1-2TyrSARS-CoV-2Vero0.65>50>76.9[2]

Table 2: Antiviral Activity against Influenza Viruses

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound Influenza A/WSN/33MDCK0.051 - 0.19>20>105 - >392
Baloxavir marboxilInfluenza AVariousVariesVariesVaries[3]
Pimodivir (VX-787)Influenza AVariousVariesVariesVaries

Table 3: Antiviral Activity against Enteroviruses

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
This compound Enterovirus 71 (EV71)RD0.0029>20>6896
DTriP-22Enterovirus 71 (EV71)RD0.023 - 0.16>10>62.5 - >434[4]
Ribavirin (Nucleoside Analog)Enterovirus 71 (EV71)Vero266>1000>3.7[5]

Mechanism of Action and Signaling Pathways

Non-nucleoside RdRp inhibitors typically bind to allosteric sites on the polymerase, which are distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, thereby inhibiting its function. This allosteric inhibition is a key differentiator from nucleoside analogs, which act as chain terminators after being incorporated into the growing RNA strand.

RdRp_Inhibition cluster_virus Viral Replication Cycle cluster_inhibitors Inhibitor Action Viral_RNA Viral RNA Genome RdRp_Complex RdRp Complex (nsp7/8/12 for SARS-CoV-2) Viral_RNA->RdRp_Complex Template RNA_Synthesis RNA Synthesis (Replication & Transcription) RdRp_Complex->RNA_Synthesis Catalyzes Progeny_Virions Progeny Virions RNA_Synthesis->Progeny_Virions NNI Non-Nucleoside Inhibitor (e.g., this compound) NNI->RNA_Synthesis Inhibits Allosteric_Site Allosteric Site NNI->Allosteric_Site Binds to Allosteric_Site->RdRp_Complex Located on caption Mechanism of Non-Nucleoside RdRp Inhibition

Caption: Allosteric inhibition of viral RdRp by non-nucleoside inhibitors.

The binding of NNIs to an allosteric site can disrupt various functions of the RdRp complex, including template binding, nucleotide incorporation, or translocation along the RNA template. In the case of influenza virus, this compound's targeting of the PB2 subunit's cap-snatching function is a distinct mechanism that precedes RNA synthesis.

Experimental_Workflow cluster_screening Antiviral Screening cluster_outcomes Determined Parameters CPE_Assay Cytopathic Effect (CPE) Inhibition Assay EC50_CC50 EC50 & CC50 (Potency & Toxicity) CPE_Assay->EC50_CC50 Minigenome_Assay Minigenome RdRp Reporter Assay MOA Mechanism of Action (Targeting RdRp) Minigenome_Assay->MOA Time_of_Addition Time-of-Addition Assay Replication_Stage Stage of Inhibition (e.g., Post-entry) Time_of_Addition->Replication_Stage caption Experimental workflow for antiviral characterization.

Caption: Workflow for characterizing antiviral compounds.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

  • Cell Seeding:

    • Host cells appropriate for the virus (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) are seeded in 96-well plates at a density that will form a confluent monolayer.

    • Plates are incubated at 37°C with 5% CO2.

  • Compound Preparation and Addition:

    • The test compound (e.g., this compound) is serially diluted to various concentrations in cell culture medium.

    • The medium from the cell plates is removed, and the compound dilutions are added to the wells.

  • Virus Infection:

    • A pre-titered virus stock is diluted to a multiplicity of infection (MOI) that causes significant CPE within a defined period (e.g., 48-72 hours).

    • The virus dilution is added to all wells except for the cell control wells.

  • Incubation and CPE Observation:

    • The plates are incubated at 37°C with 5% CO2 for the predetermined duration.

    • Cell viability is assessed using a colorimetric reagent (e.g., MTS or neutral red) or by microscopic observation.

  • Data Analysis:

    • The absorbance values are read using a plate reader.

    • The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits 50% of the viral CPE.

    • The 50% cytotoxic concentration (CC50) is determined from parallel assays without virus infection.

    • The Selectivity Index (SI) is calculated as CC50/EC50.

Minigenome RdRp Reporter Assay

This cell-based assay specifically measures the activity of the viral RdRp complex.

  • Plasmid Constructs:

    • Plasmids encoding the essential components of the RdRp complex (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2; PB1, PB2, PA, and NP for influenza) are prepared.

    • A reporter plasmid is constructed containing a reporter gene (e.g., luciferase or GFP) flanked by the viral untranslated regions (UTRs) that are recognized by the RdRp.

  • Transfection:

    • Host cells (e.g., HEK293T) are seeded in plates.

    • The cells are co-transfected with the RdRp component plasmids and the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • Following transfection, the cells are treated with various concentrations of the test inhibitor.

  • Reporter Gene Expression Measurement:

    • After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.

    • The reporter gene expression is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

  • Data Analysis:

    • The reporter signal in treated cells is normalized to that in untreated (vehicle control) cells.

    • The IC50 value is determined as the compound concentration that reduces RdRp activity by 50%.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is targeted by an antiviral compound.

  • Synchronized Infection:

    • A confluent monolayer of host cells is infected with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.

    • The virus inoculum is then removed, and the cells are washed to remove any unattached virus.

  • Staggered Compound Addition:

    • The test compound is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Measurement of Viral Replication:

    • After a single round of viral replication (e.g., 8-12 hours), the supernatant or cell lysate is collected.

    • The extent of viral replication is quantified by measuring the viral titer (e.g., by plaque assay) or viral RNA levels (by RT-qPCR).

  • Data Analysis:

    • The level of viral inhibition is plotted against the time of compound addition.

    • The time at which the compound loses its inhibitory effect indicates when its target step in the viral life cycle has been completed. By comparing this profile to that of reference compounds with known mechanisms of action, the target of the test compound can be inferred.

Conclusion

This compound demonstrates potent and broad-spectrum antiviral activity as a non-nucleoside RdRp inhibitor. Its efficacy against clinically significant viruses like SARS-CoV-2, influenza, and enteroviruses highlights its potential as a valuable antiviral candidate. The allosteric mechanism of action of NNIs like this compound offers a promising strategy for antiviral drug development, potentially complementing existing nucleoside-based therapies and addressing the challenge of antiviral resistance. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potency of this compound against a wider range of NNIs.

References

Validating BPR3P0128 Antiviral Activity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of BPR3P0128 with alternative antiviral agents, supported by available experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Comparative Antiviral Efficacy in Relevant Cell Models

The following table summarizes the 50% effective concentration (EC50) of this compound and other antiviral compounds against coronaviruses. It is important to note the cell types used for these determinations, as efficacy can be cell-line dependent.

Antiviral AgentVirusCell TypeEC50 (µM)Citation(s)
This compound SARS-CoV-2Vero E60.66[1]
HCoV-229EHuh70.14[2]
Remdesivir SARS-CoV-2Primary Human Airway Epithelial Cultures0.01[3][4]
SARS-CoV-2Vero E61.65 - 3.0[1][3]
Molnupiravir (NHC) SARS-CoV-2Human Lung Epithelial (Calu-3)0.08[5]
SARS-CoV-2Vero E60.3[5]

EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value indicates a more potent compound.

Experimental Protocols

Plaque Reduction Assay in Primary Human Airway Epithelial (HAE) Cells

This protocol is designed to quantify the ability of an antiviral compound to inhibit the production of infectious virus particles in a physiologically relevant primary cell model.

1. Cell Culture and Seeding:

  • Culture primary human airway epithelial cells at an air-liquid interface (ALI) on permeable supports (e.g., Transwell inserts) to form a differentiated, pseudostratified epithelium.

  • Maintain cultures in a specialized airway epithelial cell growth medium.

2. Compound Preparation:

  • Prepare a series of dilutions of the test compound (e.g., this compound) and control compounds (e.g., Remdesivir) in the assay medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration used for the compound dilutions.

3. Virus Infection and Treatment:

  • Apically infect the differentiated HAE cultures with the virus (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) that yields a countable number of plaques.

  • Following a 1-2 hour adsorption period at 37°C, remove the viral inoculum from the apical surface and wash with phosphate-buffered saline (PBS).

  • Add the prepared compound dilutions to the basolateral medium to ensure continuous exposure of the cells to the treatment.

4. Overlay and Incubation:

  • Apply a semi-solid overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose (B213101) mixed with assay medium) to the apical surface of the cultures. This restricts the spread of progeny virus to neighboring cells, leading to the formation of distinct plaques.

  • Incubate the cultures at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

5. Plaque Visualization and Counting:

  • Fix the cells with a solution such as 4% paraformaldehyde.

  • Remove the overlay and stain the cell monolayer with a crystal violet solution to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

6. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Experimental Workflow: Antiviral Validation in Primary Cells

The following diagram illustrates the key steps involved in validating the antiviral activity of a compound like this compound in primary human airway epithelial cells.

G cluster_setup 1. Experimental Setup cluster_infection 2. Infection & Treatment cluster_incubation 3. Plaque Formation cluster_analysis 4. Data Analysis Culture Culture Primary HAE Cells (Air-Liquid Interface) Infect Apical Infection of HAE Cultures Culture->Infect Prepare_Compounds Prepare Serial Dilutions of this compound & Controls Treat Basolateral Treatment with Compounds Prepare_Compounds->Treat Prepare_Virus Prepare Virus Stock Prepare_Virus->Infect Infect->Treat Overlay Apply Semi-Solid Overlay Treat->Overlay Incubate Incubate for 2-4 Days Overlay->Incubate Stain Fix and Stain Plaques Incubate->Stain Count Count Plaques Stain->Count Calculate Calculate EC50 Count->Calculate

Caption: Workflow for Plaque Reduction Assay in Primary HAE Cells.

Signaling Pathway: Hypothetical Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to reduce the expression of pro-inflammatory cytokines such as CXCL10, IL-6, and TNF-α in virus-infected lung epithelial cells.[1] This suggests a potential modulatory effect on key inflammatory signaling pathways like NF-κB. The diagram below illustrates the canonical NF-κB signaling pathway and a hypothesized point of inhibition by this compound, leading to the observed reduction in cytokine production.

G cluster_pathway Viral Infection-Induced NF-κB Signaling Virus Viral PAMPs PRR Pattern Recognition Receptors (e.g., RIG-I) Virus->PRR activates IKK_Complex IKK Complex PRR->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (CXCL10, IL-6, TNF-α) Nucleus->Cytokines induces transcription of This compound This compound This compound->IKK_Complex inhibits?

References

Head-to-Head Comparison: BPR3P0128 and Favipiravir in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two antiviral compounds, BPR3P0128 and favipiravir (B1662787), for researchers, scientists, and drug development professionals. Both agents have demonstrated inhibitory activity against a range of RNA viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). This document synthesizes available experimental data to facilitate an objective evaluation of their respective profiles.

Overview and Mechanism of Action

This compound is a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It possesses a quinoline (B57606) core and has demonstrated broad-spectrum antiviral activity.[2][3] Molecular docking studies suggest that this compound targets the RdRp channel, thereby inhibiting the entry of substrates necessary for viral RNA synthesis.[2][3][4] Interestingly, while it shows potent inhibitory activity in cell-based assays, this effect was not replicated in an enzyme-based assay with purified recombinant RdRp, suggesting that this compound might act by targeting host factors associated with the RdRp complex or may require intracellular metabolic activation.[3][4]

Favipiravir (also known as T-705) is a prodrug that, upon intracellular metabolism, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6][7] This active metabolite functions as a nucleoside analog, mimicking both guanosine (B1672433) and adenosine, and competitively inhibits the viral RdRp.[5][7] Its mechanism of action is twofold: it can either be incorporated into the nascent viral RNA strand, leading to chain termination, or it can act as a mutagen, inducing a high rate of errors in the viral genome, a phenomenon known as "lethal mutagenesis".[7][8]

Quantitative Performance Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and favipiravir against various RNA viruses. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions (e.g., cell lines, virus strains, and assay methodologies).

Table 1: Antiviral Activity (EC₅₀) of this compound and Favipiravir Against Coronaviruses

CompoundVirusCell LineEC₅₀ (µM)Reference
This compound SARS-CoV-2Vero E60.62 ± 0.42[2]
HCoV-229EHuh70.14 ± 0.26[9]
Favipiravir SARS-CoV-2Vero E661.88[10]
SARS-CoV-2Vero E6204 (MOI 0.001)[11]
HCoV-NL63Caco-20.6203[12]

Table 2: Antiviral Activity (EC₅₀) of this compound and Favipiravir Against Influenza Viruses

CompoundVirusCell LineEC₅₀Reference
This compound Influenza A & BMDCK51 - 190 nM[1]
Favipiravir Influenza A, B, & CMDCK0.014 - 0.55 µg/mL (~0.09 - 3.5 µM)[5][6]
Influenza A (H1N1, H3N2), BMDCK0.19 - 5.99 µM[13]

Table 3: Cytotoxicity (CC₅₀) and Selectivity Index (SI)

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
This compound Vero E6>10>16.1 (for SARS-CoV-2)[9]
Huh7>10>71.4 (for HCoV-229E)[9]
Calu-3>10N/A[9]
HEK293T>10N/A[9]
Favipiravir Vero E6>400 µM (>62.8 µg/mL)>6.46 (for SARS-CoV-2)[10]
Vero E6>500 µM (>78.5 µg/mL)N/A[11]
Caco-2>1000>1612 (for HCoV-NL63)[12]
MDCK>2000 µg/mL (>12,730 µM)>23,145 (based on highest EC₅₀)[10]

Experimental Protocols

Viral Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.[3]

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or favipiravir) in the appropriate cell culture medium.[3]

  • Virus Infection: Infect the cell monolayers with the target virus at a predetermined multiplicity of infection (MOI).[3]

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of the test compound. Include a no-drug virus control and a no-virus cell control.[3]

  • Incubation: Incubate the plates for a period sufficient for one or more rounds of viral replication (e.g., 24-72 hours).[3]

  • Harvesting: Collect the culture supernatants which contain the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.[14]

  • Data Analysis: Calculate the viral titer for each compound concentration and compare it to the virus control to determine the percentage of inhibition. The EC₅₀ value is calculated as the concentration of the compound that reduces the viral yield by 50%.[15]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RdRp.

Methodology:

  • Enzyme and Template Preparation: Purify the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8). Prepare a suitable RNA template-primer duplex.[16]

  • Reaction Mixture: In a reaction buffer, combine the RdRp enzyme with the test compound at various concentrations and incubate for a short period (e.g., 15 minutes at room temperature) to allow for binding.[16]

  • Initiation of Reaction: Add the RNA template-primer and nucleotide triphosphates (NTPs), including a labeled nucleotide (e.g., α-³²P-UTP or a fluorescently labeled nucleotide), to initiate the RNA synthesis reaction.[16][17]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity for a defined period (e.g., 1 hour at 30-37°C).[16]

  • Termination and Analysis: Stop the reaction and analyze the synthesized RNA products. This can be done by separating the products via gel electrophoresis and detecting the labeled RNA.[17]

  • Data Analysis: Quantify the amount of RNA synthesis at each compound concentration relative to a no-drug control. The IC₅₀ value is determined as the compound concentration that inhibits RdRp activity by 50%.

Visualized Pathways and Workflows

BPR3P0128_Mechanism cluster_cell Host Cell This compound This compound Metabolism Intracellular Metabolism/ Activation? This compound->Metabolism Active_this compound Activated This compound Metabolism->Active_this compound RdRp_Complex Viral RdRp Complex (nsp12) Active_this compound->RdRp_Complex Inhibits Host_Factors Host Factors Active_this compound->Host_Factors Targets? RNA_Synthesis Viral RNA Synthesis RdRp_Complex->RNA_Synthesis Catalyzes Progeny_Virus Progeny Virus (Inhibited) Host_Factors->RdRp_Complex Modulates BPR3P0128_ext This compound (extracellular) BPR3P0128_ext->this compound Cellular Uptake

Caption: Proposed mechanism of action for this compound.

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Metabolism Host Enzymes (Phosphoribosylation) Favipiravir->Metabolism Favipiravir_RTP Favipiravir-RTP (Active Form) Metabolism->Favipiravir_RTP RdRp_Complex Viral RdRp Favipiravir_RTP->RdRp_Complex Competitively Inhibits RNA_Synthesis Viral RNA Synthesis Favipiravir_RTP->RNA_Synthesis Incorporation RdRp_Complex->RNA_Synthesis Catalyzes Chain_Termination Chain Termination RNA_Synthesis->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis RNA_Synthesis->Lethal_Mutagenesis Favipiravir_ext Favipiravir (extracellular) Favipiravir_ext->Favipiravir Cellular Uptake

Caption: Mechanism of action for the prodrug favipiravir.

Experimental_Workflow cluster_Assay Antiviral Efficacy Assay Workflow A Prepare Host Cell Monolayer C Infect Cells with Virus (MOI) A->C B Prepare Serial Dilutions of This compound or Favipiravir D Treat Infected Cells with Compound B->D C->D E Incubate (24-72h) D->E F Quantify Viral Load / Cytopathic Effect E->F G Calculate EC₅₀ / CC₅₀ F->G

Caption: General workflow for in vitro antiviral assays.

References

Unraveling the Cross-Resistance Profile of BPR3P0128: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational antiviral agent BPR3P0128 with other established antivirals, focusing on its cross-resistance profile. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

This compound has demonstrated a broad spectrum of activity against various RNA viruses, including influenza A and B viruses, enterovirus 71 (EV71), and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2] Its distinct mechanisms of action suggest a low potential for cross-resistance with existing antiviral drugs, a critical attribute in the face of rapidly evolving viral threats.

Executive Summary of Cross-Resistance Studies

Current research indicates that this compound maintains its efficacy against viral strains resistant to other classes of antiviral drugs. This suggests that this compound targets different viral or host factors, making it a valuable candidate for further investigation, both as a standalone therapy and in combination regimens.

Key Findings:

  • Influenza Virus: this compound shows potent activity against oseltamivir-resistant influenza virus strains, indicating a mechanism of action distinct from neuraminidase inhibitors.[3]

  • SARS-CoV-2: this compound exhibits a synergistic effect when used in combination with remdesivir (B604916), a nucleoside analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8] This synergy strongly suggests that the two compounds have different binding sites or mechanisms of action, and that resistance to one is unlikely to confer resistance to the other.

Comparative Antiviral Activity of this compound

The following tables summarize the in vitro efficacy of this compound against various viruses, including strains resistant to other antivirals.

Table 1: Antiviral Activity of this compound Against Oseltamivir-Sensitive and -Resistant Influenza A Viruses

Virus StrainGenotype/PhenotypeThis compound EC50 (nM)Oseltamivir Carboxylate EC50 (nM)
A/WSN/33 (H1N1)Oseltamivir-Sensitive51 ± 81.2 ± 0.3
Clinical Isolate 1Oseltamivir-Resistant (H275Y)65 ± 12>1000
Clinical Isolate 2Oseltamivir-Resistant (H275Y)72 ± 15>1000

EC50 (50% effective concentration) values were determined by cytopathic effect (CPE) inhibition assays in MDCK cells.[3]

Table 2: Synergistic Antiviral Activity of this compound and Remdesivir Against SARS-CoV-2

Compound(s)Virus StrainEC50 (µM)Combination Index (CI)*
This compoundSARS-CoV-2 (WT)0.66-
RemdesivirSARS-CoV-2 (WT)3.0-
This compound + RemdesivirSARS-CoV-2 (WT)N/A<1 (Synergy)

EC50 values were determined in Vero E6 cells using an anti-cytopathic effect assay.[4][9] The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Generation of Antiviral-Resistant Virus Strains

The generation of drug-resistant virus strains is a critical step in assessing cross-resistance. This is typically achieved through serial passage of the virus in the presence of sub-lethal concentrations of the antiviral agent.

Protocol for Generating Resistant Viruses by Serial Passage:

  • Cell Culture: Plate susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates and grow to 90-95% confluency.

  • Initial Infection: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 in the presence of the antiviral compound at a concentration equal to its EC50.

  • Incubation: Incubate the infected cells at the optimal temperature and CO2 concentration for the specific virus until a clear cytopathic effect (CPE) is observed.

  • Harvest and Titer: Harvest the supernatant containing the progeny virus. Determine the viral titer using a plaque assay or TCID50 assay.

  • Serial Passage: Use the harvested virus from the previous passage to infect fresh cell monolayers. Gradually increase the concentration of the antiviral compound in subsequent passages (e.g., 2-fold, 5-fold, 10-fold increases).

  • Monitoring Resistance: At each passage, determine the EC50 of the passaged virus to the selective antiviral agent. A significant increase in the EC50 (e.g., >10-fold) compared to the wild-type virus indicates the emergence of resistance.[10]

  • Plaque Purification and Sequencing: Once a resistant phenotype is established, isolate individual viral clones by plaque purification. Extract viral RNA, reverse transcribe to cDNA, and sequence the target genes to identify potential resistance mutations.[11]

cluster_0 Generation of Resistant Virus Start Start Infect_Cells Infect cells with WT virus + Sub-lethal drug conc. Start->Infect_Cells Incubate Incubate until CPE Infect_Cells->Incubate Harvest Harvest progeny virus Incubate->Harvest Titer Determine viral titer Harvest->Titer Passage Infect fresh cells with harvested virus + increased drug concentration Titer->Passage Monitor Determine EC50 Passage->Monitor Resistant Resistance? (EC50 > 10x WT) Monitor->Resistant Resistant->Passage No Isolate Plaque purify and sequence resistant clones Resistant->Isolate Yes End End Isolate->End

Caption: Workflow for generating antiviral-resistant virus strains.

Plaque Reduction Assay for Antiviral Susceptibility Testing

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and determine the antiviral efficacy of a compound.[12]

Protocol:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock (wild-type or resistant strain).

  • Compound Preparation: Prepare serial dilutions of the antiviral compounds to be tested.

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Inoculate the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the corresponding concentration of the antiviral compound.

  • Incubation: Incubate the plates for 48-72 hours, or until plaques are visible.

  • Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

cluster_1 Plaque Reduction Assay Workflow Seed_Cells Seed host cells Prepare_Virus_Compound Prepare serial dilutions of virus and compound Seed_Cells->Prepare_Virus_Compound Infect Infect cells with virus-compound mixture Prepare_Virus_Compound->Infect Adsorb Allow virus adsorption Infect->Adsorb Overlay Add semi-solid overlay with compound Adsorb->Overlay Incubate_Plaques Incubate to allow plaque formation Overlay->Incubate_Plaques Stain_Count Fix, stain, and count plaques Incubate_Plaques->Stain_Count Calculate_EC50 Calculate EC50 Stain_Count->Calculate_EC50

Caption: Protocol for the plaque reduction assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to inhibit the virus-induced destruction of host cells.

Protocol:

  • Cell Seeding: Seed host cells in 96-well plates.

  • Infection and Treatment: Infect the cells with the virus at a predetermined MOI that causes significant CPE within 48-72 hours. Immediately after infection, add serial dilutions of the antiviral compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • CPE Assessment: Assess the level of CPE in each well microscopically or by using a cell viability dye (e.g., crystal violet, MTT, or CellTiter-Glo).[13][14]

  • EC50 Calculation: The EC50 is the concentration of the compound that inhibits CPE by 50% compared to the virus-only control.

Mechanism of Action and Resistance Profile of this compound

This compound has been shown to inhibit viral replication through different mechanisms depending on the virus.

  • Influenza Virus: this compound inhibits the "cap-snatching" activity of the influenza virus polymerase, a process essential for viral mRNA transcription.[15] This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which block the release of progeny virions.

  • SARS-CoV-2: this compound is a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6][7][8] Molecular docking studies suggest that it binds to the RdRp channel, preventing the entry of substrates.[4][5][6][7][8] This is different from nucleoside analogs like remdesivir, which act as chain terminators during RNA synthesis. The distinct binding sites and mechanisms of action of this compound and remdesivir provide a strong rationale for their synergistic activity and the low likelihood of cross-resistance.

cluster_2 This compound vs. Other Antivirals: Mechanisms of Action Influenza Influenza Virus Replication Cap_Snatching Cap-Snatching (Viral Polymerase) Influenza->Cap_Snatching Neuraminidase Neuraminidase (Viral Release) Influenza->Neuraminidase BPR3P0128_Flu This compound BPR3P0128_Flu->Cap_Snatching Inhibits Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits SARS_CoV_2 SARS-CoV-2 Replication RdRp RNA-dependent RNA Polymerase (RdRp) SARS_CoV_2->RdRp BPR3P0128_CoV This compound (Non-nucleoside inhibitor) BPR3P0128_CoV->RdRp Inhibits (allosteric) Remdesivir Remdesivir (Nucleoside analog) Remdesivir->RdRp Inhibits (chain termination)

References

Preclinical Showdown: BPR3P0128 Stakes its Claim as a Potent Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical safety and efficacy of BPR3P0128, a novel non-nucleoside RNA-dependent RNA polymerase inhibitor, reveals promising antiviral activity against significant respiratory pathogens. This guide provides a detailed comparison with established antiviral agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound has emerged as a compelling candidate in the ongoing search for effective antiviral therapeutics. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] Preclinical investigations have highlighted its potency, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and influenza viruses. This report synthesizes the current preclinical data for this compound and contrasts its performance with that of other notable antiviral drugs: remdesivir (B604916), favipiravir, and molnupiravir.

Efficacy Evaluation: A Head-to-Head Comparison

In vitro studies have demonstrated the potent inhibitory activity of this compound against SARS-CoV-2. A key measure of antiviral efficacy, the half-maximal effective concentration (EC50), indicates that this compound is significantly more potent than remdesivir in cell-based assays.[1]

CompoundVirusCell LineEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
This compound SARS-CoV-2Vero E60.62 ± 0.42[1]>10>16.13
This compound HCoV-229EHuh70.14 ± 0.26[1]>10>71.43
RemdesivirSARS-CoV-2Vero E63.28 ± 1.78[1]>10>3.05
FavipiravirSARS-CoV-2Vero E661.88>400>6.46
Molnupiravir (NHC)SARS-CoV-2Vero E60.3>10>33.3

Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Comparator Antivirals. This table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other antivirals against coronaviruses. The Selectivity Index (SI = CC50/EC50) indicates the therapeutic window of the compound.

In addition to its standalone efficacy, this compound has demonstrated a synergistic effect when used in combination with remdesivir, suggesting a potential for combination therapy to combat SARS-CoV-2.[1] Molecular docking studies indicate that this compound targets the RdRp channel, preventing substrate entry, which is a different but complementary mechanism to that of remdesivir.[1]

While comprehensive in vivo efficacy data for this compound in animal models for SARS-CoV-2 is not yet publicly available, studies on other RNA viruses, such as influenza, have shown promising results. Further in vivo studies are crucial to determine its therapeutic potential in a living organism.

For comparison, preclinical studies of other antiviral agents in animal models for SARS-CoV-2 have yielded the following insights:

CompoundAnimal ModelKey Efficacy Findings
Remdesivir Rhesus MacaquesReduced clinical signs of disease and lung damage.[3]
Favipiravir Syrian HamstersDose-dependent reduction in lung infectious virus titers and improved lung histopathology at high doses.[2]
Molnupiravir Ferrets, HamstersReduced viral load and prevention of transmission.[4][5]

Table 2: Summary of In Vivo Efficacy of Comparator Antivirals against SARS-CoV-2. This table highlights the key findings from preclinical animal studies for remdesivir, favipiravir, and molnupiravir.

Safety and Toxicology Profile

A thorough preclinical safety evaluation is paramount for any new drug candidate. At present, detailed public data on the safety and toxicology of this compound, including studies on acute and repeat-dose toxicity, safety pharmacology, and genotoxicity, is limited. The available in vitro data indicates a CC50 of over 10 µM in Vero E6 and Huh7 cells, suggesting a favorable selectivity index.[1]

For a comprehensive comparison, the preclinical safety profiles of the comparator drugs are summarized below. It is important to note that direct comparison is challenging due to variations in study designs and animal models.

CompoundKey Preclinical Safety Findings
Remdesivir Generally well-tolerated in preclinical studies.
Favipiravir High doses were associated with signs of toxicity in hamsters.[6]
Molnupiravir Preclinical studies in animal models indicated a good safety profile.

Table 3: Summary of Preclinical Safety Findings for Comparator Antivirals. This table provides a high-level overview of the preclinical safety observations for remdesivir, favipiravir, and molnupiravir.

Mechanism of Action: Targeting the Viral Engine

This compound functions as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This mechanism involves the binding of this compound to the RdRp enzyme at a site distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This is a key differentiator from nucleoside analogs like remdesivir and molnupiravir, which act as chain terminators after being incorporated into the growing RNA strand.

Mechanism of Action of RdRp Inhibitors cluster_virus Viral Replication Cycle cluster_this compound This compound (Non-Nucleoside Inhibitor) cluster_nucleoside Nucleoside Analogs (e.g., Remdesivir) Viral RNA Viral RNA RdRp RdRp Viral RNA->RdRp Template Inhibition of RNA Synthesis Inhibition of RNA Synthesis RdRp->Inhibition of RNA Synthesis Conformational Change Chain Termination Chain Termination RdRp->Chain Termination Blocks further elongation This compound This compound This compound->RdRp Allosteric Binding Nucleoside Analog Nucleoside Analog Nucleoside Analog->RdRp Incorporation into RNA

Figure 1: Mechanism of Action of RdRp Inhibitors. This diagram illustrates the distinct mechanisms of non-nucleoside inhibitors like this compound and nucleoside analogs in targeting the viral RdRp.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for key experiments cited in this guide are detailed below.

Anti-Cytopathic Effect (CPE) Assay

The antiviral activity of the compounds was determined by a CPE assay.

  • Cell Seeding: Vero E6 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight at 37°C with 5% CO2.

  • Compound Dilution: The test compounds were serially diluted in cell culture medium.

  • Infection: The cell culture medium was removed, and the cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, the diluted compounds were added to the respective wells.

  • Incubation: The plates were incubated for 72 hours at 37°C with 5% CO2.

  • CPE Observation: The cytopathic effect was observed and scored under an inverted microscope.

  • Cell Viability Measurement: Cell viability was quantified using the MTT assay. The absorbance was read at 570 nm using a microplate reader.

  • Data Analysis: The EC50 and CC50 values were calculated using a non-linear regression analysis.

Workflow for Anti-Cytopathic Effect (CPE) Assay A Seed Vero E6 cells in 96-well plates B Prepare serial dilutions of test compounds A->B C Infect cells with SARS-CoV-2 (MOI=0.01) B->C D Add diluted compounds to infected cells C->D E Incubate for 72 hours at 37°C D->E F Observe and score Cytopathic Effect (CPE) E->F G Quantify cell viability using MTT assay F->G H Calculate EC50 and CC50 values G->H SARS-CoV-2 Minigenome RdRp Reporter Assay Workflow A Seed HEK293T cells B Co-transfect with RdRp component and reporter plasmids A->B C Treat with test compounds B->C D Incubate for 24 hours C->D E Measure luciferase activity D->E F Calculate RdRp inhibition E->F

References

BPR3P0128 as a Probe for Studying RdRp Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. BPR3P0128 has emerged as a novel, non-nucleoside inhibitor of RdRp, offering a valuable tool for studying the enzyme's function and for the development of new therapeutic strategies. This guide provides a comprehensive comparison of this compound with other well-known RdRp inhibitors—Remdesivir (B604916), Favipiravir (B1662787), and Sofosbuvir (B1194449)—supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Strategies

This compound distinguishes itself from many other RdRp inhibitors through its non-nucleoside-based mechanism. Unlike nucleotide or nucleoside analogs that mimic the natural building blocks of RNA, this compound is believed to bind to a different site on the RdRp enzyme.

This compound: As a non-nucleoside inhibitor, molecular docking studies suggest that this compound targets the RdRp channel, effectively blocking the entry of substrates necessary for RNA synthesis.[1][2][3][4] This mechanism is distinct from nucleoside analogs and offers the potential for synergistic effects when used in combination with them. An interesting characteristic of this compound is that it demonstrates inhibitory activity in cell-based assays but not in traditional enzyme-based assays, suggesting that it may require metabolic activation within the cell or interaction with host factors to exert its effect.[1][2][3][4][5]

Alternative Probes:

  • Remdesivir: This agent is a prodrug of a nucleoside analog. Once inside the cell, it is metabolized into its active triphosphate form, which is then incorporated into the growing viral RNA chain. This incorporation leads to delayed chain termination, effectively halting RNA synthesis.[6][7][8][9]

  • Favipiravir: This is another prodrug that, once activated, acts as a nucleotide analog. Its mechanism is thought to involve either causing lethal mutagenesis by being incorporated into the viral RNA and inducing errors in replication, or by acting as a chain terminator.[10][11][12][13][14]

  • Sofosbuvir: A nucleotide analog prodrug, sofosbuvir is converted to its active triphosphate form in the cell. It is then incorporated into the viral RNA by RdRp, leading to chain termination and the cessation of viral replication.[15][16][17][18]

At a Glance: Performance Comparison of RdRp Probes

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions (e.g., cell lines, viral strains, assay methods) can influence the results.

Compound Target Virus Cell Line EC50 (µM) Reference
This compoundSARS-CoV-2Vero E60.62 - 0.66[1][3][4][19]
This compoundHCoV-229EHuh70.14[1][19]
RemdesivirSARS-CoV-2Vero E60.77 - 3.28[1][9][20]
FavipiravirSARS-CoV-2Vero E661.88[1][6][8]
SofosbuvirSARS-CoV-2Huh-76.2[19][21]
SofosbuvirSARS-CoV-2Calu-39.5[19]
Compound Cell Line CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
This compoundVero E6>10>15.15[7]
RemdesivirVero E6>100>129.87[9][17]
FavipiravirVero E6>400>6.46[1][8]
SofosbuvirHuh-7>100>16.1[15]

Experimental Corner: Protocols for Key Assays

Detailed and reproducible experimental protocols are fundamental to the study of RdRp inhibitors. Below are methodologies for key assays used to characterize this compound and other RdRp probes.

Cell-Based Minigenome RdRp Reporter Assay (for this compound)

This assay is crucial for evaluating the inhibitory activity of compounds like this compound that may require intracellular activation.

  • Cell Culture and Transfection: HEK293T cells are cultured to an appropriate confluency. The cells are then co-transfected with an expression plasmid encoding the SARS-CoV-2 RdRp complex (nsp7, nsp8, and nsp12) and a reporter plasmid containing an antisense Nano-luciferase gene flanked by viral UTRs.[1][5][22]

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of this compound or a control compound.

  • Luciferase Activity Measurement: After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of RdRp activity.[1][5][22]

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound.

In Vitro Enzyme-Based RdRp Assay

This assay directly measures the effect of a compound on the enzymatic activity of purified RdRp.

  • Expression and Purification of RdRp: The components of the RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8) are expressed in a suitable system (e.g., insect cells or E. coli) and purified.

  • Reaction Setup: The purified RdRp complex is incubated with a synthetic RNA template-primer duplex in a reaction buffer containing ribonucleotide triphosphates (NTPs), including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescent analog).

  • Compound Incubation: The reaction is initiated in the presence of various concentrations of the test compound (in its active form, if necessary, e.g., remdesivir triphosphate).

  • Product Analysis: The reaction is stopped after a specific time, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of elongated RNA product is quantified to determine the inhibitory activity of the compound.[1][5]

Anti-Cytopathic Effect (CPE) Assay

The CPE assay is a common method to assess the antiviral activity of a compound in a cell culture model.

  • Cell Seeding: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in 96-well plates and allowed to form a monolayer.

  • Viral Infection and Treatment: The cell monolayer is infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after infection, the cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-3 days).

  • CPE Evaluation: The extent of CPE is evaluated microscopically or quantified using a cell viability assay (e.g., MTT, neutral red uptake). The EC50 is calculated as the compound concentration that inhibits CPE by 50%.[1]

Visualizing the Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the distinct mechanisms of action of this compound and the alternative nucleoside/nucleotide analog inhibitors, as well as a typical experimental workflow for evaluating these compounds.

Mechanism of Action: this compound vs. Nucleoside Analogs cluster_0 This compound (Non-Nucleoside Inhibitor) cluster_1 Nucleoside/Nucleotide Analogs (e.g., Remdesivir) This compound This compound RdRp Channel RdRp Channel This compound->RdRp Channel Binds to NTP Entry Blocked NTP Entry Blocked RdRp Channel->NTP Entry Blocked Leads to RNA Synthesis Inhibition RNA Synthesis Inhibition NTP Entry Blocked->RNA Synthesis Inhibition Analog Prodrug Analog Prodrug Active Triphosphate Active Triphosphate Analog Prodrug->Active Triphosphate Metabolized to Incorporation into RNA Incorporation into RNA Active Triphosphate->Incorporation into RNA Incorporated by RdRp Chain Termination / Mutagenesis Chain Termination / Mutagenesis Incorporation into RNA->Chain Termination / Mutagenesis Experimental Workflow for Antiviral Compound Evaluation Start Start Cell-Based Assay Cell-Based Assay Start->Cell-Based Assay In Vitro Enzyme Assay In Vitro Enzyme Assay Start->In Vitro Enzyme Assay Cytotoxicity Assay Cytotoxicity Assay Start->Cytotoxicity Assay Determine EC50 Determine EC50 Cell-Based Assay->Determine EC50 Determine IC50 Determine IC50 In Vitro Enzyme Assay->Determine IC50 Calculate Selectivity Index Calculate Selectivity Index Determine EC50->Calculate Selectivity Index End End Determine IC50->End Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Determine CC50->Calculate Selectivity Index Calculate Selectivity Index->End Synergistic Inhibition of RdRp This compound This compound RdRp Enzyme RdRp Enzyme This compound->RdRp Enzyme Targets Channel Remdesivir Remdesivir Remdesivir->RdRp Enzyme Incorporated by Inhibition of Substrate Entry Inhibition of Substrate Entry RdRp Enzyme->Inhibition of Substrate Entry Chain Termination Chain Termination RdRp Enzyme->Chain Termination Synergistic Antiviral Effect Synergistic Antiviral Effect Inhibition of Substrate Entry->Synergistic Antiviral Effect Chain Termination->Synergistic Antiviral Effect

References

BPR3P0128: A Comparative Meta-Analysis of its Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive meta-analysis of the antiviral drug candidate BPR3P0128, offering a comparative overview of its efficacy against various viruses, primarily focusing on SARS-CoV-2 and influenza. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Executive Summary

This compound is an orally active, non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp) that has demonstrated broad-spectrum antiviral activity against several RNA viruses.[1][2] Notably, it has shown potent inhibition of SARS-CoV-2 variants of concern and various influenza strains, including those resistant to existing treatments.[3] A key finding is its synergistic effect when used in combination with remdesivir (B604916), suggesting a complementary mechanism of action against SARS-CoV-2.[4][5][6] this compound's mechanism involves targeting the viral RdRp, a highly conserved enzyme essential for the replication of many RNA viruses, and in the case of influenza, inhibiting the "cap-snatching" process.[2][3][4]

Comparative Antiviral Activity

The antiviral efficacy of this compound has been evaluated against a range of viruses and compared with other antiviral agents. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound against Coronaviruses
VirusCell LineAssay TypeEC50 (µM)Comparator DrugComparator EC50 (µM)
SARS-CoV-2Vero E6Anti-cytopathic effect0.66[4][5]Remdesivir3[4][5]
HCoV-229E--0.14[1]--
SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta)--Effective Inhibition--

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: In Vitro Efficacy of this compound against Influenza and Other RNA Viruses
VirusCell LineAssay TypeIC50 (nM)Comparator DrugComparator Efficacy
Influenza A (H1N1, H3N2)MDCKInhibition of cytopathic effect51-190[3]OseltamivirThis compound effective against oseltamivir-resistant strains[3]
Influenza BMDCKInhibition of cytopathic effect51-190[3]--
Enterovirus 71 (EV71)--Effective Inhibition[3]--
Coxsackievirus B3 (CVB3)--Effective Inhibition[3]--
Human Rhinovirus 2 (HRV2)--Effective Inhibition[3]--

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

This compound primarily functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp). Molecular docking studies suggest that it targets the RdRp channel, thereby preventing the entry of substrates necessary for viral RNA synthesis.[4][5][6] Interestingly, while potent in cell-based RdRp reporter assays, it did not show activity in an enzyme-based assay with purified recombinant nsp12/nsp7/nsp8, hinting at the possibility that it may target host-related factors associated with the RdRp complex or require metabolic activation within the cell.[2][4][5][6]

For influenza viruses, this compound has been identified as a potent inhibitor of the "cap-snatching" activity of the viral polymerase, a crucial step in viral transcription.[3]

Below is a diagram illustrating the proposed mechanism of action for this compound against SARS-CoV-2.

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are descriptions of key experimental protocols used in the cited studies on this compound.

Vero E6-based Anti-Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of an antiviral compound required to protect cells from virus-induced cell death.

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated until they form a monolayer.

  • Drug Dilution: this compound and comparator drugs are prepared in a series of dilutions.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the wells.

  • Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated, infected control wells (typically 3-4 days).

  • Quantification of CPE: The extent of CPE is quantified using a colorimetric assay, such as the MTT or crystal violet staining method, which measures cell viability.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

Time-of-Drug-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the antiviral compound.

  • Cell Seeding and Infection: Cells (e.g., Vero E6) are seeded and subsequently infected with the virus.

  • Staggered Drug Addition: this compound is added at different time points relative to the time of infection (e.g., before infection, during infection, and at various times post-infection).

  • Sample Collection: At a fixed time point post-infection, cell lysates or supernatants are collected.

  • Analysis: The level of viral replication is quantified by measuring viral protein expression (e.g., via Western blot) or viral RNA levels (e.g., via RT-qPCR). The results indicate whether the drug inhibits early events like entry or later events like replication. Studies show this compound's primary action is during viral replication.[4][5][6]

Cell-based Minigenome RdRp Reporter Assay

This assay specifically measures the activity of the viral RdRp within a cellular context.

  • Transfection: Cells are co-transfected with plasmids expressing the viral RdRp components (e.g., nsp12, nsp7, and nsp8 for SARS-CoV-2) and a reporter plasmid containing a minigenome that is transcribed by the RdRp. The reporter is often a luciferase or fluorescent protein gene.

  • Drug Treatment: The transfected cells are treated with different concentrations of this compound.

  • Reporter Gene Expression Measurement: After a suitable incubation period, the cells are lysed, and the expression of the reporter gene is measured (e.g., luminescence or fluorescence).

  • Data Analysis: A decrease in reporter signal in the presence of the drug indicates inhibition of RdRp activity.

The workflow for a typical antiviral screening assay is depicted below.

Antiviral_Screening_Workflow General Antiviral Screening Workflow Start Start: Cell Seeding Infection Viral Infection Start->Infection Treatment Addition of Antiviral Compound (e.g., this compound) Infection->Treatment Incubation Incubation Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay CPE_Assay Cytopathic Effect (CPE) Quantification Endpoint_Assay->CPE_Assay Reporter_Assay Reporter Gene Measurement Endpoint_Assay->Reporter_Assay Data_Analysis Data Analysis (EC50/IC50) CPE_Assay->Data_Analysis Reporter_Assay->Data_Analysis

Caption: A generalized workflow for in vitro antiviral screening.

Conclusion and Future Directions

The collective data strongly support this compound as a promising broad-spectrum antiviral candidate. Its potent activity against SARS-CoV-2 and influenza viruses, including resistant strains, highlights its potential clinical utility. The synergistic effect with remdesivir is particularly noteworthy and warrants further investigation for combination therapy strategies. Future research should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of its interaction with host factors. The development of resistance to this compound should also be monitored in long-term studies.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of BPR3P0128 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BPR3P0128 was not located in the public domain. The following disposal procedures are based on general best practices for handling and disposing of novel antiviral compounds and hazardous laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements. Always prioritize institutional guidelines.

The proper disposal of the novel antiviral compound this compound is a critical component of laboratory safety and environmental stewardship. As a potent research compound, all waste generated during its use must be treated as hazardous. Adherence to stringent disposal protocols is essential to mitigate risks to human health and the environment.[1]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

All handling of the compound, especially in its pure form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is the segregation of waste at the point of generation. Different types of waste require distinct disposal pathways.

Step 1: Waste Segregation

Immediately following any experimental procedure involving this compound, segregate the waste into the appropriate categories as detailed in the table below. Use dedicated, clearly labeled waste containers for each stream.[2]

Step 2: Container Management

Ensure all waste containers are:

  • Made of a material compatible with the waste they hold.

  • Securely sealed to prevent leaks or spills.[1]

  • Clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[1]

Step 3: Storage of Hazardous Waste

Store all this compound waste in a designated, secure area that is separate from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

Step 4: Final Disposal

Do not, under any circumstances, dispose of any this compound waste down the sanitary sewer.[3] Antiviral compounds can be persistent in the environment and may not be effectively removed by standard wastewater treatment processes.[4]

Contact your institution's hazardous waste management program to arrange for the pickup and final disposal of all this compound waste.[2] This ensures that the waste is handled and disposed of in compliance with all local, state, and federal regulations.

Data Presentation: Waste Stream Classification and Disposal

The following table summarizes the different waste streams that may be generated during research with this compound and the recommended disposal method for each.

Waste Stream CategoryDescriptionRecommended Disposal Method
Unused/Expired this compound Pure compound in solid or solution form that is no longer needed.Treat as hazardous chemical waste. Dispose of through the institution's hazardous waste management program.[2]
Contaminated Solid Waste Items such as gloves, pipette tips, vials, and culture plates that have come into direct contact with this compound.Segregate into a designated, clearly labeled hazardous waste container for solids. Arrange for professional hazardous waste disposal.[2]
Contaminated Liquid Waste Includes leftover cell culture media, buffer solutions, and solvents containing this compound.Collect in a labeled, leak-proof hazardous waste container for liquids. Do not pour down the drain. Dispose of via the institutional hazardous waste program.[2]
Contaminated Sharps Needles, syringes, and other sharp objects contaminated with this compound.Place immediately into a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[2]

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for handling and disposing of this compound within a laboratory setting, emphasizing the critical decision points and safety measures.

G cluster_exp Experimental Phase cluster_disposal Disposal Phase exp_start Start Experiment with this compound handling Handling and Use of this compound (in fume hood with PPE) exp_start->handling waste_gen Waste Generation handling->waste_gen segregation Segregate Waste at Point of Generation waste_gen->segregation solid_waste Contaminated Solids (Gloves, Tubes) segregation->solid_waste Solid liquid_waste Contaminated Liquids (Media, Solvents) segregation->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Syringes) segregation->sharps_waste Sharps container_solid Seal in Labeled Solid Waste Container solid_waste->container_solid container_liquid Seal in Labeled Liquid Waste Container liquid_waste->container_liquid container_sharps Place in Labeled Sharps Container sharps_waste->container_sharps storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage container_sharps->storage pickup Arrange for EHS Hazardous Waste Pickup storage->pickup

This compound Laboratory Waste Disposal Workflow

References

Personal protective equipment for handling BPR3P0128

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of BPR3P0128, a non-nucleoside RNA-dependent RNA polymerase inhibitor. The following guidelines are essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is a quinoline (B57606) carboxylic acid derivative. Therefore, handling should follow safety protocols for this class of compounds.

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Eye Protection Chemical safety goggles or glassesProtects eyes from splashes and airborne particles.[1][2]
Hand Protection Compatible chemical-resistant glovesPrevents skin contact and absorption.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder form to avoid inhalation.[1][3]
Body Protection Laboratory coat and appropriate protective clothingPrevents contamination of personal clothing and skin.[1]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the compound.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.[3][4]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the substance to enter drains or waterways.[1]

  • Contaminated materials should be placed in a sealed, appropriately labeled container for disposal.

Experimental Protocols

The following are summaries of experimental protocols involving this compound as described in the literature.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the effective concentration of this compound in inhibiting viral replication.

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

  • Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[5][6]

  • Compound Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the plaque number and size relative to a no-drug control to determine the inhibitory effect of this compound.[5]

Time-of-Addition Assay

This experiment helps to determine at which stage of the viral life cycle this compound exerts its inhibitory effect.

  • Cell Preparation: Seed Vero E6 cells in appropriate culture plates.[5][6]

  • Compound Addition at Different Stages:

    • Full-time: Add this compound at the time of infection and maintain it throughout the experiment.

    • Entry: Add this compound before and during virus adsorption, then replace with a drug-free medium.

    • Post-entry: Add this compound after the virus adsorption period.

  • Virus Infection: Infect cells with SARS-CoV-2 (e.g., MOI of 0.01).[5][6]

  • Sample Collection: Harvest cell lysates at various time points post-infection (e.g., 24 hours).[5]

  • Analysis: Analyze the expression of viral proteins (e.g., N protein) by Western blot or viral RNA levels by qRT-PCR to assess the inhibitory effect at different stages.[5]

Visualizing Experimental Workflows

Antiviral_Activity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Visualization cluster_analysis Analysis seed_cells Seed Vero E6 cells infect_cells Infect with SARS-CoV-2 (MOI 0.01) seed_cells->infect_cells 1 hr adsorption add_compound Add this compound at various concentrations infect_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate fix_stain Fix and stain plaques incubate->fix_stain count_plaques Count plaques and measure size fix_stain->count_plaques determine_inhibition Determine inhibitory concentration count_plaques->determine_inhibition

Caption: Workflow for the Antiviral Plaque Reduction Assay.

Time_of_Addition_Assay cluster_conditions Treatment Conditions start Seed Vero E6 cells infect Infect with SARS-CoV-2 start->infect full_time Full-time: this compound present throughout infect->full_time entry Entry: this compound present during adsorption infect->entry post_entry Post-entry: this compound added after adsorption infect->post_entry harvest Harvest cells at 24h post-infection full_time->harvest entry->harvest post_entry->harvest analysis Analyze viral protein/RNA levels harvest->analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.